Product packaging for Iodoethane-1,1-d2(Cat. No.:CAS No. 3652-82-2)

Iodoethane-1,1-d2

Cat. No.: B1601439
CAS No.: 3652-82-2
M. Wt: 157.98 g/mol
InChI Key: HVTICUPFWKNHNG-CBTSVUPCSA-N
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Description

Iodoethane-1,1-d2 is a useful research compound. Its molecular formula is C2H5I and its molecular weight is 157.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5I B1601439 Iodoethane-1,1-d2 CAS No. 3652-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dideuterio-1-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480509
Record name Iodoethane-1,1-d2
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Molecular Weight

157.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-82-2
Record name Iodoethane-1,1-d2
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Record name 3652-82-2
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Foundational & Exploratory

An In-depth Technical Guide to Iodoethane-1,1-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoethane-1,1-d2 (CH₃CD₂I) is a deuterated isotopologue of iodoethane, a valuable reagent in organic synthesis and various research applications. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. Furthermore, it explores its applications in mechanistic studies and drug development, highlighting the significance of isotopic labeling.

Chemical and Physical Properties

This compound is a colorless liquid that may turn reddish-brown upon exposure to light and air due to the formation of iodine.[1] It is characterized by the substitution of two hydrogen atoms with deuterium on the carbon atom bonded to iodine. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart.[2] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 3652-82-2[2]
Linear Formula CH₃CD₂I[2]
Molecular Weight 157.98 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 69-73 °C (lit.)[2]
Melting Point -108 °C (lit.)[2]
Density 1.974 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.509 (lit.)[2]
Isotopic Purity ≥98 atom % D[2]
Chemical Purity ≥99% (CP)[2]
Solubility Insoluble in water; soluble in ethanol and ether[3]
Storage 2-8°C, protected from light[4]
Stabilizer Typically contains copper[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established methods for the preparation of iodoethane, starting with the corresponding deuterated precursor, ethanol-1,1-d2. A common and effective method involves the in-situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine, which then reacts with the alcohol.

Materials:

  • Ethanol-1,1-d2 (CH₃CD₂OH)

  • Red phosphorus

  • Iodine (powdered)

  • Anhydrous calcium chloride

  • Sodium bicarbonate solution (saturated)

  • Water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Separating funnel

  • Distillation apparatus

  • Water bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, place 2.5 g of red phosphorus and 25 mL of ethanol-1,1-d2. Fit the flask with a reflux condenser.

  • Addition of Iodine: Carefully add 25 g of powdered iodine in small portions (approximately 3-4 g at a time) through the top of the condenser, allowing about two minutes between additions. The reaction is exothermic and should be controlled.

  • Reflux: Once all the iodine has been added, allow the mixture to stand for 10 minutes. Then, heat the mixture on a boiling water bath for one hour to complete the reaction.

  • Distillation: After reflux, rearrange the apparatus for distillation and distill the crude this compound using a water bath. Collect the distillate in a flask cooled with ice.

  • Washing: Transfer the distillate to a separating funnel and wash it with an equal volume of saturated sodium bicarbonate solution to remove any acidic impurities. Shake well and allow the layers to separate. Discard the upper aqueous layer.

  • Drying: Run the lower organic layer into a clean, dry conical flask and add a few granules of anhydrous calcium chloride. Swirl the flask occasionally until the liquid becomes clear, indicating that it is dry.

  • Final Distillation: Filter the dried this compound into a 50 mL round-bottom flask and perform a final distillation. Collect the fraction that boils between 69 °C and 73 °C.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Ethanol-1,1-d2 + Red Phosphorus reaction Reaction/ Reflux start->reaction reagents Iodine reagents->reaction distillation1 Initial Distillation reaction->distillation1 Crude Product washing Washing with NaHCO3 soln. distillation1->washing drying Drying with CaCl2 washing->drying distillation2 Final Distillation drying->distillation2 end Final Product distillation2->end Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

The isotopic substitution in this compound leads to predictable changes in its NMR and mass spectra compared to the non-deuterated iodoethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the carbon adjacent to the iodine atom (the α-protons) will be absent. The spectrum will be dominated by a signal for the methyl (CH₃) protons. This signal is expected to be a triplet due to coupling with the two deuterium atoms on the adjacent carbon (J-coupling between H and D is much smaller than H-H coupling and often results in a broadened singlet or a poorly resolved triplet).

¹³C NMR: The ¹³C NMR spectrum will show two signals. The signal for the methyl carbon (CH₃) will be a singlet. The signal for the deuterated carbon (CD₂) will appear as a triplet due to the one-bond coupling with the two deuterium atoms (spin I=1 for deuterium).

Table 2: ¹H NMR Data

CompoundChemical Shift (ppm)MultiplicityAssignmentReference(s)
Iodoethane (CH₃CH₂I)~3.2Quartet-CH₂-[5][6]
~1.8Triplet-CH₃[5][6]
This compound (CH₃CD₂I)~1.8Triplet (or broadened singlet)-CH₃Predicted

Table 3: ¹³C NMR Data

CompoundChemical Shift (ppm)MultiplicityAssignmentReference(s)
Iodoethane (CH₃CH₂I)~-1.1Singlet-CH₃[7]
~20.6Singlet-CH₂-[7]
This compound (CH₃CD₂I)~-1.1Singlet-CH₃Predicted
~20.6Triplet-CD₂-Predicted
Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak will be observed at m/z 158, which is two mass units higher than that of iodoethane (m/z 156).[1][8] The fragmentation pattern will also be affected by the presence of deuterium.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Reference(s)
Iodoethane (CH₃CH₂I)156127 ([I]⁺), 29 ([CH₃CH₂]⁺)[1][8]
This compound (CH₃CD₂I)158127 ([I]⁺), 31 ([CH₃CD₂]⁺)Predicted

Applications in Research and Development

Mechanistic Studies

This compound is a valuable tool for elucidating reaction mechanisms. The kinetic isotope effect (KIE), a change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes, can provide insights into the rate-determining step of a reaction. If the C-H bond at the 1-position is broken in the rate-determining step, using this compound will result in a slower reaction rate compared to the non-deuterated analog. This allows researchers to probe transition state structures and reaction pathways.

Drug Development and Metabolism Studies

Deuterated compounds are increasingly used in pharmaceutical research to improve the metabolic profile of drugs. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of this bond. This "deuterium effect" can lead to:

  • Increased drug half-life: Slower metabolism can result in a longer duration of action, potentially reducing the required dosing frequency.

  • Reduced formation of toxic metabolites: By blocking or slowing down certain metabolic pathways, the formation of harmful byproducts can be minimized.

  • Improved oral bioavailability: Slower first-pass metabolism in the liver can lead to a higher concentration of the active drug reaching systemic circulation.

This compound can be used as a building block in the synthesis of more complex deuterated molecules for such studies. It also serves as an internal standard in mass spectrometry-based assays for pharmacokinetic and metabolic studies due to its distinct mass.

The following diagram illustrates the general logic of using deuterated compounds in drug development.

Drug_Development_Logic cluster_problem Metabolic Instability cluster_solution Deuteration Strategy drug Parent Drug (with C-H bond) metabolism Rapid Metabolism at C-H bond drug->metabolism d_drug Deuterated Drug (with C-D bond) drug->d_drug Isotopic Substitution (e.g., using this compound as a building block) outcome Low Efficacy / Toxicity metabolism->outcome d_metabolism Slower Metabolism at C-D bond d_drug->d_metabolism d_outcome Improved Pharmacokinetics d_metabolism->d_outcome final Improved Drug Candidate d_outcome->final Enhanced Therapeutic Profile

Caption: Logic for using deuteration to improve drug metabolic stability.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin and eye irritation, and may cause allergic skin reactions or respiratory irritation. It is also suspected of causing genetic defects.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a specialized chemical with significant applications in scientific research, particularly in the fields of reaction kinetics and pharmaceutical development. Its unique isotopic composition allows for detailed mechanistic studies and the potential to enhance the metabolic stability of drug candidates. This guide provides essential technical information to support researchers and scientists in the effective and safe utilization of this valuable compound.

References

An In-depth Technical Guide to the Chemical Properties of Iodoethane-1,1-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-1,1-d2 (CH₃CD₂I) is a deuterated isotopologue of iodoethane, a valuable reagent in organic synthesis. The substitution of two hydrogen atoms with deuterium at the C1 position significantly influences its chemical and physical properties, primarily due to the kinetic isotope effect (KIE). This alteration in reactivity and metabolic stability makes this compound a compound of particular interest in pharmaceutical research and drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are similar to those of its non-deuterated counterpart, with slight variations arising from the increased mass of deuterium.

PropertyValueReferences
Chemical Formula CH₃CD₂I[1][2]
Molecular Weight 157.98 g/mol [1][2]
CAS Number 3652-82-2[1][2]
Appearance Colorless liquid[3][4]
Density 1.974 g/mL at 25 °C[1]
Boiling Point 69-73 °C[1]
Melting Point -108 °C[1]
Refractive Index (n20/D) 1.509[1]
Isotopic Purity ≥98 atom % D[1]
Chemical Purity ≥99% (CP)[1]
Solubility Insoluble in water; soluble in ethanol and ether[4][5]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be significantly simpler than that of iodoethane.

  • CH₃ group: A singlet around δ 1.85 ppm. In the non-deuterated compound, this signal is a triplet due to coupling with the adjacent CH₂ group. The absence of protons on the adjacent carbon in this compound results in the collapse of this triplet to a singlet.

  • CD₂ group: No signal will be observed in the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show two signals.

  • CH₃ carbon: The chemical shift is expected to be around δ 20 ppm.

  • CD₂ carbon: The chemical shift will be similar to the CH₂ carbon in iodoethane (around δ -5 ppm), but the signal will be a triplet due to coupling with the two deuterium atoms (spin I=1). The C-D coupling constant will be smaller than the corresponding C-H coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of iodoethane, with the key difference being the presence of C-D stretching and bending vibrations.

  • C-D Stretch: A characteristic C-D stretching absorption is expected in the region of 2100-2250 cm⁻¹. This is at a lower wavenumber than the C-H stretching vibrations (typically 2850-3000 cm⁻¹) due to the heavier mass of deuterium.[6][7][8]

  • C-H Stretch (CH₃): Absorptions in the 2850-3000 cm⁻¹ range will still be present due to the methyl group.

  • C-I Stretch: A band around 500-600 cm⁻¹ corresponding to the C-I stretching vibration will be observed.

Mass Spectrometry

The mass spectrum will provide clear evidence of deuteration.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 158, corresponding to [CH₃CD₂I]⁺.[9][10][11][12][13] This is two mass units higher than the molecular ion of iodoethane (m/z = 156).

  • Fragmentation: Common fragmentation pathways would involve the loss of an iodine atom or the ethyl group. The major fragments would be:

    • [CH₃CD₂]⁺ at m/z = 31

    • [I]⁺ at m/z = 127

Experimental Protocols

Synthesis of this compound

A plausible and detailed method for the synthesis of this compound can be adapted from general procedures for the preparation of deuterated alkanes from alkyl halides. One such method involves the reduction of a suitable precursor with a deuterium source. A more direct, though potentially less common, synthesis would involve the reaction of 1,1-dideuterioethanol with an iodinating agent.

Method: Iodination of 1,1-dideuterioethanol

This method is based on the well-established conversion of alcohols to alkyl iodides.

Materials:

  • 1,1-dideuterioethanol (Ethanol-1,1-d2)

  • Red phosphorus

  • Iodine

  • Anhydrous sodium sulfite

  • Anhydrous calcium chloride

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, place 1,1-dideuterioethanol and red phosphorus.

  • Slowly add iodine crystals to the flask while cooling in an ice bath to control the exothermic reaction.

  • Once the addition is complete, gently heat the mixture under reflux for several hours until the reaction is complete (indicated by the disappearance of the iodine color).

  • Allow the mixture to cool to room temperature.

  • Set up a distillation apparatus and carefully distill the crude this compound.

  • Wash the distillate in a separatory funnel with an equal volume of water, followed by a dilute solution of sodium sulfite to remove any remaining iodine.

  • Separate the organic layer and wash again with water.

  • Dry the this compound over anhydrous calcium chloride.

  • Perform a final distillation to obtain the purified product.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product Reactant1 Ethanol-1,1-d2 Reaction Iodination Reaction Reactant1->Reaction Reactant2 Red Phosphorus Reactant2->Reaction Reactant3 Iodine Reactant3->Reaction Distillation1 Crude Distillation Reaction->Distillation1 Crude Product Washing Aqueous Wash & Na2SO3 Wash Distillation1->Washing Drying Drying with CaCl2 Washing->Drying Distillation2 Final Distillation Drying->Distillation2 Product This compound Distillation2->Product Purified Product Signaling_Pathway cluster_drug Drug Action cluster_pathway Signaling Pathway Drug Deuterated Drug (Synthesized using This compound) Metabolism Slower Metabolism Drug->Metabolism KIE Receptor Receptor Drug->Receptor Sustained Inhibition Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

References

An In-depth Technical Guide to Iodoethane-1,1-d2 (CAS Number: 3652-82-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iodoethane-1,1-d2 (CH₃CD₂I), a deuterated isotopologue of iodoethane. This document consolidates essential information on its chemical and physical properties, synthesis, spectroscopic data, and applications, with a particular focus on its utility in research and drug development.

Core Chemical and Physical Properties

This compound is a colorless liquid that may turn yellow or reddish upon exposure to light and air due to decomposition. It is a valuable reagent in organic synthesis and a tracer in mechanistic and metabolic studies.[1] Key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 3652-82-2[2]
Molecular Formula CH₃CD₂I[2]
Molecular Weight 157.98 g/mol [2]
Melting Point -108 °C[2]
Boiling Point 69-73 °C[2]
Density 1.974 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.509[2]
Isotopic Purity ≥98 atom % D[2]
Storage Temperature 2-8°C, protect from light[2]

Synthesis of this compound

Conceptual Synthesis Workflow:

Ethanol-1,1-d2 Ethanol-1,1-d2 Reaction Mixture Reaction Mixture Ethanol-1,1-d2->Reaction Mixture Red Phosphorus + Iodine Red Phosphorus + Iodine Red Phosphorus + Iodine->Reaction Mixture Distillation Distillation Reaction Mixture->Distillation This compound This compound Distillation->this compound Administer this compound Labeled Compound Administer this compound Labeled Compound Biological System (e.g., cell culture, animal model) Biological System (e.g., cell culture, animal model) Administer this compound Labeled Compound->Biological System (e.g., cell culture, animal model) Sample Collection (e.g., blood, urine, tissue) Sample Collection (e.g., blood, urine, tissue) Biological System (e.g., cell culture, animal model)->Sample Collection (e.g., blood, urine, tissue) LC-MS/MS Analysis LC-MS/MS Analysis Sample Collection (e.g., blood, urine, tissue)->LC-MS/MS Analysis Identify and Quantify Deuterated Metabolites Identify and Quantify Deuterated Metabolites LC-MS/MS Analysis->Identify and Quantify Deuterated Metabolites Determine Metabolic Pathway Determine Metabolic Pathway Identify and Quantify Deuterated Metabolites->Determine Metabolic Pathway

References

An In-depth Technical Guide to the Physical Properties of Deuterated Ethyl Iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical properties of deuterated ethyl iodide (Iodoethane-d5), a crucial isotopically labeled compound in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed comparison with its non-deuterated counterpart, ethyl iodide. The guide includes tabulated quantitative data, detailed experimental protocols for key physical property measurements, and visualizations to illustrate the fundamental relationships between isotopic substitution and physical characteristics.

Core Physical Properties: A Comparative Analysis

The substitution of protium (¹H) with deuterium (²H) in ethyl iodide results in notable changes to its physical properties. These differences, primarily stemming from the increased molecular mass and altered vibrational modes of the C-D bonds compared to C-H bonds, are critical for applications in NMR spectroscopy, reaction mechanism studies, and the development of deuterated drugs. The following table summarizes the key physical properties of iodoethane-d5 and iodoethane.

Physical PropertyDeuterated Ethyl Iodide (Iodoethane-d5)Ethyl Iodide (Iodoethane)
Chemical Formula C₂D₅IC₂H₅I
Linear Formula CD₃CD₂I[1]CH₃CH₂I[2]
CAS Number 6485-58-1[1]75-03-6[2]
Molecular Weight ( g/mol ) 161.00[1]155.97[2]
Melting Point (°C) -108 (lit.)[1][3][4][5]-108 (lit.)[2]
Boiling Point (°C) 69-73 (lit.)[1][3][4][5]72[2]
Density (g/mL at 25 °C) 2.013[1][3]1.950 (at 20°C)[2]
Refractive Index (n20/D) 1.5091 (lit.)[1][3][4][5]1.5168 (at 15°C)[2]

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of deuterated ethyl iodide is essential for its application in various scientific fields. The following sections detail the standard experimental methodologies for measuring its key physical constants.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small volume of a valuable compound like deuterated ethyl iodide, micro-scale methods are preferred.

Micro-Reflux Method:

  • Apparatus Setup: A small round-bottom flask (e.g., 5 mL) is charged with approximately 0.5-1 mL of deuterated ethyl iodide and a small magnetic stir bar. A condenser is fitted vertically to the flask. A thermometer or a digital temperature probe is positioned in the neck of the flask, ensuring the bulb is above the liquid level but below the condenser inlet to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: The apparatus is placed in a heating mantle or a sand bath on a magnetic stirrer. The liquid is heated gently to its boiling point.

  • Equilibrium and Measurement: The liquid is brought to a gentle reflux, where the vapor condenses and returns to the flask. This is often visible as a ring of condensate on the inner wall of the apparatus. The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid.[6][7]

  • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the measured pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid.

Capillary Method:

  • Sample Preparation: A small amount of deuterated ethyl iodide is frozen. A capillary tube is then filled with a small amount of the powdered solid.

  • Apparatus: A standard melting point apparatus is used, which consists of a heated block with an integrated thermometer and a viewing lens.

  • Measurement: The capillary tube is placed in the heating block. The temperature is raised slowly, and the sample is observed. The melting point is recorded as the temperature range from which the first drop of liquid appears to the temperature at which the entire sample has melted. Given that iodoethane-d5 has a very low melting point (-108 °C), a specialized low-temperature melting point apparatus or a cryostat would be required.

Determination of Density

Density is the mass per unit volume of a substance. A vibrating tube densitometer provides a precise method for its determination.

Vibrating Tube Densitometry:

  • Principle: A U-shaped tube is electronically excited to vibrate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired temperature.[2]

  • Measurement: The sample of deuterated ethyl iodide is injected into the clean, dry U-tube. The instrument measures the oscillation period, from which the density is calculated.

  • Temperature Control: The temperature of the sample cell is precisely controlled, often using a Peltier system, as density is temperature-dependent.[3][8]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light propagates through a material.

Abbe Refractometer:

  • Principle: An Abbe refractometer measures the critical angle of total internal reflection of a thin layer of the sample placed between two prisms.[9]

  • Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

  • Sample Application: A few drops of deuterated ethyl iodide are placed on the surface of the measuring prism.

  • Measurement: The prisms are closed, and a light source is directed through the sample. The user adjusts the instrument to bring a dividing line between light and dark fields into the crosshairs of the eyepiece. The refractive index is then read directly from the calibrated scale.

  • Temperature Control: The temperature of the prisms is controlled by a circulating water bath, as the refractive index is sensitive to temperature changes.[10] Measurements are typically taken at 20°C using the sodium D-line (589 nm).

Impact of Deuteration on Physical Properties

The substitution of hydrogen with deuterium fundamentally alters the physical characteristics of ethyl iodide. This relationship can be visualized as a logical flow from the isotopic substitution to the observable changes in macroscopic properties.

G Impact of Deuteration on Physical Properties of Ethyl Iodide cluster_0 Isotopic Substitution cluster_1 Molecular Level Changes cluster_2 Macroscopic Physical Property Changes H_to_D Substitution of Protium (¹H) with Deuterium (²H) Mass Increased Molecular Mass (¹H = 1.008 amu, ²H = 2.014 amu) H_to_D->Mass Bond Stronger C-D bond (Lower zero-point energy) H_to_D->Bond Polarizability Slightly Lower Molar Volume and Polarizability H_to_D->Polarizability Density Increased Density Mass->Density BoilingPoint Slightly Altered Boiling Point Bond->BoilingPoint VaporPressure Lower Vapor Pressure Bond->VaporPressure Polarizability->BoilingPoint RefractiveIndex Altered Refractive Index Polarizability->RefractiveIndex

Caption: Logical flow from isotopic substitution to changes in physical properties.

Spectroscopic Properties

While this guide focuses on physical properties, it is important to note that deuteration significantly impacts the spectroscopic signatures of ethyl iodide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the ethyl group are absent in fully deuterated ethyl iodide. ²H NMR would show characteristic signals for the deuterons. The absence of proton signals makes deuterated solvents like iodoethane-d5 useful in ¹H NMR studies of other molecules.[4]

  • Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift is a key diagnostic feature in IR spectroscopy.

This technical guide provides a foundational understanding of the physical properties of deuterated ethyl iodide. The provided data and experimental methodologies are intended to support researchers and scientists in their work with this important isotopically labeled compound. For safety information and handling procedures, please refer to the appropriate Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 1-Iodo-1,1-dideuterioethane (CH3CD2I)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1-iodo-1,1-dideuterioethane (CH3CD2I), an isotopically labeled analog of iodoethane. This document is intended for researchers in various fields, including organic synthesis, medicinal chemistry, and materials science, who require detailed information on this specific deuterated compound.

Structure and Properties

1-Iodo-1,1-dideuterioethane, with the chemical formula CH₃CD₂I, is a heavy isotope-labeled version of iodoethane where the two hydrogen atoms on the carbon adjacent to the iodine are replaced with deuterium. This isotopic substitution is key to its application in mechanistic studies and as a tracer in various chemical and biological processes.

Physical and Chemical Properties

The introduction of deuterium atoms primarily affects the vibrational modes of the molecule and can have a minor influence on its physical properties compared to the non-deuterated analog, iodoethane (CH₃CH₂I).

PropertyValue
Molecular Formula C₂H₃D₂I
Molecular Weight 157.98 g/mol
CAS Number 3652-82-2
Boiling Point 69-73 °C (lit.)
Melting Point -108 °C (lit.)
Density 1.974 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.509 (lit.)

Note: The physical properties are based on commercially available Iodoethane-1,1-d2 and may be subject to slight variations.

Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the CH₃ group. The typical quartet seen for the CH₃ group in iodoethane would collapse to a singlet due to the absence of adjacent protons (protons on the CD₂ group are replaced by deuterium, which is typically not observed in ¹H NMR, and the coupling constant to deuterium, ¹J(H,D), is much smaller than ¹J(H,H)).

  • ¹³C NMR: The carbon-13 NMR spectrum should display two signals. The signal for the CD₂ carbon will be a triplet due to coupling with the two deuterium atoms (based on the n+1 rule for spin I=1 nuclei). The CH₃ carbon signal will be a singlet.

  • Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z 158, corresponding to the molecular weight of CH₃CD₂I. Common fragmentation patterns for iodoalkanes involve the loss of the iodine atom or alkyl fragments.

  • Vibrational Spectroscopy (IR/Raman): The C-D stretching and bending vibrations will appear at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations in iodoethane due to the heavier mass of deuterium. This shift is a hallmark of deuteration and can be used to confirm the isotopic labeling.

Synthesis Pathways

The synthesis of 1-iodo-1,1-dideuterioethane typically involves the conversion of a precursor already containing the dideuteriated ethyl group. The most common strategies involve the iodination of a corresponding deuterated alcohol or the halide exchange from a deuterated bromide.

Pathway 1: Iodination of 1,1-Dideuterioethanol

A plausible and direct route to CH₃CD₂I is the iodination of 1,1-dideuterioethanol (CH₃CD₂OH). This can be achieved using various standard iodinating agents. A common and effective method involves the use of iodine in the presence of a reducing agent like triphenylphosphine.

Synthesis_Pathway_1 CH3CD2OH 1,1-Dideuterioethanol Reagents I2, PPh3, Imidazole CH3CD2OH->Reagents CH3CD2I 1-Iodo-1,1-dideuterioethane Reagents->CH3CD2I

Caption: Synthesis of CH3CD2I from 1,1-dideuterioethanol.

Pathway 2: Halide Exchange from 1-Bromo-1,1-dideuterioethane

Another viable synthesis route is the Finkelstein reaction, which involves the treatment of 1-bromo-1,1-dideuterioethane (CH₃CD₂Br) with an iodide salt, typically sodium iodide, in a suitable solvent like acetone. This is an equilibrium reaction, and the precipitation of the less soluble sodium bromide in acetone drives the reaction towards the formation of the desired iodoalkane.

Synthesis_Pathway_2 CH3CD2Br 1-Bromo-1,1-dideuterioethane Reagents NaI, Acetone CH3CD2Br->Reagents CH3CD2I 1-Iodo-1,1-dideuterioethane Reagents->CH3CD2I

Caption: Finkelstein reaction for the synthesis of CH3CD2I.

Experimental Protocols

Detailed experimental protocols for the synthesis of CH₃CD₂I are not widely published. However, the following are generalized procedures based on established methods for the synthesis of iodoalkanes, adapted for the deuterated analog.

Protocol 1: Synthesis from 1,1-Dideuterioethanol (Appel Reaction)

This protocol is based on the Appel reaction, a reliable method for converting alcohols to alkyl halides.

Materials:

  • 1,1-Dideuterioethanol (CH₃CD₂OH)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine and imidazole in anhydrous diethyl ether or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add iodine portion-wise to the stirred solution. The mixture will turn dark brown.

  • Slowly add a solution of 1,1-dideuterioethanol in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer, and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain pure 1-iodo-1,1-dideuterioethane.

Experimental_Workflow_1 A Dissolve PPh3 and Imidazole in solvent B Cool to 0 °C A->B C Add Iodine B->C D Add CH3CD2OH solution C->D E Warm to RT and stir D->E F Quench with Na2S2O3 E->F G Work-up (wash with H2O, brine) F->G H Dry and concentrate G->H I Purify by distillation H->I

Caption: Experimental workflow for the Appel reaction.

Protocol 2: Synthesis via Finkelstein Reaction

This protocol describes the halide exchange reaction.

Materials:

  • 1-Bromo-1,1-dideuterioethane (CH₃CD₂Br)

  • Sodium iodide (NaI), anhydrous

  • Anhydrous acetone

  • Diethyl ether

  • Water

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • In a round-bottom flask, dissolve anhydrous sodium iodide in anhydrous acetone.

  • Add 1-bromo-1,1-dideuterioethane to the solution.

  • Heat the mixture at reflux for several hours. The formation of a white precipitate (sodium bromide) should be observed.

  • After the reaction is complete (monitor by TLC or GC), cool the mixture to room temperature.

  • Filter off the precipitated sodium bromide.

  • Dilute the filtrate with diethyl ether and wash with water to remove any remaining sodium iodide and acetone.

  • Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation.

  • Further purify the product by fractional distillation.

Experimental_Workflow_2 A Dissolve NaI in acetone B Add CH3CD2Br A->B C Reflux B->C D Cool and filter C->D E Dilute with ether and wash with water D->E F Dry and remove solvent E->F G Purify by distillation F->G

Caption: Experimental workflow for the Finkelstein reaction.

Conclusion

1-Iodo-1,1-dideuterioethane is a valuable isotopically labeled compound for detailed mechanistic and tracer studies in chemistry and related sciences. While specific, published experimental data is scarce, its synthesis can be reliably achieved through established methods such as the Appel reaction from 1,1-dideuterioethanol or the Finkelstein reaction from 1-bromo-1,1-dideuterioethane. The provided protocols and structural information serve as a comprehensive guide for researchers intending to synthesize and utilize this compound in their work. Careful execution of the described synthetic procedures and appropriate analytical characterization are essential to ensure the purity and identity of the final product.

Commercial Availability of Iodoethane-1,1-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Iodoethane-1,1-d2 (CAS No. 3652-82-2), a deuterated isotopologue of iodoethane. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of deuterated pharmaceutical ingredients and for use in mechanistic studies. This guide summarizes commercially available sources, provides key specifications, and outlines the procurement process.

Product Specifications and Availability

This compound is available from several reputable suppliers of stable isotopes and research chemicals. The compound is typically offered with high isotopic and chemical purity, stabilized with copper. The following table summarizes the product specifications from prominent suppliers.

SupplierProduct NumberIsotopic Purity (atom % D)Chemical PurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich 486736≥98%≥99% (CP)5 g$556.00
Cambridge Isotope Laboratories, Inc. DLM-1023-598%98%5 g$516.00
NINGBO INNO PHARMCHEM CO., LTD. N/ACustomCustomBulk/CustomInquire

Note: Pricing and availability are subject to change. "CP" denotes chemically pure. Bulk quantities and custom synthesis options are often available upon request.

Physicochemical Properties

This compound is a liquid at room temperature with the following properties[1]:

  • Linear Formula: CH₃CD₂I[1][2]

  • Molecular Weight: 157.98 g/mol [1][2][3]

  • Boiling Point: 69-73 °C (lit.)[1]

  • Melting Point: -108 °C (lit.)[1]

  • Density: 1.974 g/mL at 25 °C[1]

  • Refractive Index: n20/D 1.509 (lit.)[1]

  • Storage Temperature: 2-8°C[1][3]

Procurement Workflow

The process of acquiring this compound for research and development purposes typically follows a standardized workflow. The diagram below illustrates the key steps involved, from initial identification of the required compound to its final use in the laboratory.

procurement_workflow cluster_research Research & Planning cluster_procurement Procurement cluster_logistics Logistics & Use Identify Need Identify Need Specify Requirements Specify Requirements Identify Need->Specify Requirements Define purity, quantity Supplier Search Supplier Search Specify Requirements->Supplier Search CAS No. 3652-82-2 Request Quote Request Quote Supplier Search->Request Quote Contact vendors Purchase Order Purchase Order Request Quote->Purchase Order Approve cost Shipping & Receiving Shipping & Receiving Purchase Order->Shipping & Receiving Place order Quality Control Quality Control Shipping & Receiving->Quality Control Verify CoA Laboratory Use Laboratory Use Quality Control->Laboratory Use Release for research

References

Iodoethane-1,1-d2: A Comprehensive Material Safety Data Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides critical safety information, experimental protocols, and metabolic pathway insights for Iodoethane-1,1-d2. This document summarizes key data from material safety data sheets (MSDS) and toxicological studies to ensure safe handling and informed use in a laboratory setting. While specific toxicological data for the deuterated form is limited, this guide incorporates extensive information from its non-deuterated analogue, iodoethane, providing a robust safety profile.

Core Safety and Physical Data

This compound is a deuterated isotopologue of iodoethane. It is a colorless liquid that may turn yellow or reddish upon exposure to air and light. Due to its potential hazards, strict adherence to safety protocols is essential.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data for the non-deuterated analogue, iodoethane, is included for comparison where specific data for the deuterated compound is unavailable.

PropertyThis compoundIodoethane (for comparison)
CAS Number 3652-82-275-03-6
Molecular Formula CH₃CD₂IC₂H₅I
Molecular Weight 157.98 g/mol 155.97 g/mol
Appearance Colorless liquidColorless liquid, turns yellowish-red on exposure to light and air[1]
Boiling Point 69-73 °C (lit.)[2]69 - 73 °C[3]
Melting Point -108 °C (lit.)[2]-108 °C[3]
Density 1.974 g/mL at 25 °C[2]1.936 g/cm³[3]
Flash Point 72 °C (161.6 °F) - closed cup[2]61 °C (141.8 °F)[3]
Refractive Index n20/D 1.509 (lit.)[2]Not specified
Water Solubility Not specified0.4 g/100 mL at 20 °C[3]
log Pow Not specified2.0
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications and associated statements.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]
Skin Irritation (Category 2)H315: Causes skin irritation[2]
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction[2]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[2]
Respiratory Sensitization (Category 1)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[2]
Germ cell mutagenicity (Category 2)H341: Suspected of causing genetic defects[2]
Flammable liquids (Category 3)H226: Flammable liquid and vapor

Signal Word: Danger[2]

Safe Handling and Emergency Protocols

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Protect from light and moisture. Store at 2-8°C for long-term stability.[2]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Toxicological Information and Metabolic Pathways

Acute Toxicity
  • Oral: The LD50 for oral administration in rats is 330 mg/kg for iodoethane.[4]

Genotoxicity
  • Iodoethane is suspected of causing genetic defects.[2] It has tested positive in the Ames test with E. coli.[4]

Metabolic Pathway: Glutathione Conjugation

Iodoethane is metabolized in the body primarily through conjugation with glutathione (GSH), a critical detoxification pathway.[3][5] This process, catalyzed by glutathione S-transferases (GSTs), renders the xenobiotic more water-soluble, facilitating its excretion. The resulting glutathione conjugate is further processed through the mercapturic acid pathway, ultimately being excreted in the urine as a mercapturic acid derivative.[6]

Iodoethane Metabolism cluster_0 Cellular Environment cluster_1 Mercapturic Acid Pathway (Detoxification) Iodoethane_1_1_d2 This compound (CH3CD2I) Glutathione_S_Conjugate Glutathione-S-conjugate Iodoethane_1_1_d2->Glutathione_S_Conjugate Conjugation Glutathione Glutathione (GSH) Glutathione->Glutathione_S_Conjugate Cysteinylglycine_Conjugate Cysteinylglycine Conjugate Glutathione_S_Conjugate->Cysteinylglycine_Conjugate γ-glutamyl- transpeptidase Glutathione_S_Transferase Glutathione S-Transferase (GST) Glutathione_S_Transferase->Glutathione_S_Conjugate Cysteine_Conjugate Cysteine Conjugate Cysteinylglycine_Conjugate->Cysteine_Conjugate Dipeptidase Mercapturic_Acid Mercapturic Acid (N-acetylcysteine conjugate) Cysteine_Conjugate->Mercapturic_Acid N-acetyl- transferase Excretion Urinary Excretion Mercapturic_Acid->Excretion LLNA_Workflow cluster_0 Experimental Procedure cluster_1 Sample Processing and Analysis cluster_2 Result Interpretation Day_1_3 Day 1-3: Topical application of This compound to mouse ears Day_6_Morning Day 6 (AM): Intravenous injection of ³H-methyl thymidine Day_1_3->Day_6_Morning Day_6_Afternoon Day 6 (PM): Euthanasia and excision of draining lymph nodes Day_6_Morning->Day_6_Afternoon Cell_Suspension Preparation of single-cell lymph node suspension Day_6_Afternoon->Cell_Suspension Radioisotope_Measurement Measurement of ³H-thymidine incorporation (DPM) Cell_Suspension->Radioisotope_Measurement Data_Analysis Calculation of Stimulation Index (SI) Radioisotope_Measurement->Data_Analysis SI_Check SI ≥ 3? Data_Analysis->SI_Check Positive Positive Result: Skin Sensitizer SI_Check->Positive Yes Negative Negative Result: Not a Skin Sensitizer SI_Check->Negative No

References

The Role of Copper Stabilizer in the Preservation of Iodoethane-1,1-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoethane-1,1-d2 (CH₃CD₂I), a deuterated isotopologue of iodoethane, is a valuable building block in organic synthesis and drug development. However, like many alkyl iodides, it is susceptible to degradation upon exposure to light, heat, and air, leading to the formation of free iodine and subsequent compromise of purity and reactivity. This technical guide provides an in-depth analysis of the role of copper as a stabilizer in preventing the decomposition of this compound. It details the mechanisms of degradation and stabilization, presents quantitative data on decomposition kinetics, outlines experimental protocols for stability assessment, and provides visual representations of the key chemical pathways and experimental workflows.

Introduction

This compound is a specialized reagent used in the synthesis of deuterated molecules for various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry. The presence of deuterium at the C1 position can significantly influence reaction mechanisms and the metabolic fate of drug candidates. The stability of this expensive and critical reagent is therefore of paramount importance to ensure the integrity and reproducibility of experimental results.

Alkyl iodides are inherently prone to decomposition, primarily through the homolytic cleavage of the carbon-iodine bond, which has a relatively low bond dissociation energy. This process is often initiated or accelerated by exposure to ultraviolet (UV) light or elevated temperatures. The primary decomposition products are ethyl radicals and iodine radicals, which can then combine to form molecular iodine (I₂). The presence of free iodine is undesirable as it imparts a yellow or brownish color to the otherwise colorless liquid, can catalyze further decomposition, and may interfere with subsequent chemical reactions.

To mitigate this degradation, this compound is commonly supplied with a copper stabilizer. This guide elucidates the chemical principles behind this stabilization strategy and provides practical information for researchers working with this compound.

Mechanisms of Decomposition and Stabilization

Decomposition Pathway of this compound

The primary routes of this compound decomposition are photolytic and thermal.

  • Photolytic Decomposition: Upon absorption of UV light, the C-I bond can undergo homolytic cleavage to generate an ethyl-1,1-d2 radical and an iodine radical. These radicals can then participate in a series of reactions, leading to the formation of ethene, hydrogen iodide, and molecular iodine.

    CH3CD2IhνCH3CD2+ICH_3CD_2I \xrightarrow{h\nu} CH_3CD_2\cdot + I\cdotCH3​CD2​Ihν​CH3​CD2​⋅+I⋅
    2II22 I\cdot \rightarrow I_22I⋅→I2​
    CH3CD2+ICH3CD2ICH_3CD_2\cdot + I\cdot \rightarrow CH_3CD_2ICH3​CD2​⋅+I⋅→CH3​CD2​I
    (recombination)
    2CH3CD2CH3CD2CD2CH32 CH_3CD_2\cdot \rightarrow CH_3CD_2CD_2CH_32CH3​CD2​⋅→CH3​CD2​CD2​CH3​
    CH3CD2+I2CH3CD2I+ICH_3CD_2\cdot + I_2 \rightarrow CH_3CD_2I + I\cdotCH3​CD2​⋅+I2​→CH3​CD2​I+I⋅

  • Thermal Decomposition: At elevated temperatures, this compound can undergo unimolecular decomposition in the gas phase to form ethene-d2 and hydrogen iodide.

    CH3CD2IΔH2C=CD2+HICH_3CD_2I \xrightarrow{\Delta} H_2C=CD_2 + HICH3​CD2​IΔ​H2​C=CD2​+HI

The accumulation of molecular iodine (I₂) is a key indicator of decomposition.

Stabilization Mechanism by Copper

Copper metal acts as a scavenger for the molecular iodine formed during decomposition.[1] The copper readily reacts with iodine to form insoluble copper(I) iodide (CuI), a stable white solid.[2]

2Cu(s)+I2(aq)2CuI(s)2 Cu(s) + I_2(aq) \rightarrow 2 CuI(s)2Cu(s)+I2​(aq)→2CuI(s)

By removing free iodine from the solution, the copper stabilizer effectively inhibits iodine-catalyzed decomposition pathways and prevents the accumulation of colored impurities. This preserves the purity and integrity of the this compound.[3]

Quantitative Data on Iodoethane Decomposition

The gas-phase decomposition of iodoethane is a first-order reaction. The rate constant for this decomposition has been determined at various temperatures, allowing for the calculation of the activation energy using the Arrhenius equation.

Table 1: Rate Constants for the First-Order Gas-Phase Decomposition of Iodoethane [1][4]

Temperature (K)Rate Constant (k) (s⁻¹)
6607.2 x 10⁻⁴
7201.7 x 10⁻²

The activation energy (Ea) for this reaction can be calculated using the following form of the Arrhenius equation:

ln(k2k1)=EaR(1T11T2)ln(\frac{k_2}{k_1}) = \frac{E_a}{R}(\frac{1}{T_1} - \frac{1}{T_2})ln(k1​k2​​)=REa​​(T1​1​−T2​1​)

Where:

  • k₁ and k₂ are the rate constants at temperatures T₁ and T₂ respectively.

  • R is the gas constant (8.314 J/mol·K).

Using the data from Table 1, the activation energy for the gas-phase decomposition of iodoethane is calculated to be approximately 209 kJ/mol.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound and the efficacy of the copper stabilizer, a well-defined experimental protocol is essential. The following outlines a representative methodology based on established principles of stability testing.

Objective

To quantify the rate of decomposition of this compound under accelerated conditions (elevated temperature and/or UV light exposure) with and without a copper stabilizer.

Materials and Equipment
  • This compound (with and without copper stabilizer)

  • High-purity solvent (e.g., cyclohexane, acetonitrile)

  • UV-Vis spectrophotometer

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Thermostatically controlled oven or water bath

  • UV lamp with controlled wavelength output (e.g., 254 nm)

  • Quartz cuvettes or vials

  • Volumetric flasks and pipettes

Accelerated Stability Study Protocol
  • Sample Preparation:

    • Prepare solutions of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).

    • For the "stabilized" sample, ensure the presence of a piece of copper wire or a small amount of copper powder.

    • For the "unstabilized" sample, use this compound that has had the copper stabilizer removed (e.g., by distillation).

  • Stress Conditions:

    • Thermal Stress: Place sealed vials of the prepared solutions in a thermostatically controlled oven at a series of elevated temperatures (e.g., 40°C, 50°C, 60°C).

    • Photolytic Stress: Expose sealed quartz vials of the prepared solutions to a UV lamp of known wavelength and intensity at a constant temperature. Shield control samples from light.

  • Time Points:

    • Withdraw aliquots from the stressed samples at regular intervals (e.g., 0, 24, 48, 72, 96, 120 hours).

  • Analytical Methods:

    • UV-Vis Spectrophotometry:

      • Measure the absorbance of the withdrawn aliquots at the wavelength of maximum absorbance for iodine (typically around 500 nm in non-polar solvents).

      • Create a calibration curve using standard solutions of iodine in the same solvent to quantify the concentration of iodine formed.

    • Gas Chromatography (GC):

      • Analyze the withdrawn aliquots by GC-FID or GC-MS to monitor the decrease in the concentration of this compound and the appearance of any degradation products.

      • Develop a suitable GC method with an appropriate column and temperature program to achieve good separation of the components.

  • Data Analysis:

    • Plot the concentration of iodine formed (from UV-Vis data) and the concentration of remaining this compound (from GC data) as a function of time for each stress condition.

    • Determine the rate of decomposition for both the stabilized and unstabilized samples.

    • For thermal stress studies, plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) to generate an Arrhenius plot and determine the activation energy of decomposition.

Visualizing the Processes

Decomposition and Stabilization Pathway

Decomposition_Stabilization cluster_decomposition Decomposition Pathway cluster_stabilization Stabilization Pathway This compound This compound Ethyl-d2_Radical Ethyl-1,1-d2 Radical This compound->Ethyl-d2_Radical hv or Δ Iodine_Radical Iodine Radical This compound->Iodine_Radical hv or Δ Iodine Molecular Iodine (I₂) Iodine_Radical->Iodine Dimerization Copper_Iodide Copper(I) Iodide (CuI) (Insoluble Precipitate) Iodine->Copper_Iodide Reaction Copper Copper (Cu) Copper->Copper_Iodide

Caption: Decomposition of this compound and stabilization by copper.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow Start Start Sample_Prep Sample Preparation (with and without Cu stabilizer) Start->Sample_Prep Stress Apply Stress Conditions (Thermal and/or Photolytic) Sample_Prep->Stress Sampling Aliquot Withdrawal at Time Intervals Stress->Sampling Analysis Analytical Measurement Sampling->Analysis UV_Vis UV-Vis Spectroscopy (Iodine Quantification) Analysis->UV_Vis GC Gas Chromatography (this compound Quantification) Analysis->GC Data_Analysis Data Analysis (Determine Decomposition Rates) UV_Vis->Data_Analysis GC->Data_Analysis Conclusion Assess Stabilizer Efficacy Data_Analysis->Conclusion

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Stabilization

Stabilization_Logic Decomposition This compound Decomposition Light Heat Iodine_Formation Formation of Free Iodine (I₂) Decomposition:f0->Iodine_Formation Decomposition:f1->Iodine_Formation Reaction Reaction: 2Cu + I₂ → 2CuI Iodine_Formation->Reaction Copper_Presence Presence of Copper Stabilizer Copper_Presence->Reaction Inhibition Inhibition of Further Decomposition Reaction->Inhibition Stability Enhanced Stability of This compound Inhibition->Stability

Caption: Logical flow of copper-mediated stabilization.

Conclusion

The use of a copper stabilizer is a critical and effective strategy for ensuring the long-term stability and purity of this compound. By efficiently scavenging the free iodine produced during thermal and photolytic decomposition, copper prevents the accumulation of impurities that can compromise experimental outcomes. For researchers, scientists, and drug development professionals, understanding the mechanisms of degradation and stabilization, along with the appropriate methods for stability assessment, is essential for the reliable use of this important deuterated reagent. The experimental protocols and data presented in this guide provide a framework for evaluating the stability of this compound and underscore the importance of proper storage and handling to maintain its quality.

References

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Iodoethane-1,1-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iodoethane-1,1-d2 (CH₃CD₂I), a deuterated isotopologue of iodoethane. It details the specifications for isotopic purity and enrichment, methods for its synthesis and analysis, and its applications, particularly in pharmaceutical development and mechanistic studies.

Isotopic Purity and Enrichment

This compound is a valuable compound in various research fields due to the presence of deuterium at the 1,1-positions. The isotopic enrichment refers to the percentage of molecules in which the hydrogen atoms at these specific positions have been replaced by deuterium. The isotopic purity, often expressed as "atom % D," quantifies this enrichment. Commercial suppliers typically guarantee a minimum level of isotopic enrichment.

Table 1: Isotopic and Chemical Purity of this compound

ParameterSpecificationSource
Isotopic Purity≥98 atom % D[1]
Chemical Purity≥99% (CP) or 98%[1]
StabilizerContains copper

(CP) refers to Chemically Pure grade.

Physicochemical Properties

The physical and chemical properties of this compound are similar to its non-deuterated counterpart, with slight differences arising from the increased mass due to deuterium.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula CH₃CD₂I[1]
Molecular Weight 157.98 g/mol [1]
CAS Number 3652-82-2[1]
Appearance Colorless liquid
Density 1.974 g/mL at 25 °C
Boiling Point 69-73 °C
Melting Point -108 °C
Refractive Index n20/D 1.509
Storage Temperature 2-8°C, Protect from light[1]

Experimental Protocols

3.1. General Synthesis of this compound

The synthesis of deuterated iodoethane generally follows established methods for preparing iodoalkanes. A common route is the reaction of the corresponding deuterated alcohol with a source of iodine, typically using red phosphorus to generate phosphorus triiodide in situ.[2]

Protocol Outline:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, place 2.5 g of red phosphorus and 25 cm³ of Ethanol-1,1-d2.[3]

  • Iodine Addition: Thoroughly powder 25 g of iodine and add it to the flask in small portions (3-4 g at a time) with approximately two-minute intervals between additions.[3] The flask may require cooling to control the exothermic reaction.

  • Reflux: Once all the iodine has been added, gently heat the mixture on a water bath to maintain a steady reflux. The reaction converts the deuterated ethanol to this compound.

  • Distillation: After the reaction is complete, rearrange the apparatus for distillation. Heat the flask to distill the crude this compound.[2] The distillate will also contain unreacted ethanol and potentially some free iodine.[3]

  • Purification:

    • Wash the crude product with water to remove any remaining ethanol.

    • Shake the product with a dilute solution of sodium bisulfite (NaHSO₃) to remove any dissolved iodine.[4]

    • Separate the lower organic layer (iodoethane) and wash it again with water.[3]

    • Dry the this compound over anhydrous calcium chloride or magnesium sulfate until the liquid is clear.[3][4]

  • Final Distillation: Perform a final distillation to obtain the purified this compound.

G cluster_synthesis Synthesis cluster_purification Purification A Ethanol-1,1-d2 + Red Phosphorus B Add Iodine in portions A->B C Reflux Reaction Mixture B->C D Initial Distillation C->D Crude Product E Wash with Water & NaHSO3 D->E F Dry with Anhydrous Salt E->F G Final Distillation F->G H H G->H Purified this compound

General workflow for the synthesis and purification of this compound.

3.2. Analytical Methods for Purity and Enrichment Assessment

Determining the isotopic purity and enrichment of this compound requires specialized analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for assessing isotopic enrichment. In the spectrum of this compound, the signal corresponding to the protons at the 1-position (the -CD₂I group) will be significantly diminished or absent compared to the signal for the methyl (-CH₃) protons. By integrating the residual proton signal at the deuterated position relative to a non-deuterated internal standard or the methyl group protons, the level of isotopic enrichment can be accurately quantified.[5][6] The use of deuterated solvents like CDCl₃ is standard practice to avoid interfering signals.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and analyze the isotopic distribution. The molecular ion peak for this compound will appear at an m/z value of 157.98, which is two mass units higher than that of unlabeled iodoethane (155.97 g/mol ).[7] This "M+2" mass shift is a clear indicator of the presence of two deuterium atoms. The relative intensities of the M, M+1, and M+2 peaks can be used to calculate the isotopic enrichment.[8] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for separation and analysis.[9]

G cluster_analysis Analytical Workflow Sample This compound Sample NMR ¹H NMR Spectroscopy Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS Result_NMR Quantify residual proton signal at C1 Determine Isotopic Enrichment NMR->Result_NMR Result_MS Observe M+2 Peak (m/z ~158) Confirm Isotopic Distribution MS->Result_MS Final Final Purity & Enrichment Report Result_NMR->Final Result_MS->Final

Workflow for the analytical determination of isotopic purity and enrichment.

Applications in Research and Drug Development

Deuterated compounds like this compound are crucial tools for researchers.

  • Pharmaceutical Development: Deuterium labeling is used to investigate and modify the metabolic fate of drug candidates. The substitution of hydrogen with deuterium can alter the rate of metabolic processes (the "kinetic isotope effect"), potentially improving a drug's pharmacokinetic profile.[1]

  • Mechanistic Studies: this compound serves as a labeled reactant in studies of chemical reaction mechanisms, allowing scientists to trace the path of the ethyl group through a reaction sequence.

  • Mass Spectrometry Calibration: Its well-defined mass makes it useful as a calibration standard in mass spectrometry.

  • Synthetic Intermediate: It is a valuable intermediate in the synthesis of more complex deuterated molecules.[1]

Safety and Handling

This compound is a hazardous compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation and sensitization. It is also suspected of causing genetic defects. Users should consult the Safety Data Sheet (SDS) for complete handling and disposal information. The compound is typically stored under refrigeration and protected from light to prevent decomposition, which can release free iodine.[1][2] The presence of a copper stabilizer helps to inhibit this decomposition.

References

Spectroscopic Analysis of Iodoethane-1,1-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Iodoethane-1,1-d2 (CH₃CD₂I), a deuterated isotopologue of iodoethane. Due to the limited availability of experimental spectra for this specific compound, this document focuses on predicted data derived from the known spectroscopic characteristics of its non-deuterated counterpart, iodoethane (CH₃CH₂I). This guide is intended to serve as a valuable resource for researchers in fields such as synthetic chemistry, pharmacology, and materials science who may be working with or developing methods involving this isotopically labeled compound.

Predicted Spectroscopic Data

The introduction of two deuterium atoms at the C1 position of iodoethane is expected to produce significant and predictable changes in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. The following tables summarize the predicted quantitative data for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to that of iodoethane. The signal corresponding to the methylene protons will be absent, and the methyl proton signal will appear as a singlet due to the absence of adjacent protons for coupling.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.85Singlet3HCH₃

Predicted data is based on typical values for iodoethane.

Predicted ¹³C NMR Data

In the ¹³C NMR spectrum, the carbon atom bonded to the two deuterium atoms (CD₂) is expected to exhibit a triplet multiplicity due to coupling with the deuterium nuclei (spin I = 1). The chemical shifts are predicted to be similar to those of iodoethane.

Chemical Shift (δ) ppmMultiplicityAssignment
~20SingletC H₃
~ -1TripletC D₂I

Predicted data is based on typical values for iodoethane.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will be characterized by the appearance of C-D stretching and bending vibrations, which occur at lower wavenumbers than the corresponding C-H vibrations.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2970C-H stretchCH₃
~2150-2260C-D stretchCD₂
~1450C-H bendCH₃
~1050C-D bendCD₂
~500-600C-I stretchC-I

Predicted data is based on known vibrational frequencies of C-H and C-D bonds.

Predicted Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak at m/z 158, which is two mass units higher than that of iodoethane (m/z 156). The fragmentation pattern will also be altered by the presence of deuterium.

m/zPredicted Fragment
158[CH₃CD₂I]⁺ (Molecular Ion)
143[CD₂I]⁺
127[I]⁺
31[CD₂H]⁺
29[CH₃]⁺

These are predicted major fragments based on the known fragmentation of iodoethane.

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and Mass Spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm) and cap

  • Pipette and pipette tips

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent directly in a clean, dry vial.[1][2]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.[3] The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[3]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth so that the sample is centered in the RF coil.

    • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

    • Acquire the spectra.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the liquid sample.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.[4][5]

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal.

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.[6]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology: Electron Ionization (EI) is a standard method for volatile, small molecules.[7]

Materials:

  • This compound sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • Sample Introduction:

    • Inject a small amount of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ether) into the GC.

    • The GC will separate the sample from the solvent and introduce it into the mass spectrometer's ion source.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR-ATR Prep_IR->IR MS GC-MS (EI) Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS

Caption: General workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation cluster_fragments Primary Fragments M [CH₃CD₂I]⁺ m/z = 158 F1 [CD₂I]⁺ m/z = 143 M->F1 - •CH₃ F2 [CH₃CD₂]⁺ m/z = 31 M->F2 - •I F3 [I]⁺ m/z = 127 M->F3 - •CH₃CD₂ F4 [CH₃]⁺ m/z = 15 F2->F4 - CD₂

References

Methodological & Application

Application Notes and Protocols for Iodoethane-1,1-d2 in Advanced Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics, enabling the accurate relative and absolute quantification of proteins and peptides. Iodoethane-1,1-d2 (CH₃CD₂I) is a deuterated alkylating agent designed for covalent modification of cysteine residues in proteins. This application note provides detailed protocols and workflows for the use of this compound in advanced mass spectrometry applications, including differential proteomics. By incorporating a stable isotope label, this reagent allows for the differentiation and relative quantification of protein samples with high precision.

The primary application of this compound is in differential proteomics, where it is used to label cysteine residues in one of two protein samples. The non-deuterated counterpart, iodoethane, or another light alkylating agent like iodoacetamide, is used to label the second sample. Following labeling, the samples are combined, digested, and analyzed by mass spectrometry. The mass difference of 2 Da between the deuterated and non-deuterated ethylated cysteine residues allows for the relative quantification of protein abundance between the two samples.

Key Features and Applications

  • Differential Proteomics: Enables relative quantification of protein expression levels between two samples (e.g., control vs. treated).

  • Cysteine-Specific Alkylation: Targets the thiol group of cysteine residues, preventing the reformation of disulfide bonds after reduction.

  • Stable Isotope Labeling: Introduces a +2 Da mass shift upon reaction with a cysteine residue compared to its non-deuterated counterpart.

  • Compatibility: Can be integrated into standard bottom-up proteomics workflows.

Quantitative Data Summary

The use of this compound in quantitative proteomics relies on the precise mass difference it introduces. The following table summarizes the key quantitative data associated with this reagent.

ParameterValueNotes
Chemical Formula CH₃CD₂I
Molecular Weight 157.98 g/mol
Isotopic Purity ≥98 atom % DVaries by supplier.
Mass of Ethyl-1,1-d2 group 31.05 DaCH₃CD₂-
Mass of Ethyl group (light) 29.04 DaCH₃CH₂-
Theoretical Mass Shift on Cysteine +30.03 DaS-(ethyl-1,1-d2)cysteine
Mass Difference (Heavy vs. Light) +2.01 Da

Experimental Protocols

Protocol 1: In-Solution Alkylation of Proteins for Quantitative Proteomics

This protocol describes the reduction and subsequent alkylation of proteins in solution prior to enzymatic digestion.

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5

  • Reducing Agent: 100 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Heavy Alkylating Agent: this compound

  • Light Alkylating Agent: Iodoethane or Iodoacetamide (IAM)

  • Quenching Reagent: 200 mM DTT in water (prepare fresh)

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.5

  • Trypsin (mass spectrometry grade)

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in an appropriate volume of Denaturation Buffer.

    • Vortex thoroughly and incubate for 30 minutes at room temperature to ensure complete denaturation.

  • Reduction of Disulfide Bonds:

    • Add the 100 mM DTT solution to the protein sample to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C with gentle shaking.

  • Alkylation:

    • For the "heavy" labeled sample: Add this compound to a final concentration of 20 mM.

    • For the "light" labeled sample: Add Iodoethane or Iodoacetamide to a final concentration of 20 mM.

    • Incubate for 30 minutes at room temperature in the dark. Iodine-containing reagents are light-sensitive.

  • Quenching the Alkylation Reaction:

    • Add the 200 mM DTT solution to a final concentration of 20 mM to quench the excess alkylating agent.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Dilution for Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1.5 M. This is critical for optimal trypsin activity.

  • Enzymatic Digestion:

    • Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Proceed with sample cleanup using C18 solid-phase extraction (SPE) prior to LC-MS/MS analysis.

Protocol 2: In-Gel Alkylation of Proteins

This protocol is suitable for proteins separated by one-dimensional or two-dimensional gel electrophoresis.

Materials:

  • Excised protein bands/spots from a Coomassie-stained gel

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate

  • Dehydration Solution: 100% Acetonitrile (ACN)

  • Reducing Solution: 10 mM DTT in 50 mM Ammonium Bicarbonate (prepare fresh)

  • Heavy Alkylating Solution: 55 mM this compound in 50 mM Ammonium Bicarbonate (prepare fresh, protect from light)

  • Light Alkylating Solution: 55 mM Iodoethane or Iodoacetamide in 50 mM Ammonium Bicarbonate (prepare fresh, protect from light)

  • Wash Solution: 50 mM Ammonium Bicarbonate

  • Digestion Solution: Trypsin (mass spectrometry grade) in 50 mM Ammonium Bicarbonate

Procedure:

  • Excision and Destaining:

    • Excise the protein bands of interest from the gel.

    • Wash the gel pieces with water, then destain with the Destaining Solution until the gel pieces are clear.

  • Dehydration and Rehydration:

    • Dehydrate the gel pieces with 100% ACN.

    • Remove the ACN and dry the gel pieces in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the gel pieces in Reducing Solution.

    • Incubate for 45 minutes at 56°C.

    • Cool to room temperature and remove the excess reducing solution.

  • Alkylation:

    • Add the appropriate Alkylating Solution (Heavy or Light) to the gel pieces, ensuring they are fully submerged.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Remove the alkylating solution and wash the gel pieces with Wash Solution.

    • Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.

  • In-Gel Digestion:

    • Rehydrate the gel pieces on ice with the Digestion Solution.

    • Add enough 50 mM Ammonium Bicarbonate to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces using a series of ACN and formic acid washes.

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

Potential Side Reactions

Iodine-containing alkylating agents like iodoethane and iodoacetamide are known to cause off-target modifications on amino acids other than cysteine.[1] It is crucial to be aware of these potential side reactions during data analysis. Common side reactions include the alkylation of:

  • Methionine: Can lead to a neutral loss during fragmentation, affecting peptide identification.[1][2]

  • Histidine

  • Lysine

  • Aspartic Acid

  • Glutamic Acid

  • Peptide N-terminus

Optimizing reaction conditions such as pH, temperature, and incubation time can help to minimize these side reactions.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_processing Sample Processing & Analysis SampleA Control Sample ReduceA Reduction (DTT) SampleA->ReduceA SampleB Treated Sample ReduceB Reduction (DTT) SampleB->ReduceB AlkylA Alkylation (Iodoethane) ReduceA->AlkylA Combine Combine Samples AlkylA->Combine AlkylB Alkylation (this compound) ReduceB->AlkylB AlkylB->Combine Digest Tryptic Digestion Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Differential proteomics workflow using this compound.

cysteine_alkylation cluster_reaction Alkylation of Cysteine with this compound Cysteine Cysteine Residue (in Protein) -SH AlkylatedCysteine S-(ethyl-1,1-d2)cysteine -S-CD2-CH3 (+30.03 Da) Cysteine->AlkylatedCysteine + Iodoethane This compound (CH3-CD2-I) Iodoethane->AlkylatedCysteine +

Caption: Reaction of this compound with a cysteine residue.

Data Analysis

Following LC-MS/MS analysis, the data can be processed using standard proteomics software packages. The key steps for quantitative analysis include:

  • Peptide Identification: Identify peptides from the MS/MS spectra.

  • Feature Detection: Detect and pair the "light" and "heavy" isotopic peaks for each cysteine-containing peptide.

  • Ratio Calculation: Calculate the intensity ratio of the heavy-labeled peptide to the light-labeled peptide.

  • Protein Quantification: Aggregate the peptide ratios to determine the relative abundance of each protein between the two samples.

It is important to include the specific mass modifications for both the light (+28.03 Da for ethyl) and heavy (+30.03 Da for ethyl-1,1-d2) alkylation on cysteine residues in the search parameters of the data analysis software. Additionally, consider potential side reactions as variable modifications to improve peptide identification.

Conclusion

This compound is a valuable tool for quantitative proteomics, providing a straightforward method for differential analysis of protein expression. By following the detailed protocols and being mindful of potential side reactions, researchers can achieve accurate and reproducible quantification of cysteine-containing proteins, leading to new insights in various fields of biological and biomedical research.

References

Application Note: Quantitative Analysis of Iodoethane in Environmental Samples using Iodoethane-1,1-d2 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of iodoethane in environmental water samples. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Iodoethane-1,1-d2 as an internal standard to ensure accuracy and precision. The use of a deuterated internal standard corrects for variations in sample extraction, injection volume, and instrument response. This protocol is intended for researchers, scientists, and environmental monitoring professionals.

Introduction

Iodoethane (ethyl iodide) is an organoiodine compound that can be present in the environment due to industrial activities or as a byproduct of water treatment processes. Its potential toxicity necessitates sensitive and accurate monitoring in environmental matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1] Deuterated internal standards are chemically almost identical to their non-deuterated counterparts, causing them to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This allows for reliable correction of analytical variability.[2] This application note provides a detailed protocol for the extraction and quantification of iodoethane in water samples using this compound.

Materials and Reagents

  • Analytes and Standards:

    • Iodoethane (≥99% purity)

    • This compound (≥98 atom % D, ≥99% purity)[1]

  • Solvents and Reagents:

    • Methanol (GC grade)

    • Hexane (GC grade)

    • Deionized water (18.2 MΩ·cm)

    • Sodium chloride (analytical grade, baked at 400°C for 4 hours)

    • Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours)

Instrumentation

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Centrifuge

  • Pipettes and glassware

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of iodoethane and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Working Standard Solution (10 µg/mL):

    • Dilute the primary stock solutions with methanol to create a working standard solution containing 10 µg/mL of iodoethane.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with methanol to create a 1 µg/mL internal standard spiking solution.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into deionized water to achieve concentrations ranging from 0.1 to 20 µg/L. A typical calibration curve might include concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/L.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Collection: Collect water samples in amber glass vials with screw caps and PTFE-lined septa.

  • Spiking: To a 10 mL aliquot of the water sample (or calibration standard), add 10 µL of the 1 µg/mL this compound internal standard spiking solution, resulting in an internal standard concentration of 1 µg/L.

  • Salting Out: Add approximately 2 g of baked sodium chloride to the sample to enhance the extraction efficiency.

  • Extraction: Add 2 mL of hexane to the vial, cap tightly, and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters. Optimization may be required for different instruments.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 40°C, hold for 2 min, ramp to 150°C at 10°C/min, hold for 1 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp230°C
MS Quad Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (Iodoethane)m/z 156
Qualifier Ion (Iodoethane)m/z 127
Quantifier Ion (this compound)m/z 158
Qualifier Ion (this compound)m/z 127

Data Presentation

Calibration Curve Data

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (iodoethane) to the peak area of the internal standard (this compound) against the concentration of the analyte.

Concentration (µg/L) Analyte Area IS Area Area Ratio (Analyte/IS)
0.11,25012,3000.102
0.56,30012,4500.506
1.012,40012,3501.004
5.062,80012,5005.024
10.0126,00012,40010.161
20.0251,50012,55020.040

Linear Regression: y = 1.001x + 0.002 (R² = 0.9998)

Method Validation Data

The following table summarizes the key validation parameters for this method.

Parameter Result
Linearity (R²)0.9998
Limit of Detection (LOD)0.03 µg/L
Limit of Quantification (LOQ)0.1 µg/L
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery, n=6)95-105%

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis WaterSample Water Sample (10 mL) SpikeIS Spike with This compound WaterSample->SpikeIS CalStandards Calibration Standards CalStandards->SpikeIS AddSalt Add NaCl SpikeIS->AddSalt AddHexane Add Hexane (2 mL) AddSalt->AddHexane Vortex Vortex (2 min) AddHexane->Vortex Centrifuge Centrifuge (5 min) Vortex->Centrifuge CollectOrganic Collect Hexane Layer Centrifuge->CollectOrganic DryExtract Dry with Na2SO4 CollectOrganic->DryExtract GCMS GC-MS Analysis DryExtract->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Caption: Experimental workflow for the quantitative analysis of iodoethane.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_correction Correction Principle cluster_quantification Quantification Iodoethane Iodoethane (Analyte) m/z 156 Variability Analytical Variability (Extraction, Injection, Ionization) Iodoethane->Variability Iodoethane_d2 This compound (IS) m/z 158 Iodoethane_d2->Variability AreaRatio Peak Area Ratio (Analyte/IS) Variability->AreaRatio Corrects for CalibrationCurve Calibration Curve AreaRatio->CalibrationCurve FinalConcentration Accurate Concentration CalibrationCurve->FinalConcentration

Caption: Logical relationship of internal standard correction in quantitative analysis.

Conclusion

This application note presents a validated GC-MS method for the quantification of iodoethane in water samples using this compound as an internal standard. The method is sensitive, accurate, and precise, making it suitable for routine environmental monitoring. The use of a deuterated internal standard is crucial for mitigating matrix effects and other sources of analytical error, thereby ensuring high-quality data.

References

Protocol for Deuterium Labeling with Iodoethane-d5 (CH3CD2I)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of iodoethane-d5 (CH3CD2I) in deuterium labeling of organic molecules. It is intended for researchers in academia and industry, particularly those involved in drug discovery and development, who wish to synthesize deuterated compounds for use as internal standards, metabolic tracers, or to investigate kinetic isotope effects.

Introduction

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a powerful technique in pharmaceutical and chemical research.[1] Iodoethane-d5 (CD3CD2I) is a valuable reagent for introducing a deuterated ethyl group (-CD2CD3) onto various functional groups.[2] This modification can significantly alter the metabolic fate of a drug molecule, often leading to improved pharmacokinetic profiles by slowing down metabolism at the labeled site.[3][4] This "metabolic switching" can be a key strategy in drug design to enhance bioavailability and reduce the formation of undesirable metabolites.[3]

The primary applications for compounds labeled with iodoethane-d5 include:

  • Internal Standards: Deuterated molecules are ideal internal standards for quantitative mass spectrometry (MS) analysis due to their similar chemical properties to the unlabeled analyte but distinct mass.[5]

  • Metabolic Probes: Labeled compounds are used to trace the metabolic pathways of drugs and other xenobiotics.[1] The deuterium label allows for the unambiguous identification of metabolites by MS.

  • Kinetic Isotope Effect (KIE) Studies: The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down reactions where C-H bond cleavage is the rate-determining step. This effect is exploited to improve the metabolic stability of drugs.[6]

This document will focus on the practical aspects of using iodoethane-d5 for the ethylation of amines, phenols, and thiols.

General Considerations & Safety

Iodoethane-d5 is a flammable liquid and should be handled in a well-ventilated fume hood.[7] It is also light-sensitive and moisture-sensitive, so it should be stored under refrigeration and protected from light.[2][7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Experimental Protocols

The following protocols are generalized procedures for the N-, O-, and S-alkylation of substrates using iodoethane-d5. These should be considered as starting points and may require optimization for specific substrates.

N-Ethylation of Amines

This protocol describes the synthesis of an N-ethyl-d5 amine, using the ethylation of an aniline derivative as an example.

Reaction Scheme:

Materials:

  • Substrate (e.g., aniline derivative)

  • Iodoethane-d5 (CH3CD2I)

  • Base (e.g., potassium carbonate (K2CO3), sodium hydride (NaH))

  • Solvent (e.g., acetonitrile (ACN), dimethylformamide (DMF), acetone)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Procedure:

  • To a solution of the amine (1.0 eq) in the chosen solvent, add the base (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add iodoethane-d5 (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for N-Ethylation:

N_Ethylation_Workflow sub Substrate (Amine) reaction Reaction Mixture sub->reaction reagent Iodoethane-d5 reagent->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., ACN) solvent->reaction workup Aqueous Workup reaction->workup extraction Extraction workup->extraction purification Purification extraction->purification product N-Ethyl-d5-Amine purification->product

Caption: Workflow for the N-ethylation of amines using iodoethane-d5.

O-Ethylation of Phenols

This protocol is based on the Williamson ether synthesis and is suitable for the preparation of O-ethyl-d5 ethers from phenolic substrates.

Reaction Scheme:

Materials:

  • Substrate (e.g., phenol derivative)

  • Iodoethane-d5 (CH3CD2I)

  • Base (e.g., potassium carbonate (K2CO3), sodium hydroxide (NaOH))

  • Solvent (e.g., acetone, dimethylformamide (DMF), ethanol)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Solvents for workup and chromatography

Procedure:

  • Dissolve the phenol (1.0 eq) in the chosen solvent.

  • Add the base (1.5 - 2.0 eq) and stir the mixture.

  • Add iodoethane-d5 (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Workflow for O-Ethylation:

O_Ethylation_Workflow sub Substrate (Phenol) reaction Reaction Mixture sub->reaction reagent Iodoethane-d5 reagent->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetone) solvent->reaction workup Solvent Removal & Partition reaction->workup extraction Extraction workup->extraction purification Purification extraction->purification product O-Ethyl-d5-Ether purification->product

Caption: Workflow for the O-ethylation of phenols using iodoethane-d5.

S-Ethylation of Thiols

This protocol describes the synthesis of S-ethyl-d5 thioethers from thiol-containing substrates.

Reaction Scheme:

Materials:

  • Substrate (e.g., thiol derivative)

  • Iodoethane-d5 (CH3CD2I)

  • Base (e.g., sodium ethoxide (NaOEt), potassium carbonate (K2CO3))

  • Solvent (e.g., ethanol, DMF)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Solvents for workup and chromatography

Procedure:

  • Dissolve the thiol (1.0 eq) in the chosen solvent.

  • Add the base (1.1 eq) and stir the mixture at room temperature.

  • Add iodoethane-d5 (1.1 eq) and continue stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Remove the solvent under reduced pressure.

  • Take up the residue in water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Workflow for S-Ethylation:

S_Ethylation_Workflow sub Substrate (Thiol) reaction Reaction Mixture sub->reaction reagent Iodoethane-d5 reagent->reaction base Base (e.g., NaOEt) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Solvent Removal & Partition reaction->workup extraction Extraction workup->extraction purification Purification extraction->purification product S-Ethyl-d5-Thioether purification->product

Caption: Workflow for the S-ethylation of thiols using iodoethane-d5.

Data Presentation and Analysis

The successful incorporation of the ethyl-d5 group must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data Summary

The following table provides representative data for the ethylation of a model substrate in each class. Note that yields and isotopic purity are highly substrate-dependent and will require optimization.

Reaction TypeSubstrateProductTypical Yield (%)Isotopic Purity (%)
N-EthylationAnilineN-ethyl-d5-aniline70-90>98
O-Ethylation4-AcetamidophenolPhenacetin-d560-85>98
S-EthylationThiophenolS-ethyl-d5-phenyl sulfide80-95>98
Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most telling feature in the ¹H NMR spectrum of a successfully labeled compound will be the absence or significant reduction of the signals corresponding to the ethyl protons.

  • ²H NMR: Deuterium NMR will show a signal corresponding to the incorporated ethyl-d5 group.

  • ¹³C NMR: The carbon signals of the ethyl-d5 group will appear as multiplets due to C-D coupling.

Mass Spectrometry (MS):

  • The molecular ion peak ([M]⁺) in the mass spectrum will be shifted by +5 mass units compared to the unlabeled compound.

  • The fragmentation pattern can also be informative. For example, the loss of an ethyl-d5 radical will result in a fragment ion with a mass of [M-34]⁺. The presence of a fragment ion at m/z 34 (CD3CD2⁺) would also be indicative of successful labeling.[8]

Applications in Drug Development: Studying Cytochrome P450 Metabolism

A primary application of ethyl-d5 labeled compounds is in the study of drug metabolism, particularly by cytochrome P450 (CYP) enzymes.[4] CYPs are a major family of enzymes responsible for the oxidative metabolism of most drugs.[9]

Mechanism of Metabolic Stabilization:

The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond on the ethyl group is the rate-limiting step in the metabolism of a drug by a CYP enzyme, replacing it with a C-D bond can slow down this metabolic process.[6] This is known as the deuterium kinetic isotope effect.

Signaling Pathway Studied: Drug Metabolism by CYP450

CYP450_Metabolism cluster_0 Standard Metabolism cluster_1 Deuterium-Blocked Metabolism Drug_H Drug-CH2CH3 CYP450 CYP450 Enzyme Drug_H->CYP450 Metabolism Metabolite_H Metabolite CYP450->Metabolite_H Excretion Rapid Excretion Metabolite_H->Excretion Drug_D Drug-CD2CD3 CYP450_D CYP450 Enzyme Drug_D->CYP450_D Metabolism Slowed_Metabolism Slowed Metabolism (Kinetic Isotope Effect) CYP450_D->Slowed_Metabolism Increased_Exposure Increased Systemic Exposure Slowed_Metabolism->Increased_Exposure

Caption: Deuteration of an ethyl group can slow CYP450-mediated metabolism.

By using iodoethane-d5 to synthesize a deuterated version of a drug candidate, researchers can:

  • Identify Metabolic Soft Spots: If deuteration at the ethyl group leads to a significant decrease in metabolism, it confirms that this position is a primary site of metabolic attack.

  • Improve Pharmacokinetic Properties: By blocking a major metabolic pathway, the half-life of the drug can be extended, potentially leading to less frequent dosing and a better therapeutic window.[3]

  • Investigate Metabolic Switching: When one metabolic pathway is blocked by deuteration, the drug may be metabolized through alternative routes.[3] Comparing the metabolite profiles of the labeled and unlabeled drug can reveal these alternative pathways.

This information is crucial for optimizing lead compounds in drug discovery and for understanding the disposition of a drug in preclinical and clinical studies.

References

Application Notes and Protocols for Iodoethane-1,1-d2 in Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Iodoethane-1,1-d2 in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms. The protocols outlined below are designed to guide researchers in setting up, conducting, and analyzing experiments to determine KIEs in nucleophilic substitution (SN2) and elimination (E2) reactions.

Introduction to Kinetic Isotope Effects with this compound

The kinetic isotope effect is a powerful tool in physical organic chemistry for investigating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotopologue (k L) to the rate constant of the same reaction with a heavy isotopologue (k H), KIE = k L/k H. By replacing one or more hydrogen atoms in a reactant with deuterium, changes in the reaction rate can provide insight into the transition state of the rate-determining step.

This compound (CH₃CD₂I) is a valuable probe for studying α-secondary kinetic isotope effects. In this molecule, the deuterium atoms are located on the carbon atom undergoing the chemical transformation (the α-carbon). The observed KIE can help distinguish between different reaction pathways, such as SN1, SN2, and E2 mechanisms.

Primary vs. Secondary KIEs:

  • Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For deuterium, these effects are typically large (kH/kD ≈ 2-8).

  • Secondary KIEs (SKIEs) occur when the isotopically substituted bond is not directly broken or formed. These effects are generally smaller. For α-deuterium substitution, SKIEs are often in the range of 0.8 to 1.2 for SN2 reactions.[1]

Applications in Mechanistic Elucidation

Distinguishing SN1 and SN2 Reactions

The magnitude of the α-secondary KIE for this compound can provide strong evidence for either an SN1 or SN2 mechanism.

  • SN2 Reactions: These reactions proceed through a pentavalent transition state. The hybridization of the α-carbon remains sp³. Consequently, the α-secondary KIE is expected to be small, typically close to unity or slightly inverse (kH/kD ≈ 0.95 - 1.05). An inverse effect (kH/kD < 1) can be attributed to the C-D bond being slightly shorter and stronger than the C-H bond, leading to a more sterically accessible transition state for the deuterated compound.

  • SN1 Reactions: These reactions involve the formation of a carbocation intermediate in the rate-determining step. The hybridization of the α-carbon changes from sp³ to sp². This change leads to a loosening of the C-H(D) bending vibrations in the transition state, resulting in a small to moderate normal KIE (kH/kD > 1), typically in the range of 1.10 - 1.25 per deuterium.

A study on the solvolysis of ethyl iodide in water, which proceeds through a mechanism with significant SN1 character, reported an α-deuterium KIE.

ReactionSubstratekH/kDReference
Solvolysis in WaterThis compound0.956[2]

Note: While this value is slightly inverse, the original authors noted that various factors can influence the observed KIE in solvolysis reactions.

Investigating E2 Elimination Reactions

In an E2 reaction of iodoethane, a base abstracts a β-hydrogen, and the iodide leaving group is expelled simultaneously to form ethene. Since this compound is deuterated at the α-position, a secondary KIE is expected. The interpretation of this KIE can provide information about the E2 transition state. A KIE close to 1 would be anticipated as the C-D bonds are not broken in the rate-determining step.

Experimental Protocols

The following are generalized protocols for determining the KIE of reactions involving this compound.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of high purity to avoid side reactions. Solvents should be dried according to standard procedures.

  • Temperature Control: Reactions should be carried out in a constant temperature bath to ensure accurate rate measurements.

  • Inert Atmosphere: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol for SN2 Reaction: this compound with a Nucleophile

This protocol describes a competitive experiment to determine the KIE for the reaction of iodoethane with a nucleophile, such as an alkoxide.

Materials:

  • Iodoethane

  • This compound

  • Sodium ethoxide (or other suitable nucleophile)

  • Anhydrous ethanol (or other suitable solvent)

  • Internal standard (e.g., a non-reactive, deuterated solvent or a compound with a distinct NMR or GC signal)

  • NMR tubes or GC vials

  • Constant temperature bath

  • NMR spectrometer or Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of sodium ethoxide in anhydrous ethanol of known concentration (e.g., 0.1 M).

    • Prepare a stock solution containing known concentrations of both iodoethane and this compound, along with the internal standard, in the reaction solvent.

  • Reaction Setup:

    • In a thermostated reaction vessel, equilibrate the sodium ethoxide solution to the desired reaction temperature.

    • Initiate the reaction by adding a known volume of the iodoethane/iodoethane-1,1-d2 stock solution to the pre-heated nucleophile solution.

  • Reaction Monitoring:

    • At various time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

    • Analyze the quenched aliquots by NMR spectroscopy or GC-MS.

      • NMR: Monitor the disappearance of the reactant signals (e.g., the methylene protons of iodoethane and the corresponding region for the deuterated species) relative to the internal standard.

      • GC-MS: Monitor the disappearance of the parent peaks of iodoethane (m/z = 156) and this compound (m/z = 158).

  • Data Analysis and KIE Calculation:

    • Plot the natural logarithm of the concentration of each isotopologue versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

    • The KIE is calculated as the ratio of the rate constant for the non-deuterated iodoethane (kH) to that of the deuterated iodoethane (kD): KIE = kH / kD.

Protocol for E2 Reaction: this compound with a Strong Base

This protocol outlines the measurement of the KIE for the E2 elimination of iodoethane.

Materials:

  • Iodoethane

  • This compound

  • Potassium tert-butoxide (a strong, sterically hindered base)

  • Anhydrous tert-butanol (or other suitable solvent)

  • Gas-tight syringe

  • Headspace GC vials

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Reaction Setup:

    • In separate, sealed headspace GC vials, place a known amount of potassium tert-butoxide.

    • Equilibrate the vials to the desired reaction temperature in a heating block or water bath.

    • Inject a known amount of either iodoethane or this compound into the respective vials to initiate the reaction.

  • Reaction Monitoring:

    • At various time intervals, analyze the headspace of the vials by GC-FID to quantify the amount of ethene produced.

  • Data Analysis and KIE Calculation:

    • Plot the concentration of ethene produced versus time for both the deuterated and non-deuterated reactions.

    • The initial rate of each reaction can be determined from the initial slope of these plots.

    • The KIE is the ratio of the initial rate of the reaction with iodoethane to the initial rate of the reaction with this compound.

Visualization of Concepts

KIE_SN2_E2 cluster_SN2 SN2 Mechanism cluster_E2 E2 Mechanism SN2_Reactant CH₃CD₂I + Nu⁻ SN2_TS [Nu---C(D₂)H₃---I]⁻‡ (sp³-like) SN2_Reactant->SN2_TS Rate-determining step SN2_Product CH₃CD₂Nu + I⁻ SN2_TS->SN2_Product SN2_KIE α-Secondary KIE kH/kD ≈ 0.95 - 1.05 E2_Reactant CH₃CD₂I + Base⁻ E2_TS Transition State (β-H abstraction) E2_Reactant->E2_TS Concerted Step E2_Product H₂C=CD₂ + HB + I⁻ E2_TS->E2_Product E2_KIE α-Secondary KIE kH/kD ≈ 1

Caption: Reaction pathways for SN2 and E2 mechanisms of this compound.

Caption: General experimental workflow for determining KIE.

Applications in Drug Development

The study of KIEs is not limited to fundamental mechanistic investigations. In drug development, selectively replacing hydrogen with deuterium at metabolically vulnerable positions can slow down drug metabolism. This "deuterium-for-hydrogen" substitution can lead to:

  • Improved Pharmacokinetic Profiles: A longer half-life and increased drug exposure.

  • Reduced Toxic Metabolites: By blocking or slowing down the formation of harmful metabolic byproducts.

  • Enhanced Efficacy: Due to the increased stability of the drug molecule.

While iodoethane itself is not a therapeutic agent, understanding the KIEs of simple alkyl halides provides a foundational understanding that can be applied to more complex drug molecules where alkyl halide moieties may be present or where similar substitution and elimination reactions occur during metabolism.

By utilizing this compound in KIE studies, researchers can gain valuable insights into reaction mechanisms, which is a critical aspect of both academic research and the rational design of new therapeutic agents.

References

Application of Iodoethane-1,1-d2 in 2H (Deuterium) NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-1,1-d2 (CH₃CD₂I) is a deuterated analog of iodoethane, a versatile ethylating agent in organic synthesis. The selective incorporation of deuterium at the C1 position provides a unique spectroscopic handle for researchers. In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium nucleus (²H or D) offers a powerful, non-invasive probe to investigate molecular structure, dynamics, and reaction mechanisms. Due to the low natural abundance of deuterium (0.015%), selectively deuterated compounds like this compound provide a clean and sensitive window for ²H NMR studies, free from the overwhelming signal of protonated species.

This document provides detailed application notes and protocols for the utilization of this compound in ²H NMR spectroscopy, catering to researchers in organic synthesis, medicinal chemistry, and drug development. The applications covered include its use as a tracer for reaction monitoring and as a probe in studying molecular interactions.

Key Properties of this compound

A summary of the key physical and isotopic properties of this compound is presented in Table 1. This information is crucial for accurate sample preparation and interpretation of NMR data.

PropertyValue
Chemical Formula CH₃CD₂I
Molecular Weight 157.98 g/mol
Isotopic Purity ≥98 atom % D
Form Liquid
Density 1.974 g/mL at 25 °C
Boiling Point 69-73 °C
Storage Temperature 2-8°C, protect from light
Stabilizer Typically contains copper

Table 1: Physical and Isotopic Properties of this compound.

Applications in ²H NMR Spectroscopy

Reaction Monitoring and Mechanistic Studies

The deuterium label in this compound allows for the direct and unambiguous monitoring of reactions involving the ethyl group. As the deuterium signal is specific to the labeled position, the transformation of the starting material into products can be followed with high precision, even in complex reaction mixtures.

Logical Workflow for Reaction Monitoring

ReactionMonitoring cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Reactants Prepare reaction mixture (Substrate, Reagents) AddTracer Add this compound Reactants->AddTracer NMRTube Transfer to NMR tube AddTracer->NMRTube InitialSpectrum Acquire initial ²H NMR spectrum (t=0) NMRTube->InitialSpectrum TimeCourse Acquire spectra at defined time intervals InitialSpectrum->TimeCourse Integration Integrate signals of reactant and product(s) TimeCourse->Integration Kinetics Plot concentration vs. time to determine kinetics Integration->Kinetics Mechanism Identify intermediates and elucidate mechanism Kinetics->Mechanism

Caption: Workflow for reaction monitoring using this compound and ²H NMR.

Protocol for In-Situ Reaction Monitoring of an Ethylation Reaction

This protocol describes a general procedure for monitoring the progress of an ethylation reaction where this compound serves as the ethylating agent.

Materials:

  • This compound (CH₃CD₂I)

  • Substrate to be ethylated

  • Appropriate non-deuterated solvent (e.g., THF, Toluene)

  • Internal standard (optional, e.g., a deuterated compound with a distinct chemical shift)

  • NMR tubes

  • NMR spectrometer equipped for ²H detection

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve the substrate (e.g., 0.1 mmol) in the chosen non-deuterated solvent (e.g., 0.5 mL).

    • If using an internal standard for quantitative analysis, add a known amount to the solution.

    • Add this compound (e.g., 1.1 equivalents, 0.11 mmol) to the reaction mixture.

    • Quickly transfer the reaction mixture to an NMR tube and cap it.

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer, which has been pre-shimmed using a standard sample. As the experiment is run unlocked, shimming is performed on the proton signal of the solvent.

    • Acquire an initial ²H NMR spectrum. This will serve as the t=0 time point.

    • Set up a series of acquisitions at predetermined time intervals (e.g., every 15 minutes for a fast reaction, or every hour for a slower one).

    • Typical ²H NMR Acquisition Parameters:

      • Observe Nucleus: ²H

      • Solvent: Non-deuterated

      • Lock: Off

      • Pulse Program: Standard single pulse

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (d1): 5 x T₁ (determine T₁ of the CD₂ group in a separate experiment if high accuracy is needed; otherwise, a conservative 5-10 seconds is often sufficient)

      • Number of Scans (ns): 16-64 (adjust for desired signal-to-noise)

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the ²H NMR signal corresponding to the CD₂ group in the starting material (this compound) and the ethylated product. The chemical shift will change upon reaction.

    • Integrate the signals of the starting material and the product(s) in each spectrum.

    • Calculate the relative concentrations of the reactant and product(s) at each time point.

    • Plot the concentration of the reactant or product versus time to determine the reaction kinetics (e.g., reaction rate, order of reaction).

Expected Data:

The ²H NMR spectra will show a decrease in the intensity of the signal corresponding to this compound and a concurrent increase in the intensity of the signal for the deuterated ethyl group in the product. The chemical shifts will be dependent on the specific molecules and solvent used.

Time (min)Integral of CH₃CD₂IIntegral of Product-CD₂CH₃% Conversion
01.000.000
150.750.2525
300.520.4848
600.260.7474
1200.050.9595

Table 2: Example of Quantitative Data from a Reaction Monitoring Experiment.

Probe for Studying Molecular Interactions in Drug Development

In drug development, understanding how a small molecule interacts with its biological target is crucial. This compound can be used to "tag" a molecule of interest. Changes in the ²H NMR signal of the deuterated ethyl group upon binding to a target protein or other biomolecule can provide valuable information about the binding event and the local environment of the ethyl group in the bound state.

Signaling Pathway of Drug-Target Interaction Study

DrugTargetInteraction cluster_synthesis Probe Synthesis cluster_binding_study Binding Study cluster_nmr_analysis ²H NMR Analysis Molecule Molecule of Interest Ethylate Ethylation with This compound Molecule->Ethylate Probe Deuterated Probe Molecule Ethylate->Probe Incubate Incubate Probe with Target Probe->Incubate Target Target Biomolecule (e.g., Protein) Target->Incubate NMRBound ²H NMR of Probe-Target Complex Incubate->NMRBound NMRFree ²H NMR of Free Probe Compare Compare Spectra: - Chemical Shift - Linewidth - Relaxation (T₁, T₂) NMRFree->Compare NMRBound->Compare

Caption: Workflow for studying drug-target interactions using a deuterated probe.

Protocol for Assessing Small Molecule Binding to a Protein

This protocol outlines a general method to assess the binding of a small molecule, which has been tagged with a deuterated ethyl group using this compound, to a target protein.

Materials:

  • Deuterated probe molecule (synthesized using this compound)

  • Target protein in a suitable buffer (e.g., phosphate buffer in H₂O)

  • NMR tubes

  • NMR spectrometer with a cryoprobe for enhanced sensitivity is recommended.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the deuterated probe molecule in a suitable solvent (e.g., DMSO-d6, ensuring final concentration in the NMR sample is low to avoid protein denaturation).

    • Prepare two NMR samples:

      • Sample A (Free Probe): A solution of the deuterated probe in the protein buffer.

      • Sample B (Probe + Protein): A solution of the target protein in the buffer, to which the deuterated probe is added to the same final concentration as in Sample A.

  • NMR Acquisition:

    • Acquire ²H NMR spectra for both Sample A and Sample B.

    • If quantitative information on binding affinity is desired, a titration experiment can be performed by acquiring a series of ²H NMR spectra of the probe with increasing concentrations of the protein.

    • In addition to standard 1D ²H spectra, measure the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the deuterium signal in both samples.

    • Typical ²H NMR Acquisition Parameters for Binding Studies:

      • Observe Nucleus: ²H

      • Solvent: H₂O with a small percentage of D₂O for locking, or run unlocked.

      • Temperature: Controlled to physiological relevance (e.g., 298 K).

      • Pulse Programs: Standard 1D for chemical shift and linewidth; Inversion-recovery for T₁; Carr-Purcell-Meiboom-Gill (CPMG) for T₂.

      • Number of Scans (ns): May require a higher number of scans due to lower concentrations and broader signals upon binding.

  • Data Analysis:

    • Compare the ²H NMR spectra of the free probe (Sample A) and the probe in the presence of the protein (Sample B).

    • Analyze for changes in:

      • Chemical Shift: A change in the chemical shift of the CD₂ signal upon addition of the protein indicates a change in the chemical environment and is strong evidence of binding.

      • Linewidth: An increase in the linewidth of the signal upon binding is expected due to the slower tumbling of the larger protein-probe complex.

      • Relaxation Times (T₁ and T₂): A decrease in T₁ and a more significant decrease in T₂ are characteristic of binding, reflecting the change in molecular motion.

Expected Data:

The binding of the deuterated probe to the protein will result in noticeable changes in the ²H NMR parameters of the CD₂ group.

SampleChemical Shift (ppm)Linewidth (Hz)T₁ (ms)T₂ (ms)
Free Probe 2.155500450
Probe + Protein 2.2550400100

Table 3: Hypothetical Quantitative Data for a Probe Binding to a Protein.

Conclusion

This compound is a valuable tool for researchers employing ²H NMR spectroscopy. Its utility as a specific tracer for reaction monitoring allows for precise kinetic and mechanistic studies. Furthermore, its role in generating deuterated probes for binding studies offers a sensitive method to investigate molecular interactions that are central to drug discovery and development. The protocols and data presented here provide a framework for the successful application of this compound in your research endeavors.

Application Notes and Protocols for Studying SN1/SN2 Reaction Mechanisms with Iodoethane-1,1-d2

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Iodoethane-1,1-d2 as a tool to investigate and differentiate between SN1 and SN2 nucleophilic substitution reaction mechanisms. The inclusion of deuterium at the alpha-position allows for the precise determination of secondary kinetic isotope effects (KIEs), offering valuable insights into the transition state geometry and the degree of bond breaking and making in the rate-determining step.

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, playing a crucial role in the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs). The two primary mechanisms for these reactions, SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), differ in their kinetics, stereochemistry, and the nature of their transition states. A thorough understanding of which mechanism is operative is critical for reaction optimization, predicting stereochemical outcomes, and controlling impurity profiles in drug development.[1]

This compound (CH₃CD₂I) is a valuable probe for these studies. The substitution of hydrogen with deuterium at the alpha-carbon does not significantly alter the electronic properties of the molecule but does affect the vibrational frequencies of the C-D bonds compared to C-H bonds. This difference in zero-point energy leads to a measurable secondary kinetic isotope effect (KIE), which serves as a sensitive indicator of the reaction mechanism.

Principles of SN1 and SN2 Mechanisms

A clear understanding of the differences between SN1 and SN2 pathways is essential for interpreting experimental data.

FeatureSN1 MechanismSN2 Mechanism
Kinetics Unimolecular (rate = k[Substrate])Bimolecular (rate = k[Substrate][Nucleophile])
Rate-Determining Step Formation of a carbocation intermediateConcerted backside attack of the nucleophile
Intermediate CarbocationNone (only a transition state)
Stereochemistry Racemization (attack from both faces of the planar carbocation)Inversion of configuration
Substrate Structure Favored by tertiary > secondary alkyl halidesFavored by methyl > primary > secondary alkyl halides
Nucleophile Weak nucleophiles are effectiveRequires a strong nucleophile
Solvent Favored by polar protic solvents (e.g., ethanol, water)Favored by polar aprotic solvents (e.g., acetone, DMSO)

The Role of the Secondary Kinetic Isotope Effect (KIE)

The secondary KIE (kH/kD) in this context is the ratio of the rate constant for the reaction of undeuterated iodoethane (kH) to that of this compound (kD). The magnitude of the α-secondary KIE provides insight into the change in hybridization at the carbon atom undergoing substitution in the transition state.

  • For SN1 reactions , the rate-determining step involves the formation of a carbocation, where the hybridization of the α-carbon changes from sp³ to sp². This change leads to a lowering of the vibrational frequencies of the C-H(D) bending modes in the transition state. The C-H bond has a lower bending force constant than the C-D bond, resulting in a normal secondary KIE (kH/kD > 1) , typically in the range of 1.1 to 1.2.[2]

  • For SN2 reactions , the transition state involves a pentacoordinate carbon. The C-H(D) bonds are more sterically crowded in the trigonal bipyramidal transition state than in the sp³ hybridized starting material. This leads to an increase in the vibrational frequencies of the C-H(D) bending modes. Consequently, an inverse secondary KIE (kH/kD < 1) or a KIE close to unity is typically observed.[3]

Quantitative Data

Table 1: Second-Order Rate Constants and α-Deuterium Isotope Effects for the Reaction of Ethyl Iodide with Pyridine at 50.0 °C in Nitrobenzene

Substrate10⁶ k (L mol⁻¹ s⁻¹) (± standard error)kH/kD (± standard error)(kH/kD) per D
Ethyl iodide151.1 ± 0.1\multirow{2}{}{0.967 ± 0.003}\multirow{2}{}{0.983}
Ethyl-α-d₂ iodide156.3 ± 0.3

Data extracted from Leffek, K. T., & Matheson, A. F. (1971). Canadian Journal of Chemistry, 49(3), 439-446.

The observed inverse kinetic isotope effect (kH/kD < 1) is consistent with an SN2 mechanism for this reaction.

Experimental Protocols

This section outlines a general protocol for determining the reaction mechanism of this compound with a given nucleophile.

Materials and Equipment
  • This compound (≥98 atom % D)

  • Iodoethane (undeuterated standard)

  • Nucleophile (e.g., sodium azide, sodium ethoxide, pyridine)

  • Anhydrous solvents (polar protic, e.g., ethanol; polar aprotic, e.g., acetone, DMF)

  • NMR tubes and spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Thermostated reaction vessel

  • Standard laboratory glassware and reagents

Protocol for Kinetic Measurements by NMR Spectroscopy

This protocol allows for the in-situ monitoring of the reaction progress.

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of this compound (e.g., 0.1 M) in the chosen deuterated solvent.

    • In a separate vial, prepare a solution of the nucleophile at the desired concentration in the same solvent.

  • Reaction Initiation and Monitoring:

    • Place the NMR tube containing the this compound solution into the pre-thermostated NMR spectrometer.

    • Acquire an initial spectrum (t=0).

    • Inject the nucleophile solution into the NMR tube and start the timer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the CH₃ signal of the reactant and the appearance of the corresponding signal of the product can be integrated.

  • Data Analysis:

    • Integrate the signals corresponding to the reactant and product at each time point.

    • Plot the concentration of the reactant versus time.

    • Determine the order of the reaction and the rate constant (k) by fitting the data to the appropriate rate law.

  • KIE Determination:

    • Repeat the experiment under identical conditions using undeuterated iodoethane.

    • Calculate the kinetic isotope effect as the ratio of the rate constants (kH/kD).

Protocol for Product Analysis by GC-MS

This protocol is useful for identifying products and can be used for kinetic analysis by quenching the reaction at different time points.

  • Reaction Setup:

    • In a thermostated reaction vessel, combine the solvent, this compound, and the nucleophile at the desired concentrations.

  • Reaction Monitoring and Quenching:

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a dilute acid for a basic nucleophile).

  • Sample Preparation for GC-MS:

    • Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether).

    • Dry the organic extract over an anhydrous salt (e.g., MgSO₄).

    • Analyze the extract by GC-MS.

  • Data Analysis:

    • Identify the reactant and product peaks in the chromatogram.

    • Use the mass spectra to confirm the identity of the products, paying attention to the mass shift due to the deuterium atoms.

    • Quantify the peak areas to determine the relative concentrations of reactant and product over time.

Visualizations

SN1 vs. SN2 Signaling Pathways

SN1_SN2_Mechanisms cluster_SN1 SN1 Mechanism cluster_SN2 SN2 Mechanism SN1_Start R-X (sp³) (this compound) SN1_Carbocation R⁺ (sp²) Carbocation Intermediate SN1_Start->SN1_Carbocation Slow, Rate-Determining SN1_Product R-Nu (Racemized Product) SN1_Carbocation->SN1_Product Fast, Nu⁻ attack SN2_Start R-X (sp³) (this compound) + Nu⁻ SN2_TS [Nu---R---X]⁻ Transition State SN2_Start->SN2_TS Concerted Step SN2_Product Nu-R (Inverted Product) + X⁻ SN2_TS->SN2_Product

Caption: SN1 and SN2 reaction pathways.

Experimental Workflow for KIE Determination

KIE_Workflow cluster_Parallel Parallel Experiments React_H Reaction with Iodoethane Monitor Reaction Monitoring (NMR or GC-MS) React_H->Monitor React_D Reaction with This compound React_D->Monitor Kinetics Determine Rate Constants (kH and kD) Monitor->Kinetics KIE Calculate KIE = kH / kD Kinetics->KIE Mechanism Elucidate Mechanism (SN1 vs. SN2) KIE->Mechanism

Caption: Workflow for KIE determination.

Application in Drug Development: A Case Study

Scenario: A pharmaceutical company is developing a new chiral drug molecule where a key synthetic step involves the nucleophilic substitution on a secondary alkyl iodide. During process development, inconsistent stereochemical outcomes and the formation of an elimination byproduct are observed, impacting the purity and efficacy of the final API.

Application of this compound Principles:

By synthesizing the deuterated analogue of their secondary alkyl iodide intermediate, the process chemistry team can perform kinetic studies similar to those described for this compound.

  • Distinguishing SN1/SN2: If a significant normal secondary KIE (kH/kD > 1.1) is observed, it would indicate a substantial degree of SN1 character in the reaction, explaining the loss of stereocontrol through the formation of a carbocation intermediate. An inverse or near-unity KIE would point towards an SN2 mechanism.

  • Optimizing Reaction Conditions:

    • If an SN1 pathway is identified, the team can explore conditions to favor the desired SN2 pathway. This could involve switching to a more polar aprotic solvent, increasing the concentration and nucleophilicity of the nucleophile, and avoiding high temperatures that might favor both SN1 and elimination pathways.

    • If an SN2 pathway is confirmed, the observed side products might be due to competing E2 elimination. Further mechanistic studies, potentially involving deuteration at the β-position, could clarify this.

  • Controlling Stereochemistry and Impurities: A clear understanding of the operative mechanism allows for the rational selection of reagents and conditions to ensure the desired stereochemical outcome and minimize the formation of byproducts, leading to a more robust and reproducible manufacturing process.

References

Application Notes and Protocols for Iodoethane-1,1-d2 in Deuterated Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated pharmaceuticals represent a significant advancement in drug development, offering the potential for improved pharmacokinetic and safety profiles. The strategic replacement of hydrogen with its stable isotope, deuterium, at metabolically vulnerable positions can significantly slow down drug metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. A reduced rate of metabolism can lead to several therapeutic advantages, including increased drug exposure, longer half-life, reduced formation of potentially toxic metabolites, and an overall improved therapeutic window.[1][2][3]

Iodoethane-1,1-d2 (CH₃CD₂I) is a key building block for introducing a deuterated ethyl group (-CD₂CH₃) onto drug scaffolds. This modification is particularly relevant for drugs that undergo O- or N-de-ethylation, common metabolic pathways for many pharmaceuticals. By deuterating the ethyl group at the alpha-position to the heteroatom, the rate of cytochrome P450 (CYP450) mediated metabolism can be attenuated.[4] These application notes provide detailed protocols for the use of this compound in the synthesis of deuterated drug candidates, focusing on O- and N-alkylation reactions.

Advantages of Deuterating Ethyl Groups in Pharmaceuticals

Incorporating a deuterated ethyl group can offer several benefits:

  • Improved Metabolic Stability: Slows the rate of oxidative metabolism, leading to a longer drug half-life.[1][5]

  • Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active drug reaching systemic circulation.[1][5]

  • Reduced Patient Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[5]

  • Potentially Improved Safety Profile: May decrease the formation of active or toxic metabolites.[1][5]

General Workflow for Deuterated Drug Development using this compound

The process of developing a deuterated pharmaceutical using this compound typically follows a structured workflow, from initial design to preclinical evaluation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization A Identify Metabolic Hotspot (O/N-ethyl group) B Synthesize Deuterated Analog using this compound A->B Alkylation C Metabolic Stability Assay (microsomes, hepatocytes) B->C D Pharmacological Target Binding Assay B->D E Pharmacokinetic Studies (rodents) C->E F Efficacy & Safety Studies D->F G Compare Deuterated vs. Non-deuterated Drug E->G F->G

Caption: Workflow for deuterated drug development.

Experimental Protocols

The following are generalized protocols for the O- and N-alkylation of small molecules using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: O-Ethylation of a Phenolic Compound (Synthesis of 7-(d₂-ethoxy)flavone)

This protocol describes the synthesis of 7-(d₂-ethoxy)flavone, a deuterated analog of 7-ethoxyflavone, which is a useful probe for studying metabolic stability.

Materials:

  • 7-hydroxyflavone

  • This compound (≥98 atom % D)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a solution of 7-hydroxyflavone (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 7-(d₂-ethoxy)flavone.

Expected Outcome:

This reaction typically provides a good yield of the deuterated product with high deuterium incorporation.

Protocol 2: N-Ethylation of a Secondary Amine (Synthesis of Deuterated Venlafaxine Analog)

This protocol outlines a general procedure for the N-alkylation of a secondary amine, using the synthesis of a deuterated venlafaxine analog as a representative example. Venlafaxine is an antidepressant that undergoes N-demethylation as a metabolic pathway.[2] While the primary metabolism is O-demethylation, deuteration of the N-alkyl groups can also be explored to modulate its overall metabolic profile.

Materials:

  • N-desmethylvenlafaxine (or other secondary amine precursor)

  • This compound (≥98 atom % D)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Acetonitrile (CH₃CN) or another suitable polar aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve the secondary amine precursor (1 equivalent) and potassium carbonate (2-3 equivalents) in acetonitrile.

  • Add this compound (1.5 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired N-deuterated ethyl amine.

Data Presentation

The following tables summarize hypothetical but representative quantitative data comparing non-deuterated and deuterated ethyl-containing drugs.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundParent Compound% Parent Remaining after 60 mint₁/₂ (min)
A 7-Ethoxyflavone1525
A-d₂ 7-(d₂-Ethoxy)flavone4575
B Venlafaxine3040
B-d₂ N-(d₂-Ethyl)-N-methylvenlafaxine6090

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)t₁/₂ (h)
A 2501.515004.2
A-d₂ 3002.035008.5
B 1802.012005.0
B-d₂ 2202.5280010.1

Note: The data presented in these tables are illustrative and may not represent actual experimental values.

Signaling Pathway and Mechanism of Action

The primary mechanism by which deuteration of an ethyl group enhances metabolic stability is through the kinetic isotope effect on cytochrome P450-mediated oxidation.

G cluster_0 Metabolism of Non-Deuterated Drug cluster_1 Metabolism of Deuterated Drug A Drug-O-CH₂CH₃ C [Drug-O-CH(•)CH₃] A->C C-H Bond Cleavage (Rate = kH) B CYP450 Enzyme D Drug-OH + CH₃CHO (Metabolites) C->D Fast I kH / kD > 1 (Kinetic Isotope Effect) E Drug-O-CD₂CH₃ G [Drug-O-CD(•)CH₃] E->G C-D Bond Cleavage (Rate = kD) F CYP450 Enzyme H Drug-OH + CH₃CDO (Metabolites) G->H Slower

Caption: Kinetic Isotope Effect on Drug Metabolism.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers for their specific applications. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols for Tracing Metabolic Pathways with Deuterated Ethyl Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying fluxes within cellular systems. Deuterated compounds, in particular, offer a non-radioactive and effective means to track the metabolic fate of molecules. This document provides detailed application notes and protocols for the use of deuterated ethyl iodide as a tracer to investigate specific metabolic pathways in cultured cells.

Ethyl iodide is an alkylating agent that can be used to introduce an ethyl group onto various biomolecules. A primary metabolic fate of ethyl iodide within cells is its conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). This process plays a crucial role in the detoxification of xenobiotics. By using deuterated ethyl iodide (e.g., ethyl-d5-iodide), the ethyl group can be tracked as it is incorporated into S-ethylglutathione and potentially other downstream metabolites. This allows for the investigation of GST activity and the broader cellular response to electrophilic stress.

Key Applications

  • Probing Glutathione S-transferase (GST) Activity: Tracing the formation of deuterated S-ethylglutathione provides a direct measure of GST-mediated conjugation activity within intact cells.

  • Investigating Cellular Detoxification Pathways: Understanding the capacity and kinetics of the glutathione conjugation system in response to xenobiotic exposure.

  • Studying Electrophilic Stress Response: Assessing how cells metabolize and respond to alkylating agents, which is relevant to toxicology and pharmacology.

  • Drug Development: Evaluating the metabolic fate of drug candidates containing ethyl groups and their potential for interaction with the glutathione system.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments. These tables are for illustrative purposes to guide data presentation.

Table 1: Cytotoxicity of Ethyl Iodide in HepG2 Cells

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)1005.2
1098.14.8
5095.35.5
10089.76.1
20075.47.3
50042.18.9
100015.64.2

Cell viability was determined by MTT assay after 24 hours of exposure to ethyl iodide.

Table 2: Kinetic Parameters of a Human GST Isoform with Ethyl Iodide

SubstrateKm (µM)Vmax (nmol/min/mg protein)
Ethyl Iodide15055
Glutathione (GSH)10060

Kinetic parameters were determined using purified recombinant human GSTA1-1 and monitoring the formation of S-ethylglutathione.

Table 3: Intracellular Concentration of Deuterated S-Ethylglutathione (d5-SEG) in HepG2 Cells

Time (hours)d5-SEG Concentration (pmol/10^6 cells)Standard Deviation
000
125.33.1
489.19.8
8152.715.4
12185.420.1
24160.218.5

HepG2 cells were treated with 50 µM deuterated ethyl iodide (ethyl-d5-iodide).

Experimental Protocols

Protocol 1: Determination of Ethyl Iodide Cytotoxicity using MTT Assay

Objective: To determine the optimal non-toxic concentration of ethyl iodide for use in metabolic tracing experiments.

Materials:

  • HepG2 cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Ethyl Iodide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare a serial dilution of ethyl iodide in complete DMEM to achieve final concentrations ranging from 10 µM to 1000 µM. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of ethyl iodide. Include a vehicle control (media with the same concentration of the solvent used to dissolve ethyl iodide, if any) and a no-treatment control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed HepG2 cells in 96-well plate Prepare_Treatment Prepare serial dilutions of ethyl iodide Treat_Cells Treat cells with ethyl iodide for 24h Prepare_Treatment->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate_Formazan Incubate for 4h for formazan formation Add_MTT->Incubate_Formazan Solubilize Solubilize formazan with DMSO Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability Measure_Absorbance->Calculate_Viability

MTT Assay Workflow

Protocol 2: Deuterated Ethyl Iodide Tracing and Sample Preparation for LC-MS/MS

Objective: To label cells with deuterated ethyl iodide and prepare cell extracts for the analysis of deuterated metabolites.

Materials:

  • HepG2 cells (or other cell line of interest)

  • Complete DMEM

  • Deuterated ethyl iodide (e.g., ethyl-d5-iodide)

  • 6-well cell culture plates

  • Ice-cold PBS

  • Quenching solution: 60% methanol in water, pre-chilled to -40°C

  • Extraction solvent: 80% methanol in water, pre-chilled to -80°C

  • Cell scraper

  • Centrifuge tubes

  • Centrifuge capable of reaching -9°C

Procedure:

  • Cell Culture: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Tracer Addition: Replace the culture medium with fresh medium containing a non-toxic concentration of deuterated ethyl iodide (determined from Protocol 1, e.g., 50 µM).

  • Time Course Incubation: Incubate the cells for different time points (e.g., 0, 1, 4, 8, 12, 24 hours).

  • Metabolism Quenching:

    • At each time point, rapidly aspirate the medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled quenching solution to each well and place the plate on dry ice for 60 seconds.

  • Cell Harvesting:

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at -9°C.

  • Metabolite Extraction:

    • Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of pre-chilled extraction solvent.

    • Incubate on dry ice for 15 minutes, with vortexing every 5 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant (containing the metabolites) to a new clean tube.

  • Storage: Store the extracts at -80°C until LC-MS/MS analysis.

Isotope_Tracing_Workflow Culture_Cells Culture HepG2 cells to 80-90% confluency Add_Tracer Add deuterated ethyl iodide to medium Culture_Cells->Add_Tracer Incubate Incubate for desired time points Add_Tracer->Incubate Quench Quench metabolism with cold methanol Incubate->Quench Harvest Harvest cells by scraping Quench->Harvest Extract Extract metabolites with 80% methanol Harvest->Extract Analyze Analyze extract by LC-MS/MS Extract->Analyze

Isotope Tracing Workflow

Protocol 3: LC-MS/MS Analysis of Deuterated S-Ethylglutathione

Objective: To detect and quantify deuterated S-ethylglutathione in cell extracts.

Instrumentation and Reagents:

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

  • C18 reverse-phase LC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • S-ethylglutathione standard

  • Deuterated S-ethylglutathione internal standard (if available)

LC-MS/MS Method:

  • Chromatographic Separation:

    • Inject the cell extract onto the C18 column.

    • Use a gradient elution to separate the metabolites. A typical gradient might be:

      • 0-2 min: 2% B

      • 2-10 min: 2% to 98% B

      • 10-12 min: 98% B

      • 12-12.1 min: 98% to 2% B

      • 12.1-15 min: 2% B

    • Flow rate: 0.3 mL/min

    • Column temperature: 40°C

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the parent and fragment ions of S-ethylglutathione and its deuterated isotopologue.

      • S-ethylglutathione (unlabeled): Precursor ion (m/z) 336.1 -> Product ion (m/z) 207.1

      • Deuterated (d5) S-ethylglutathione: Precursor ion (m/z) 341.1 -> Product ion (m/z) 212.1

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both unlabeled and deuterated S-ethylglutathione.

    • Generate a standard curve using the S-ethylglutathione standard to quantify the amount of deuterated S-ethylglutathione in the samples. If an internal standard is used, calculate the ratio of the analyte peak area to the internal standard peak area.

Metabolic_Pathway cluster_input Inputs cluster_reaction Reaction cluster_output Output Ethyl_Iodide Deuterated Ethyl Iodide (CH3CD2I) GST Glutathione S-Transferase (GST) Ethyl_Iodide->GST GSH Glutathione (GSH) GSH->GST SEG Deuterated S-Ethylglutathione (GS-CD2CH3) GST->SEG Conjugation

Application Notes and Protocols: Iodoethane-1,1-d2 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Iodoethane-1,1-d2 as a deuterated ethylating agent in organic synthesis. This includes its application in the synthesis of deuterated molecules for mechanistic studies, as internal standards, and for the development of deuterated drugs with potentially improved pharmacokinetic profiles.

Introduction to Deuterated Ethylating Agents

Deuterium-labeled compounds are of significant interest in pharmaceutical research and development. The replacement of hydrogen with its stable isotope, deuterium, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve C-H bond cleavage, potentially leading to an improved metabolic profile, increased half-life, and reduced toxic metabolites of a drug candidate.[1]

This compound (CH₃CD₂I) is a valuable reagent for introducing a deuterated ethyl group (-CD₂CH₃) onto various nucleophilic centers, such as oxygen, nitrogen, and carbon. Its high isotopic purity (typically ≥98 atom % D) ensures a high level of deuterium incorporation in the final product.

Key Applications

This compound is a versatile reagent used in a variety of synthetic transformations:

  • O-Ethylation: Introduction of a deuterated ethyl group onto hydroxyl moieties of phenols, alcohols, and carboxylic acids.

  • N-Ethylation: Synthesis of deuterated secondary and tertiary amines from primary and secondary amine precursors, respectively.

  • C-Ethylation: Formation of carbon-carbon bonds by reacting with carbanions, such as enolates.

  • Mechanistic Studies: Used as a tracer to elucidate reaction mechanisms and metabolic pathways.

  • Internal Standards: Serves as an ideal internal standard for mass spectrometry-based quantification of the corresponding non-deuterated analyte.

Data Presentation: Representative Ethylati on Reactions

The following table summarizes expected outcomes for typical ethylation reactions using this compound based on established synthetic methodologies. The yields and deuterium incorporation are representative and may vary depending on the specific substrate and reaction conditions.

Reaction TypeSubstrate ExampleProduct ExampleTypical Yield (%)Expected Deuterium Incorporation (%)
O-Ethylation 7-Hydroxy-1-naphthonitrile7-(Ethyl-1,1-d2)oxy-1-naphthonitrile85-95>98
N-Ethylation AnilineN-(Ethyl-1,1-d2)aniline70-85>98
C-Ethylation Diethyl malonateDiethyl 2-(Ethyl-1,1-d2)malonate80-90>98

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in O-, N-, and C-ethylation reactions.

Protocol 1: O-Ethylation of 7-Hydroxy-1-naphthonitrile

This protocol describes the synthesis of 7-(Ethyl-1,1-d2)oxy-1-naphthonitrile, a potential intermediate for deuterated pharmaceutical compounds.

Materials:

  • 7-Hydroxy-1-naphthonitrile

  • This compound (≥98 atom % D)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 7-hydroxy-1-naphthonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-(Ethyl-1,1-d2)oxy-1-naphthonitrile.

Characterization:

  • The extent of deuterium incorporation can be determined by ¹H NMR spectroscopy by comparing the integration of the ethyl group protons to a suitable internal standard, and by mass spectrometry, which will show the expected mass shift.

Protocol 2: N-Ethylation of Aniline

This protocol details the synthesis of N-(Ethyl-1,1-d2)aniline, a deuterated secondary amine.

Materials:

  • Aniline

  • This compound (≥98 atom % D)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction mixture at 50-60 °C for 12-18 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-(Ethyl-1,1-d2)aniline.

Protocol 3: C-Ethylation of Diethyl Malonate (Malonic Ester Synthesis)

This protocol outlines the synthesis of Diethyl 2-(Ethyl-1,1-d2)malonate, a key step in the malonic ester synthesis for preparing deuterated carboxylic acids.[2][3][4]

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • This compound (≥98 atom % D)

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add this compound (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Carefully wash the organic layer with dilute hydrochloric acid and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by distillation under reduced pressure to obtain Diethyl 2-(Ethyl-1,1-d2)malonate.

Visualizations

The following diagrams illustrate the general workflow for a deuterated ethylation reaction and a more detailed logical flow for the C-ethylation of diethyl malonate.

general_ethylation_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Nucleophile (R-XH) D Ethylati on Reaction (SN2 Mechanism) A->D B This compound (CH3CD2I) B->D C Base C->D E Aqueous Workup D->E Quenching & Extraction F Chromatography / Distillation E->F G Deuterated Product (R-CD2CH3) F->G

Caption: General workflow for deuterated ethylation using this compound.

malonic_ester_synthesis start Start: Diethyl Malonate enolate_formation 1. Enolate Formation (NaOEt, EtOH) start->enolate_formation alkylation 2. Alkylation (this compound) enolate_formation->alkylation Forms nucleophilic enolate hydrolysis 3. Saponification (NaOH, H2O) alkylation->hydrolysis Introduces deuterated ethyl group acidification 4. Acidification (HCl) hydrolysis->acidification Forms dicarboxylate salt decarboxylation 5. Decarboxylation (Heat) acidification->decarboxylation Protonates to form malonic acid derivative product Product: Deuterated Carboxylic Acid decarboxylation->product Loses CO2

Caption: Logical steps in the malonic ester synthesis using this compound.

References

Application Notes and Protocols for Iodoethane-1,1-d2 in Protein Interaction and Structural Biology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-1,1-d2 (CH₃CD₂I) is a deuterated alkylating agent that serves as a valuable tool in quantitative proteomics and structural biology.[1] Its primary application lies in stable isotope labeling of proteins, specifically targeting the thiol groups of cysteine residues.[2] By introducing a "heavy" isotope-labeled ethyl group, researchers can differentiate and quantify proteins from different samples using mass spectrometry.[3] This methodology is particularly useful for studying changes in protein expression, post-translational modifications, and protein-protein interactions in response to various stimuli or in different cellular states. The known mass shift of +2 Da upon reaction with a cysteine residue allows for the precise identification and relative quantification of labeled peptides.

The underlying principle of its use in quantitative proteomics is the differential labeling of protein samples with isotopically light (unlabeled iodoethane) and heavy (this compound) reagents. After labeling, the samples are combined, digested, and analyzed by mass spectrometry. The relative abundance of a specific peptide in the different original samples can be determined by comparing the signal intensities of the light and heavy isotopic forms. This approach provides a robust method for quantifying changes in protein levels and can offer insights into the structural and functional state of proteins within a complex biological system.

Key Applications

  • Quantitative Proteomics: Enables the relative and absolute quantification of proteins in complex mixtures.[3]

  • Protein-Protein Interaction Analysis: By combining chemical cross-linking with mass spectrometry, this compound can help identify and quantify changes in protein complexes.

  • Structural Biology: Provides distance constraints for mapping protein structures and interaction interfaces when used as part of a cross-linking strategy.

  • Drug Development: Can be used to study target engagement and the effect of drug candidates on protein expression and interactions.

Data Presentation

Properties of this compound
PropertyValueReference
Chemical Formula CH₃CD₂I[1]
Molecular Weight 157.98 g/mol [1]
Isotopic Purity ≥98 atom % D
Mass Shift per Cysteine +30.06 Da (S-ethyl) vs +32.07 Da (S-d2-ethyl)Inferred from atomic weights
Reactivity Thiol groups of Cysteine residues[2]
Storage Temperature 2-8°C, Protect from light
Quantitative Mass Spectrometry Data
ParameterDescriptionTypical Value
Mass Difference (Light/Heavy) The difference in mass between a peptide labeled with iodoethane and one labeled with this compound per cysteine residue.2.01 Da
Alkylation Efficiency The percentage of cysteine residues that are successfully labeled.> 95% (under optimal conditions)
Incubation Time The duration of the alkylation reaction.30 - 60 minutes
Incubation Temperature The temperature at which the alkylation is performed.Room Temperature to 37°C
Reagent Concentration The molar excess of the alkylating agent relative to the reducing agent.2-5 fold molar excess

Experimental Protocols

Protocol 1: Quantitative Profiling of Cysteine-Containing Proteins using this compound and Mass Spectrometry

This protocol describes a general workflow for the relative quantification of proteins from two different cell states (e.g., control vs. treated).

Materials:

  • Iodoethane (for "light" labeling)

  • This compound (for "heavy" labeling)

  • Lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, protease inhibitors)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution (e.g., excess DTT)

  • Trypsin (mass spectrometry grade)

  • Desalting columns

  • Mass spectrometer (e.g., LC-ESI-MS/MS)

Procedure:

  • Protein Extraction:

    • Harvest cells from control ("light") and treated ("heavy") conditions.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of each lysate using a standard protein assay.

  • Reduction:

    • To a defined amount of protein from each sample (e.g., 100 µg), add the reducing agent (e.g., DTT to a final concentration of 10 mM).

    • Incubate at 56°C for 30 minutes.

    • Allow the samples to cool to room temperature.

  • Alkylation:

    • To the control sample, add iodoethane to a final concentration of 20 mM.

    • To the treated sample, add this compound to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Combination and Preparation for Digestion:

    • Combine the "light" and "heavy" labeled protein samples at a 1:1 ratio.

    • Dilute the mixture with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 desalting column.

    • Dry the purified peptides under vacuum.

  • Mass Spectrometry Analysis:

    • Resuspend the peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Analyze the peptide mixture by LC-MS/MS.

    • Acquire data in a data-dependent acquisition mode.

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the "light" and "heavy" labeled pairs.

    • The ratio of the intensities of the heavy to light peptide peaks reflects the relative abundance of the protein in the treated versus the control sample.

Visualizations

experimental_workflow Experimental Workflow for Quantitative Proteomics using this compound cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_analysis Analysis control Control Sample reduction1 Reduction (DTT/TCEP) control->reduction1 treated Treated Sample reduction2 Reduction (DTT/TCEP) treated->reduction2 alkylation_light Alkylation (Iodoethane) reduction1->alkylation_light alkylation_heavy Alkylation (this compound) reduction2->alkylation_heavy combine Combine Samples (1:1) alkylation_light->combine alkylation_heavy->combine digest Tryptic Digestion combine->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification) lcms->data

Caption: Workflow for quantitative proteomics using this compound.

signaling_pathway_investigation Investigating Protein Interaction Changes in a Signaling Pathway cluster_control Control State cluster_stimulated Stimulated State cluster_quantification Quantitative Proteomics receptor_c Receptor proteinA_c Protein A receptor_c->proteinA_c Basal Interaction labeling Differential Labeling (Iodoethane vs. Iodoethane-d2) receptor_c->labeling proteinB_c Protein B proteinA_c->proteinB_c proteinC_c Protein C stimulus Stimulus receptor_s Receptor stimulus->receptor_s proteinA_s Protein A receptor_s->proteinA_s Interaction Change receptor_s->labeling proteinB_s Protein B proteinA_s->proteinB_s proteinC_s Protein C proteinA_s->proteinC_s New Interaction ms_analysis Mass Spectrometry labeling->ms_analysis quant_results Quantification of Interaction Partners ms_analysis->quant_results quant_results->proteinC_s Identifies Protein C upregulation in co-IP

Caption: Using this compound to quantify protein interaction changes.

References

Application Note and Protocol: Analytical Method Development and Validation for Iodoethane-1,1-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-1,1-d2 (CH₃CD₂I) is a deuterated analog of iodoethane, increasingly utilized in pharmaceutical development and mechanistic studies.[1][2] Its applications include use as an internal standard in mass spectrometry-based bioanalytical assays, in pharmacokinetic research to trace metabolic pathways, and in reaction mechanism investigations.[1] The substitution of hydrogen with deuterium at the C1 position provides a distinct mass shift (M+2), enhancing sensitivity and allowing for precise quantification in complex matrices.

This document provides a comprehensive guide to the development and validation of a quantitative analytical method for this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[3][4]

Analytical Method Development

A GC-MS method was developed for the quantification of this compound, leveraging its volatility and the high selectivity and sensitivity of mass spectrometric detection.

2.1. Gas Chromatography (GC) Conditions

A non-polar capillary column is selected to achieve good peak shape and resolution. The deuterated compound may have a slightly shorter retention time than its non-deuterated counterpart due to the chromatographic isotope effect.[5]

2.2. Mass Spectrometry (MS) Conditions

Electron ionization (EI) is employed for fragmentation of the this compound molecule. The mass spectrum of non-deuterated iodoethane shows a molecular ion peak at m/z 156 and a prominent fragment ion at m/z 127 ([I]⁺).[6][7][8] For this compound, the molecular ion is expected at m/z 158. For quantitative analysis, Selected Ion Monitoring (SIM) mode is utilized to enhance sensitivity and selectivity by monitoring specific ions.

Experimental Protocols

3.1. Materials and Reagents

  • This compound (≥98% atom % D, ≥99% chemical purity)

  • Iodoethane (for specificity testing)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Blank matrix (e.g., plasma, reaction buffer)

3.2. Instrumentation

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

3.3. Preparation of Standard and Sample Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 50 ng/mL, and 800 ng/mL) from a separate stock solution.

  • Sample Preparation: Spike the blank matrix with the appropriate working standard solution to prepare calibration standards and QC samples. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the analyte.

Method Validation

The developed GC-MS method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][9]

4.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[9] This was evaluated by analyzing blank matrix samples, matrix samples spiked with this compound, and matrix samples spiked with non-deuterated iodoethane.

4.2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[10][11] A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard (if used) against the nominal concentration. A minimum of five concentrations is recommended.[11]

4.3. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It was determined by analyzing QC samples at three different concentrations on three separate days.

4.4. Precision

Precision is the measure of the degree of scatter of a series of measurements.[10] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

4.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: GC-MS Method Parameters

ParameterValue
GC Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 20 °C/min
Carrier Gas Helium, 1 mL/min
Injection Volume 1 µL (Splitless)
MS Ion Source Electron Ionization (EI)
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
SIM Ions (m/z) 158 (Quantifier), 129 (Qualifier)

Table 2: Linearity Data

Concentration (ng/mL)Mean Peak Area (n=3)%RSD
115,2344.2
576,1203.5
10151,9872.8
50755,4321.9
1001,520,1101.5
5007,605,8901.1
100015,199,5400.9
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day (n=6)Inter-day (n=18)
Accuracy (%) Precision (%RSD)
Low 3102.55.1
Medium 5099.23.2
High 800101.12.5

Table 4: LOD and LOQ

ParameterValue (ng/mL)
Limit of Detection (LOD) 0.3
Limit of Quantitation (LOQ) 1.0

Visualizations

Analytical_Method_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Stock Stock Solution (1 mg/mL) Working Working Standards (1-1000 ng/mL) Stock->Working QC QC Samples (Low, Med, High) Stock->QC Sample Sample Spiking & Extraction Working->Sample GC_MS GC-MS Analysis (SIM Mode) Sample->GC_MS Data Data Acquisition GC_MS->Data Specificity Specificity Data->Specificity Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD_LOQ LOD/LOQ Data->LOD_LOQ Robustness Robustness Data->Robustness

Caption: Workflow for the analytical method development and validation of this compound.

Validation_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R2) guidelines.

Conclusion

The developed GC-MS method for the quantification of this compound is specific, linear, accurate, precise, and robust over the concentration range of 1-1000 ng/mL. The method is suitable for its intended purpose in various research and drug development applications. The validation results demonstrate that the method meets the requirements of the ICH guidelines for analytical procedure validation.

References

Troubleshooting & Optimization

Iodoethane-1,1-d2 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Iodoethane-1,1-d2. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: this compound is sensitive to light and moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal long-term stability, refrigeration at +2°C to +8°C is recommended.[3][4][5][6] It is crucial to protect the compound from direct sunlight.[2][3]

Q2: Why does my this compound solution have a yellow or reddish color?

A2: A yellow or reddish discoloration indicates decomposition of the iodoethane.[7] This is often caused by exposure to light or air, leading to the formation of dissolved iodine.[7] If your solution is discolored, it may impact the accuracy of your experimental results.

Q3: What is the role of the copper wire included in the product?

A3: Copper is added as a stabilizer to prevent the rapid decomposition of iodoethane.[4][7][8] It helps to quench the iodine radicals that can initiate decomposition reactions.

Q4: What are the potential decomposition products of this compound?

A4: Upon decomposition, especially when exposed to heat or fire, this compound can produce hazardous byproducts, including iodine, hydrogen iodide, carbon monoxide, and carbon dioxide.[2][9]

Q5: How should I handle this compound safely in the laboratory?

A5: this compound is a hazardous chemical and should be handled with appropriate safety precautions. Always work in a well-ventilated area or under a chemical fume hood.[1] Wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[1][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the color of the solution. If discolored, it is recommended to use a fresh, unopened vial. Implement stringent storage protocols as recommended.
Precipitate formation in the vial Reaction with moisture or other contaminants.Ensure the vial is always tightly sealed when not in use. Store in a desiccator to minimize moisture exposure.
Low isotopic purity detected Isotopic exchange or contamination.Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exchange with atmospheric moisture. Use clean and dry syringes and needles for transfer.

Quantitative Data Summary

Parameter Value Source
Recommended Storage Temperature +2°C to +8°C[3][4][5][6]
Chemical Purity ≥99% (CP)[4][6][10]
Isotopic Purity (Deuterium) ≥98 atom % D[3][4][6][10]
Boiling Point 69-73 °C[4][10]
Density 1.974 g/mL at 25 °C[4][6]

Experimental Protocols

Protocol 1: Visual Inspection of this compound

Objective: To quickly assess the quality of this compound before use.

Methodology:

  • Before opening, allow the vial to warm to room temperature to prevent condensation of moisture inside.

  • Visually inspect the liquid against a white background.

  • A pure, fresh solution should be colorless.[7]

  • The presence of a yellow or reddish tint indicates decomposition and the formation of free iodine.[7]

  • If the solution is discolored, it is advisable to use a new vial to ensure the integrity of the experiment.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the chemical and isotopic purity of this compound.

Methodology:

  • Prepare a dilute solution of this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Chemical Purity: Integrate the signals corresponding to this compound and compare them to any impurity signals. The chemical purity can be calculated as the ratio of the integral of the desired product peaks to the total integral of all peaks.

  • Isotopic Purity: The signal for the residual protons on the deuterated carbon (CHD₂) will be a triplet. The signal for the methyl protons (CH₃) will be a triplet. The absence or minimal presence of a quartet for the CH₂ group (from non-deuterated iodoethane) indicates high isotopic purity.

Visual Workflow

experimental_workflow Workflow for Handling and Quality Control of this compound cluster_receiving Receiving and Storage cluster_qc Pre-Experiment Quality Control cluster_decision Decision cluster_experiment Experimental Use receive Receive this compound store Store at +2°C to +8°C Protect from light and moisture receive->store Immediately upon receipt warm Warm vial to room temperature store->warm visual_inspection Visual Inspection (Check for discoloration) warm->visual_inspection nmr_check Optional: ¹H NMR Purity Check visual_inspection->nmr_check If discoloration is observed or for critical experiments proceed Proceed with Experiment visual_inspection->proceed Solution is colorless discard Discard and use new vial visual_inspection->discard Solution is discolored nmr_check->proceed Purity is acceptable nmr_check->discard Purity is unacceptable use Use in Experiment proceed->use inert_atm Handle under inert atmosphere use->inert_atm For sensitive reactions

Caption: Workflow for handling and quality control of this compound.

References

Technical Support Center: Purification of Iodoethane-1,1-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of synthesized Iodoethane-1,1-d2.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My crude this compound is yellow or brown. What causes this discoloration and how can I remove it?

A: This coloration is due to the presence of free iodine (I₂), which forms from the decomposition of the product, often accelerated by exposure to air and light.[1]

  • Solution: The iodine can be removed by washing the crude product in a separatory funnel with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Add the washing solution portion-wise and shake until the organic layer becomes colorless. Follow this with a water wash to remove any residual salts.

Q2: How can I remove acidic impurities from the synthesis?

A: Acidic byproducts, such as phosphorous acid (H₃PO₃) or hydroiodic acid (HI), can be present from the synthesis.[2]

  • Solution: Wash the crude iodoethane with a 10% sodium carbonate (Na₂CO₃) solution or a saturated sodium bicarbonate (NaHCO₃) solution.[2] This will neutralize the acids. Perform this wash in a separatory funnel, being sure to vent frequently to release any CO₂ pressure buildup.

Q3: What is the most effective method for drying this compound after washing?

A: It is crucial to remove dissolved water before the final distillation step.

  • Solution: After separating the organic layer from the aqueous washes, use a suitable anhydrous drying agent.

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common and effective choices.[3][4] Add the drying agent to the liquid until it no longer clumps together and flows freely when swirled.

    • Anhydrous calcium chloride (CaCl₂) is also a good option and has the added benefit of removing residual ethanol.[3][4]

    • For extremely dry product, molecular sieves can be used.

    • Allow the drying agent to sit for at least 10-15 minutes to ensure complete water removal. Separate the dried liquid by decanting or filtering before proceeding to distillation.

Q4: My product is still impure after washing and drying. What is the final purification step?

A: The most effective method for obtaining high-purity this compound is fractional distillation.[5][6]

  • Solution: Distillation separates the iodoethane from less volatile impurities and any remaining non-volatile materials. Since the boiling points of potential impurities might be close, fractional distillation is recommended over simple distillation for a better separation.[6][7] Collect the fraction that boils in the range of 69-73 °C.[1][8]

Q5: How should I properly store the purified this compound to prevent decomposition?

A: Iodoethane is sensitive to light and air, which can cause it to decompose and release free iodine.[1]

  • Solution: Store the purified product in a clean, dry, amber glass bottle to protect it from light. To inhibit decomposition, add a stabilizer. Small pieces of copper wire or silver foil are commonly used for this purpose.[9][10] For long-term stability, store the sealed bottle in a refrigerator at 2-8°C.[8]

Quantitative Data Summary

The physical properties of this compound are slightly different from its non-deuterated counterpart. High purity can be achieved through the methods described.

PropertyThis compoundIodoethane (for comparison)
Boiling Point 69-73 °C[8]71.5-73.3 °C[1]
Density 1.974 g/mL at 25 °C[8]1.940 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.509[8]1.513–1.514[1]
Achievable Purity ≥99% (CP), ≥98 atom % D[8]>99%
Stabilizer Copper[8] or Silver[9]Copper[11] or Silver[9]
Detailed Experimental Protocol: Purification of Crude this compound

This protocol outlines a standard procedure for purifying crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Separatory funnel

  • 10% w/v Sodium Carbonate (Na₂CO₃) solution

  • 5% w/v Sodium Thiosulfate (Na₂S₂O₃) solution (if product is colored)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Erlenmeyer flask

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Clean, dry amber bottle for storage

  • Copper wire (stabilizer)

2. Procedure:

  • Step 1: Aqueous Washing

    • Transfer the crude this compound to a separatory funnel of appropriate size.

    • (Optional: If colored) Add a small volume of 5% sodium thiosulfate solution. Stopper the funnel and shake vigorously for 30 seconds, inverting and venting frequently to release pressure. Allow the layers to separate and drain the lower organic layer into a clean flask. If the color persists, repeat this wash.

    • Return the organic layer to the separatory funnel. Add an equal volume of 10% sodium carbonate solution to neutralize acidic impurities.[2] Shake and vent as before. Allow the layers to separate and drain the lower organic layer.

    • Wash the organic layer with an equal volume of deionized water to remove residual salts.[2]

    • Finally, wash with an equal volume of brine to pre-dry the organic layer and improve separation. Drain the lower organic layer into a dry Erlenmeyer flask.

  • Step 2: Drying the Product

    • Add a small amount of anhydrous magnesium sulfate to the this compound in the Erlenmeyer flask.[3]

    • Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing.

    • Let the flask stand for 15-20 minutes, swirling occasionally, to ensure complete removal of water.

    • Carefully decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation. Add a few boiling chips.

  • Step 3: Fractional Distillation

    • Assemble the fractional distillation apparatus.[6] Ensure all glass joints are properly sealed. Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.[6]

    • Begin circulating cold water through the condenser.

    • Gently heat the round-bottom flask using a heating mantle.

    • Observe the vapor rising through the fractionating column. A ring of condensate should slowly ascend.[6]

    • Collect the fraction that distills at a constant temperature between 69-73 °C .[8]

    • Discard any initial distillate (forerun) that comes over at a lower temperature and stop the distillation when the temperature either rises significantly or begins to drop.

  • Step 4: Storage

    • Transfer the purified, colorless distillate to a clean, dry amber bottle.

    • Add a small piece of copper wire as a stabilizer.[8]

    • Seal the bottle tightly and store it in a refrigerator (2-8°C) to maintain purity.[8]

Visual Workflow for Purification

The following diagram illustrates the logical steps in the purification process for synthesized this compound.

PurificationWorkflow crude Crude this compound wash_color Wash (aq. Na2S2O3) (if colored) crude->wash_color Step 1a wash_acid Wash (aq. Na2CO3) wash_color->wash_acid Step 1b wash_water Wash (Water/Brine) wash_acid->wash_water Step 1c separate Separate Organic Layer wash_water->separate dry Dry (e.g., Anhydrous MgSO4) separate->dry Step 2 filter Filter or Decant dry->filter distill Fractional Distillation (Collect 69-73 °C) filter->distill Step 3 pure Pure this compound distill->pure storage Store with Stabilizer (e.g., Copper) at 2-8 °C pure->storage Step 4

Caption: Experimental workflow for the purification of this compound.

References

How to remove copper stabilizer from Iodoethane-1,1-d2 for reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on removing the copper stabilizer from Iodoethane-1,1-d2. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process, ensuring the integrity of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the copper stabilizer from this compound before use in reactions?

A1: The copper stabilizer is added to prevent the degradation of iodoethane, which can be sensitive to light and heat, leading to the formation of iodine and other impurities. However, this copper stabilizer can interfere with a variety of chemical reactions, particularly those involving organometallic reagents (e.g., Grignard reagents, organocuprates), radical reactions, and certain coupling reactions. The presence of copper can lead to undesired side reactions, catalyst poisoning, or reduced product yields. Therefore, it is crucial to remove the copper immediately before using the this compound in a reaction.

Q2: What are the common methods for removing the copper stabilizer?

A2: The most common and effective methods for removing the copper stabilizer from this compound are:

  • Aqueous Washing: This involves washing the iodoethane with an aqueous solution that can chelate or react with the copper, rendering it soluble in the aqueous phase.

  • Column Chromatography: Passing the iodoethane through a short column of an adsorbent material like silica gel or alumina can effectively remove the polar copper salts.

  • Distillation: Simple or fractional distillation can be used to separate the volatile iodoethane from the non-volatile copper stabilizer.

Q3: How can I determine if the copper has been successfully removed?

A3: While visual inspection (disappearance of any blue or green color in washings) is a good preliminary indicator, more sensitive methods are required for quantitative assessment. Techniques such as Portable X-ray Fluorescence (pXRF) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the residual copper concentration in the purified this compound.[1] For most applications, a residual copper concentration below 1 ppm is considered acceptable.

Q4: Is this compound stable after the removal of the copper stabilizer?

A4: Once the stabilizer is removed, this compound is more susceptible to decomposition, especially when exposed to light and air. It is recommended to use the purified material immediately. If storage is necessary, it should be stored under an inert atmosphere (e.g., argon or nitrogen), in a dark container, and at a low temperature (2-8°C).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Incomplete Copper Removal after Aqueous Washing
  • Symptom: The aqueous wash solution remains colored (blue or green) after multiple washes, or subsequent reactions show signs of copper contamination.

  • Possible Causes:

    • Insufficient volume of washing solution.

    • Inadequate mixing of the two phases.

    • The chelating agent is not effective enough.

  • Solutions:

    • Increase the volume of the aqueous wash solution. A 1:1 volume ratio of iodoethane to wash solution is a good starting point.

    • Ensure vigorous mixing in a separatory funnel for at least 2-3 minutes per wash.

    • Switch to a more effective chelating agent, such as a dilute solution of EDTA (ethylenediaminetetraacetic acid).

    • Perform a final wash with deionized water to remove any residual chelating agent.

Problem 2: Low Yield after Distillation
  • Symptom: The amount of recovered this compound after distillation is significantly lower than expected.

  • Possible Causes:

    • Decomposition of the iodoethane at the distillation temperature.

    • Loss of volatile product due to leaks in the distillation apparatus.

    • Co-distillation with residual water.

  • Solutions:

    • Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

    • Ensure all joints in the distillation setup are properly sealed. Use of high-vacuum grease is recommended.

    • Thoroughly dry the this compound with an appropriate drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before distillation.

Problem 3: Product Contamination after Column Chromatography
  • Symptom: The purified this compound contains impurities from the column.

  • Possible Causes:

    • The silica gel or alumina was not properly packed, leading to channeling.

    • The solvent polarity was too high, causing co-elution of impurities.

    • The column was overloaded with the sample.

  • Solutions:

    • Use a slurry packing method to ensure a homogenous and well-packed column.

    • Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity if necessary. For iodoethane, a non-polar solvent should be sufficient.

    • Use an appropriate ratio of adsorbent to sample. A common rule of thumb is a 30:1 to 50:1 weight ratio of silica gel to the crude product.

Quantitative Data Summary

The following table summarizes the estimated efficiency, advantages, and disadvantages of the different purification methods for removing copper stabilizer from this compound.

Purification MethodEstimated Copper Removal Efficiency (%)Purity of Final ProductTime RequiredAdvantagesDisadvantages
Aqueous Washing (Saturated NH4Cl) 95 - 98%Good~30 minutesSimple, fast, and uses common lab reagents.May not remove all traces of copper; introduces water that must be removed.
Aqueous Washing (Dilute EDTA) > 99%Very Good~45 minutesHighly effective at chelating copper.EDTA can be difficult to remove completely; requires a subsequent water wash.
Column Chromatography (Silica Gel) > 99.5%Excellent~1-2 hoursProvides very high purity product.More time-consuming and requires more solvent; potential for product loss on the column.
Simple Distillation > 99%Excellent~2-3 hoursEffective for removing non-volatile impurities.Risk of thermal decomposition; requires specialized glassware.

Experimental Protocols

Protocol 1: Aqueous Washing with Saturated Ammonium Chloride (NH4Cl)
  • Place the this compound in a separatory funnel.

  • Add an equal volume of saturated aqueous ammonium chloride solution.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The lower organic layer contains the iodoethane.

  • Drain the lower organic layer into a clean flask.

  • Repeat the washing process (steps 2-5) two more times with fresh saturated NH4Cl solution, or until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of deionized water to remove any residual ammonium chloride.

  • Dry the purified this compound over anhydrous magnesium sulfate or calcium chloride.

  • Filter to remove the drying agent. The purified product is ready for use.

Protocol 2: Column Chromatography
  • Prepare a short column using a glass pipette plugged with a small amount of cotton or glass wool.

  • Fill the pipette with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.

  • Carefully add the this compound to the top of the column.

  • Elute the iodoethane from the column using the same non-polar solvent.

  • Collect the eluent containing the purified product. The copper stabilizer will remain adsorbed on the silica gel.

  • Evaporate the solvent under reduced pressure to obtain the pure this compound.

Protocol 3: Simple Distillation
  • Place the this compound in a round-bottom flask with a magnetic stir bar. It is advisable to first wash the iodoethane with a dilute solution of sodium thiosulfate to remove any free iodine, followed by drying.

  • Set up a simple distillation apparatus. Ensure all joints are well-sealed.

  • Heat the flask gently in a heating mantle while stirring.

  • Collect the fraction that distills at the boiling point of Iodoethane (69-73 °C at atmospheric pressure). The copper stabilizer is non-volatile and will remain in the distillation flask.

  • Store the purified product under an inert atmosphere and protect it from light.

Visualizations

Experimental_Workflow_Aqueous_Washing start Start: This compound (with Copper Stabilizer) add_nh4cl Add Saturated NH4Cl Solution start->add_nh4cl shake Shake Vigorously in Separatory Funnel add_nh4cl->shake separate Allow Layers to Separate shake->separate drain Drain Organic Layer separate->drain repeat_wash Repeat Wash (2x) drain->repeat_wash water_wash Wash with Deionized Water repeat_wash->water_wash dry Dry over Anhydrous MgSO4 water_wash->dry filter Filter dry->filter end End: Purified This compound filter->end

Caption: Workflow for removing copper stabilizer via aqueous washing.

Logical_Relationship_Purification_Choice cluster_methods Purification Methods cluster_criteria Selection Criteria washing Aqueous Washing chromatography Column Chromatography distillation Distillation speed Speed speed->washing Fastest purity Required Purity purity->chromatography Highest Purity purity->distillation High Purity scale Scale of Reaction scale->washing Small to Large Scale scale->chromatography Small to Medium Scale scale->distillation Medium to Large Scale

Caption: Decision guide for selecting a purification method.

References

Challenges and side reactions in Iodoethane-1,1-d2 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Iodoethane-1,1-d2 (CH₃CD₂I).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the nucleophilic substitution of Ethanol-1,1-d2. This is typically achieved by reacting the deuterated alcohol with a source of iodide, commonly via the in-situ generation of hydrogen iodide (HI) from an alkali iodide and a strong, non-oxidizing acid like phosphoric(V) acid. Another established method involves the use of red phosphorus and iodine, which form phosphorus triiodide (PI₃) in situ to react with the alcohol.

Q2: What are the expected isotopic and chemical purity levels for this compound?

A2: Commercially available this compound typically boasts high purity levels. Based on supplier specifications, you can expect an isotopic purity of ≥98 atom % D and a chemical purity of ≥99% (CP).[1] Achieving these levels in the lab requires careful control of the reaction conditions and purification steps.

Q3: Why is a copper stabilizer often included with this compound?

A3: Iodoethane, including its deuterated isotopologues, is susceptible to decomposition upon exposure to light and air.[2] This degradation process liberates free iodine, which can give the compound a yellow or reddish-brown tint and introduce impurities. Copper, often in the form of a wire or powder, acts as a stabilizer by scavenging any free iodine that forms, thereby prolonging the shelf-life of the product.[1][3]

Q4: What are the key safety precautions when working with this compound?

A4: this compound is a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may also lead to allergic skin reactions or respiratory issues if inhaled. It is suspected of causing genetic defects.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q5: How should this compound be properly stored?

A5: To minimize decomposition, this compound should be stored in a cool, dark place, typically refrigerated at 2-8°C.[3] It should be kept in a tightly sealed, light-resistant container, away from heat sources. The presence of a copper stabilizer is also recommended for long-term storage.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Loss of volatile product during reaction or work-up. 3. Side reactions, such as elimination to form ethene-d2. 4. Inefficient purification.1. Increase reaction time or temperature moderately. Ensure efficient mixing. 2. Use a reflux condenser and ensure all joints are properly sealed. Perform distillations carefully, monitoring the temperature closely. 3. Use a non-oxidizing acid like H₃PO₄ instead of H₂SO₄ to prevent oxidation of iodide.[4] Maintain a controlled temperature to favor substitution over elimination. 4. Optimize distillation conditions or consider column chromatography for purification.
Product Discoloration (Yellow/Brown) 1. Decomposition due to light or air exposure. 2. Presence of free iodine (I₂) impurity.1. Store the product in an amber bottle, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). 2. Before distillation, wash the crude product with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove I₂. Add a small piece of copper wire to the storage bottle.[2]
Low Isotopic Purity (H/D Exchange) 1. Use of protic acids that can facilitate H/D exchange. 2. Contamination with protic solvents or atmospheric moisture. 3. Impure starting material (Ethanol-1,1-d2).1. While acid is necessary, ensure anhydrous conditions to minimize exchange. The C-D bond at the 1-position is generally stable under these conditions. 2. Use anhydrous reagents and solvents. Perform the reaction under a dry, inert atmosphere. 3. Verify the isotopic purity of the starting Ethanol-1,1-d2 by NMR or mass spectrometry before starting the synthesis.
Presence of Diethyl Ether-d4 as a Byproduct 1. Intermolecular dehydration of Ethanol-1,1-d2, especially at higher temperatures or with strong acids.1. Maintain the reaction temperature as low as feasible to complete the reaction in a reasonable timeframe. 2. Use a less concentrated acid or add the alcohol to the acid-iodide mixture slowly to control the exotherm. 3. Diethyl ether can be separated from iodoethane by careful fractional distillation due to their different boiling points (Ether: ~34.6°C, Iodoethane: 69-73°C).

Quantitative Data Summary

The following table summarizes typical purity and yield data for the synthesis of iodoethane, which can be used as a benchmark for the synthesis of its deuterated analog.

Parameter Value Source/Comment
Isotopic Purity ≥98 atom % DSupplier Specification[1]
Chemical Purity (GC) ≥99%Supplier Specification[1]
Reported Yield ~90-92%Based on analogous non-deuterated synthesis.[5]
Boiling Point 69-73 °CLiterature Value[1]
Density (at 25 °C) ~1.974 g/mLLiterature Value

Experimental Protocols

Method 1: Using Phosphoric(V) Acid and Potassium Iodide

This method is based on the reaction of Ethanol-1,1-d2 with hydrogen iodide, which is generated in situ. It is a common and effective procedure for converting primary alcohols to their corresponding iodoalkanes.

Materials:

  • Ethanol-1,1-d2 (CH₃CD₂OH)

  • Potassium Iodide (KI)

  • Concentrated Phosphoric(V) Acid (H₃PO₄, 85%)

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a dropping funnel.

  • Place potassium iodide and Ethanol-1,1-d2 in the flask.

  • Cool the flask in an ice bath.

  • Slowly add concentrated phosphoric(V) acid to the stirred mixture via the dropping funnel. The addition should be controlled to keep the temperature from rising significantly.

  • After the addition is complete, remove the ice bath and heat the mixture gently under reflux for 2-3 hours.

  • After reflux, rearrange the apparatus for simple distillation and distill the crude this compound. Collect the distillate in a receiver cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash it sequentially with:

    • Water, to remove any remaining acid or alcohol.

    • A dilute solution of sodium thiosulfate, to remove any dissolved iodine (until the organic layer is colorless).

    • A dilute solution of sodium bicarbonate, to neutralize any remaining acid.

    • A final wash with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and perform a final fractional distillation, collecting the fraction that boils at 69-73 °C.

  • Store the purified product in a dark bottle with a small piece of copper wire.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethanol-1,1-d2 Ethanol-1,1-d2 Reaction Reflux Ethanol-1,1-d2->Reaction KI_H3PO4 KI + H3PO4 KI_H3PO4->Reaction Distillation1 Crude Distillation Reaction->Distillation1 Workup Aqueous Wash (Na2S2O3, NaHCO3) Distillation1->Workup Drying Dry over Na2SO4 Workup->Drying Distillation2 Final Distillation Drying->Distillation2 Product This compound Distillation2->Product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Analysis of Result LowYield Low Yield? Start->LowYield Discolored Product Discolored? LowYield->Discolored No CheckTemp Review Reaction Temp & Time LowYield->CheckTemp Yes Impure Impure (NMR/GC)? Discolored->Impure No WashThiosulfate Wash with Na2S2O3 Solution Discolored->WashThiosulfate Yes Redistill Re-distill Product Carefully Impure->Redistill Yes End Process Optimized Impure->End No CheckVolatility Check for Leaks & Volatilization Loss CheckTemp->CheckVolatility CheckVolatility->Discolored ProtectLight Improve Light Protection WashThiosulfate->ProtectLight ProtectLight->Impure CheckEther Check for Diethyl Ether Byproduct Redistill->CheckEther CheckEther->End

Caption: A decision tree outlining the logical steps for troubleshooting common issues in the synthesis.

References

Technical Support Center: Minimizing H/D Exchange with Iodoethane-1,1-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Hydrogen/Deuterium (H/D) exchange during chemical reactions involving Iodoethane-1,1-d2.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern when using this compound?

A1: Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium), or vice versa.[1] When using this compound as a deuterated reagent, the goal is to incorporate the deuterium atoms into a target molecule. Unwanted H/D exchange on the iodoethane starting material will lead to a loss of isotopic purity in the final product, potentially compromising the results of studies where the deuterium label is critical, such as in mechanistic investigations or pharmacokinetic studies.[2]

Q2: What are the primary causes of H/D exchange on this compound?

A2: The primary causes of H/D exchange on this compound are the presence of labile protons from sources like water, alcohols, or acidic C-H bonds, and the use of certain reaction conditions.[1][3] The exchange can be catalyzed by acids, bases, or transition metals.[1][3][4] For an alkyl halide like iodoethane, base-catalyzed exchange is a significant concern, as a strong base can abstract a deuteron, forming a carbanion that can then be protonated by a proton source in the reaction mixture.

Q3: Which solvents are recommended to minimize H/D exchange?

A3: To minimize H/D exchange, it is crucial to use aprotic solvents. Protic solvents, such as water and alcohols, contain exchangeable protons and should be avoided or used with extreme caution.[1] Recommended aprotic solvents include:

  • Tetrahydrofuran (THF)

  • Dioxane

  • Toluene

  • Hexane

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

It is essential to use anhydrous solvents to minimize trace amounts of water, which can be a source of protons.[5]

Q4: How can I minimize H/D exchange when my reaction requires basic conditions?

A4: When a base is required, it is important to select a non-nucleophilic, sterically hindered base that is less likely to deprotonate the iodoethane. The choice of base and reaction conditions can significantly impact the extent of H/D exchange.

Base Type Recommendation Rationale
Strong, Non-nucleophilic Bases Use sterically hindered bases like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS).These bases are less likely to cause elimination reactions and their bulkiness can reduce the rate of deprotonation of the iodoethane.
Carbonate Bases Consider using anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).These are generally milder bases and are less likely to cause significant H/D exchange, especially at lower temperatures.
Temperature Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Lower temperatures decrease the rate of H/D exchange.
Order of Addition Add the this compound slowly to the reaction mixture containing the substrate and base.This minimizes the time the iodoethane is exposed to the basic conditions before it reacts with the substrate.

Q5: Are there any reagents I should avoid when using this compound?

A5: Yes. Avoid the following to prevent loss of the deuterium label:

  • Protic solvents: Water, methanol, ethanol, etc.[1]

  • Strong aqueous acids and bases: These can readily catalyze H/D exchange.[4]

  • Certain transition metal catalysts: Some platinum group metals are known to catalyze H/D exchange.[6][7] If a metal catalyst is necessary, a thorough literature search for your specific reaction is recommended.

  • Reagents with acidic protons: Avoid reagents with highly acidic C-H bonds if a strong base is present in the reaction, as this can create a proton source for exchange.

Q6: How can I determine if H/D exchange has occurred in my product?

A6: The extent of deuterium incorporation and any unwanted H/D exchange can be quantified using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the percentage of deuterium incorporation by comparing the integration of the signal corresponding to the deuterated position with a non-deuterated internal standard or another signal in the molecule that is not expected to undergo exchange.[8]

  • Mass Spectrometry (MS): Mass spectrometry can determine the molecular weight of the product.[8] The presence of a peak corresponding to the non-deuterated or partially deuterated product would indicate that H/D exchange has occurred.

Troubleshooting Guide

Problem: My final product shows a lower than expected level of deuterium incorporation.

Possible Cause Troubleshooting Step
Presence of water or other protic impurities in the reaction. Ensure all glassware is thoroughly dried. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.[5]
The base used is too strong or not suitable for the reaction. Switch to a milder or more sterically hindered base. See the table in FAQ Q4 for recommendations.
The reaction temperature is too high. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
H/D exchange is occurring during the workup or purification. Use aprotic solvents for the workup and chromatography where possible. If an aqueous workup is necessary, perform it quickly and at a low temperature. Avoid acidic or basic aqueous solutions if possible.
The this compound starting material has low isotopic purity. Verify the isotopic purity of the starting material from the supplier's certificate of analysis.

Experimental Protocol: Alkylation of a Phenol with this compound

This protocol provides a general method for the ethylation of a phenol using this compound, with specific steps to minimize H/D exchange.

Materials:

  • Phenol substrate

  • This compound (≥98 atom % D)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Deionized Water (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the phenol substrate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the mixture at room temperature for 10 minutes.

  • Addition of this compound: Slowly add this compound (1.2 eq) to the reaction mixture dropwise via syringe at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of cold deionized water.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Analysis: Analyze the purified product by ¹H NMR and MS to confirm the structure and determine the level of deuterium incorporation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dry Glassware react1 Inert Atmosphere prep1->react1 Ensures anhydrous conditions prep2 Use Anhydrous Solvents prep2->react1 react3 Slow Addition of this compound react1->react3 react2 Low Temperature react2->react3 workup1 Aprotic/Cold Quench react3->workup1 Minimizes exchange during reaction workup2 Aprotic Extraction workup1->workup2 analysis1 NMR Spectroscopy workup2->analysis1 Isotopically pure product analysis2 Mass Spectrometry analysis1->analysis2

Caption: Workflow for minimizing H/D exchange.

base_catalyzed_exchange reagent This compound (CD3CD2I) carbanion Carbanion Intermediate ([CD3CDI]-) reagent->carbanion Deprotonation base Base (B-) base->carbanion exchanged_product Exchanged Product (CD3CHDI) carbanion->exchanged_product Protonation proton_source Proton Source (H-A) proton_source->exchanged_product troubleshooting_tree start Low Deuterium Incorporation? q1 Were anhydrous solvents used? start->q1 sol1 Use anhydrous solvents and dry glassware. q1->sol1 No q2 Was the reaction run at low temperature? q1->q2 Yes a1_yes Yes a1_no No sol2 Lower the reaction temperature. q2->sol2 No q3 Was a mild/sterically hindered base used? q2->q3 Yes a2_yes Yes a2_no No sol3 Use a milder or sterically hindered base. q3->sol3 No q4 Was the workup aprotic/cold? q3->q4 Yes a3_yes Yes a3_no No sol4 Use aprotic/cold workup conditions. q4->sol4 No end Verify starting material purity. q4->end Yes a4_no No

References

Technical Support Center: Optimizing Reaction Yields with Deuterated Ethyl Iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated ethyl iodide to potentially improve reaction yields and understand reaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: How can using deuterated ethyl iodide improve my reaction yield?

Replacing hydrogen with deuterium can influence reaction rates and, in some cases, yields, due to the Kinetic Isotope Effect (KIE).[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3][4] If the cleavage of a C-H bond on the ethyl group is part of the rate-determining step of an undesired side reaction (like an E2 elimination), substituting with deuterium can slow down this side reaction, thereby potentially increasing the yield of the desired substitution product.[5][6]

Q2: What is the Kinetic Isotope Effect (KIE) and how does it apply to deuterated ethyl iodide?

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] For deuterated ethyl iodide, we are primarily concerned with the deuterium KIE (kH/kD), which is the ratio of the reaction rate of the hydrogen-containing reactant to the deuterium-containing reactant.[2]

  • Primary KIE: Observed when the bond to the isotope is broken in the rate-determining step. For an E2 elimination of ethyl iodide, breaking a C-H bond at the beta-carbon is often rate-determining. Using deuterated ethyl iodide would likely result in a primary KIE, slowing the elimination reaction.[5][7]

  • Secondary KIE: Observed when the bond to the isotope is not broken in the rate-determining step. In an SN2 reaction with ethyl iodide, a secondary KIE may be observed because the C-H bonds are not broken but are in a different vibrational environment in the transition state compared to the ground state.[8]

Q3: In which types of reactions is deuterated ethyl iodide most likely to have an impact?

Deuterated ethyl iodide is most likely to impact reactions where there is competition between substitution (SN2) and elimination (E2) pathways.[5] Since the E2 reaction involves the cleavage of a C-H bond in the rate-determining step, deuteration at that position will slow down the elimination pathway, potentially favoring the SN2 reaction and improving its yield.[6][7] It is also a valuable tool for mechanistic studies to determine if a C-H bond is broken in the rate-determining step.[9]

Q4: Are there any special handling or storage requirements for deuterated ethyl iodide?

Yes, iodoethane-d5 should be handled with the same precautions as standard ethyl iodide. It is a flammable liquid, harmful if swallowed, and can cause skin and eye irritation.[10] It is also light-sensitive and moisture-sensitive.[10] Therefore, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, often refrigerated (+2°C to +8°C).[10] Some suppliers include a copper wire as a stabilizer.[10]

Q5: Will using deuterated ethyl iodide affect my product analysis?

Yes, you will need to use analytical techniques that can differentiate between the deuterated and non-deuterated product, as well as any partially deuterated byproducts. Mass spectrometry is an excellent tool for this, as the deuterated product will have a higher mass. NMR spectroscopy (¹H NMR and ²H NMR) can also be used to confirm the position and extent of deuteration.[9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive ethyl iodide due to improper storage. 2. Poor quality of other reagents or solvents. 3. Reaction conditions (temperature, time) are not optimal. 4. Steric hindrance at the reaction site.[11][12]1. Use fresh, properly stored deuterated ethyl iodide. 2. Ensure all other reagents and solvents are pure and anhydrous if required. 3. Optimize reaction temperature and time. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are often preferred.[13][14] 4. Evaluate the steric bulk of your nucleophile and substrate.
Low Yield of Desired Product 1. Competing side reactions, such as elimination (E2).[15] 2. For amine alkylation, over-alkylation to form quaternary ammonium salts.[16] 3. Reversible reaction or product decomposition.1. If elimination is the issue, using deuterated ethyl iodide should help. Also, consider using a less hindered base and lower reaction temperatures. 2. Use a large excess of the amine or a non-nucleophilic base like Hünig's base to minimize over-alkylation.[17] 3. Check the stability of your product under the reaction conditions.
Unexpected Byproducts 1. "Metabolic switching" or "metabolic shunting," where the reaction occurs at a different, non-deuterated site.[3] 2. Contamination in starting materials or solvents. 3. Decomposition of ethyl iodide.1. This is more common in enzymatic reactions but can occur in chemical synthesis. Analyze the structure of the byproducts to understand the alternative reaction pathway. 2. Purify all starting materials and ensure solvents are of appropriate grade. 3. Store and handle ethyl iodide properly to prevent decomposition.
Difficulty in Product Purification 1. Similar polarity of the product and unreacted starting material or byproducts.1. Optimize your chromatography conditions (e.g., solvent system, column type). 2. Consider derivatization of the product or starting material to alter its polarity before purification.
Inconsistent Results 1. Variable purity or isotopic enrichment of deuterated ethyl iodide. 2. Inconsistent reaction setup and conditions. 3. Presence of moisture in anhydrous reactions.1. Obtain a Certificate of Analysis for your deuterated ethyl iodide to confirm its purity and isotopic enrichment. 2. Maintain strict control over reaction parameters like temperature, stirring speed, and addition rates. 3. Flame-dry glassware and use anhydrous solvents for moisture-sensitive reactions like Grignard reagent formation.[18]

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This reaction synthesizes an ether from an organohalide and an alkoxide.[13][19] Using deuterated ethyl iodide (iodoethane-d5) will produce a deuterated ether.

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol in an anhydrous solvent (e.g., THF, DMF). Add a strong base (e.g., sodium hydride, potassium tert-butoxide) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide.

  • Addition of Deuterated Ethyl Iodide: Cool the alkoxide solution back to 0 °C. Slowly add iodoethane-d5 (typically 1.0-1.2 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary (typically between 50-100 °C) and monitor by TLC or GC-MS.[13] Reaction times can range from 1 to 8 hours.[13]

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Typical yields for Williamson ether synthesis range from 50-95%.[13][19]

General Protocol for Alkylation of a Secondary Amine

This protocol describes the N-alkylation of a secondary amine to form a tertiary amine using iodoethane-d5.

  • Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.[17][20]

  • Addition of Reagents: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base, 1.5 equivalents).[17] Then, add iodoethane-d5 (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.[20] For less reactive substrates, gentle heating may be necessary.

  • Workup: Quench the reaction with water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting tertiary amine by column chromatography.

Visualizations

Caption: Competing SN2 and E2 pathways for ethyl iodide vs. deuterated ethyl iodide.

Workflow start Start: Plan Reaction reagent_prep Prepare Anhydrous Reagents & Solvents start->reagent_prep reaction_setup Set up Reaction under Inert Atmosphere reagent_prep->reaction_setup add_reagents Add Substrate, Base, and Solvent reaction_setup->add_reagents add_deuterated_reagent Slowly Add Deuterated Ethyl Iodide add_reagents->add_deuterated_reagent monitor Monitor Reaction (TLC, GC-MS, LC-MS) add_deuterated_reagent->monitor workup Quench and Workup monitor->workup purify Purify Product (Chromatography/Distillation) workup->purify analyze Analyze Product (NMR, Mass Spec) purify->analyze end End: Characterized Deuterated Product analyze->end

References

Preventing decomposition of Iodoethane-1,1-d2 upon storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Iodoethane-1,1-d2 to prevent its decomposition. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the integrity of their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound.

Issue 1: My this compound has developed a yellow or brown discoloration.

  • Potential Cause: Discoloration is a primary indicator of decomposition. Iodoethane is susceptible to degradation, particularly when exposed to light and air, leading to the formation of dissolved iodine (I₂), which imparts a yellow to brown color.[1] The presence of even trace amounts of impurities can catalyze this process.

  • Troubleshooting Steps:

    • Assess the Extent of Decomposition: A pale yellow color may indicate minimal decomposition, and the product might still be usable for some applications after purification. A distinct brown color suggests significant degradation, and the product should likely be discarded.

    • Purity Analysis: Perform a purity analysis using ¹H NMR or GC-MS to quantify the level of impurities. The presence of new signals in the NMR spectrum or additional peaks in the chromatogram will confirm decomposition.

    • Purification (for minor decomposition): If the decomposition is minor, the iodoethane can be purified by washing with a dilute solution of sodium thiosulfate to remove free iodine, followed by drying and distillation. However, for an isotopically labeled compound, this may not be practical and could be costly.

    • Review Storage Conditions: Ensure the vial is properly sealed and stored in a cool, dark place, as recommended.

Issue 2: NMR analysis of my stored this compound shows unexpected peaks.

  • Potential Cause: The appearance of new peaks in the NMR spectrum that were not present in the initial analysis is a clear sign of chemical degradation. Thermal decomposition can lead to the formation of ethene and hydrogen iodide.[2][3][4] Other byproducts may also form depending on the storage conditions and presence of contaminants.

  • Troubleshooting Steps:

    • Identify Impurities: Attempt to identify the structure of the impurities based on their chemical shifts and coupling patterns in the ¹H NMR spectrum. Compare the spectrum to literature data for potential decomposition products.

    • Quantify Impurities: Integrate the impurity peaks relative to the main this compound signals to determine the percentage of decomposition.

    • Cross-Verification with GC-MS: If available, use Gas Chromatography-Mass Spectrometry (GC-MS) for a more sensitive detection and identification of volatile impurities.

    • Evaluate Fitness for Use: Based on the identity and quantity of the impurities, decide if the material is still suitable for your intended experiment. Some impurities may not interfere, while others could be detrimental to your reaction.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for this compound?

    • A1: To minimize decomposition, this compound should be stored refrigerated at 2-8°C.[5][6][7] It is crucial to protect the compound from light by storing it in an amber vial or in a dark location.[1][5][8] The container should be tightly sealed to prevent exposure to air and moisture.

  • Q2: Why is there a piece of copper wire in my bottle of this compound?

    • A2: Copper is added as a stabilizer to prevent the decomposition of iodoethane.[1][6][7] Iodoalkanes can decompose to generate free radicals and elemental iodine. The metallic copper surface can react with and scavenge these species, inhibiting the degradation process. The mechanism is thought to involve single electron transfer or oxidative addition processes at the copper surface, which effectively neutralizes the reactive species that lead to decomposition.

  • Q3: How long can I expect this compound to remain stable?

    • A3: Even with a stabilizer and under proper storage conditions, iodoethane samples may not last for more than a year.[1] It is recommended to monitor the purity of the compound periodically, especially if it has been in storage for an extended period.

Decomposition

  • Q4: What are the main decomposition pathways for iodoethane?

    • A4: The two primary decomposition pathways are:

      • Photochemical Decomposition: In the presence of light, the carbon-iodine bond can break, leading to the formation of ethyl radicals and iodine radicals. These can then combine to form various products, including elemental iodine (I₂), which causes discoloration.

      • Thermal Decomposition: At elevated temperatures, iodoethane can undergo elimination to form ethene and hydrogen iodide.[2][3][4]

  • Q5: Will the deuterium label on this compound affect its stability?

    • A5: The presence of deuterium at the 1-position is unlikely to significantly alter the fundamental stability of the molecule compared to unlabeled iodoethane. The primary drivers of decomposition (light, heat, and air) will affect both isotopologues similarly. The C-D bond is slightly stronger than the C-H bond, which could marginally slow down processes involving the cleavage of that bond, but the weaker C-I bond is the most likely point of initial degradation.

Data on Iodoethane Stability

FactorEffect on StabilityRecommended Practice
Light Accelerates decomposition by providing the energy to break the C-I bond.[1][8]Store in amber vials or in the dark.
Temperature Higher temperatures increase the rate of thermal decomposition.[2][3][4]Store refrigerated at 2-8°C.[5][6][7]
Air (Oxygen) Can participate in radical chain reactions, accelerating decomposition.[1]Keep the container tightly sealed. Consider flushing with an inert gas like argon or nitrogen.
Stabilizer (Copper) Inhibits decomposition by scavenging reactive iodine species and radicals.[1][6][7]Use iodoethane that contains a copper stabilizer.

Experimental Protocols

1. Procedure for Purity Analysis by ¹H NMR Spectroscopy

  • Objective: To determine the purity of this compound and identify potential decomposition products.

  • Methodology:

    • Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Expected Spectrum: For pure this compound (CH₃CD₂I), the spectrum should show a singlet for the methyl (CH₃) protons. The signal from the deuterated methylene (CD₂) group will not be visible in the ¹H NMR spectrum.

    • Analysis:

      • The chemical shift of the CH₃ singlet is expected to be around 1.85 ppm.

      • The presence of other peaks indicates impurities. For example, the formation of ethene would result in a singlet around 5.4 ppm. The presence of unlabeled iodoethane (CH₃CH₂I) would show a quartet around 3.2 ppm and a triplet around 1.8 ppm.

      • Integrate the impurity peaks relative to the CH₃ singlet to estimate the level of contamination.

2. Procedure for Quantification of Decomposition Products by GC-MS

  • Objective: To detect and identify volatile decomposition products with high sensitivity.

  • Methodology:

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

    • Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Set a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250°C) to separate compounds with different boiling points.

    • The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be compared to a library (e.g., NIST) for identification.

    • Analysis:

      • The primary peak in the chromatogram should correspond to this compound.

      • Additional peaks can be identified as decomposition products or other impurities by their mass spectra.

Visualizations

Decomposition_Pathway Simplified Decomposition Pathways of Iodoethane Iodoethane Iodoethane (CH3CH2I) Radicals Ethyl Radical (CH3CH2•) + Iodine Radical (I•) Iodoethane->Radicals Photochemical Cleavage Ethene Ethene (CH2=CH2) Iodoethane->Ethene Thermal Elimination HI Hydrogen Iodide (HI) Iodoethane->HI Thermal Elimination Light Light (hν) Heat Heat (Δ) Iodine Iodine (I2) (Discoloration) Radicals->Iodine Dimerization

Caption: Simplified photochemical and thermal decomposition pathways of iodoethane.

Troubleshooting_Workflow Troubleshooting this compound Decomposition start Observe Issue with This compound discoloration Discoloration (Yellow/Brown) start->discoloration nmr_impurities Unexpected Peaks in NMR start->nmr_impurities assess_color Assess Severity of Color discoloration->assess_color identify_impurities Identify and Quantify Impurities nmr_impurities->identify_impurities purity_analysis Perform Purity Analysis (NMR or GC-MS) assess_color->purity_analysis purity_analysis->identify_impurities review_storage Review Storage Conditions identify_impurities->review_storage decision Fitness for Use Decision identify_impurities->decision use_as_is Use As-Is decision->use_as_is Acceptable purify Purify (if minor) decision->purify Minor Impurities discard Discard decision->discard Unacceptable

Caption: A decision-making workflow for troubleshooting suspected decomposition of this compound.

References

Troubleshooting low signal-to-noise in 2H NMR with deuterated compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low signal-to-noise (S/N) in 2H NMR spectroscopy of deuterated compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 2H NMR signal so weak compared to my 1H NMR signal?

A1: There are several intrinsic reasons for this. The magnetogyric ratio of deuterium is about 6.5 times smaller than that of a proton, which leads to a significantly lower resonance frequency and inherent sensitivity.[1] Additionally, the quadrupolar nature of the deuterium nucleus can lead to broader lines and faster relaxation, further reducing the apparent signal height.

Q2: Should I dissolve my deuterated compound in a deuterated or protonated solvent?

A2: For 2H NMR spectroscopy, you should dissolve your sample in a non-deuterated (protonated) solvent .[2][3][4] Using a deuterated solvent would result in a massive solvent signal that would overwhelm the signal from your compound of interest.

Q3: Do I need to lock the spectrometer for a 2H NMR experiment?

A3: No, 2H NMR experiments are typically run unlocked .[4][5] This is because the high concentration of deuterated lock solvent is absent. Modern spectrometers are stable enough for the duration of most 2H NMR experiments without a lock. If field drift is a concern for very long experiments, it's a factor to be aware of.[2]

Q4: How do I shim the magnet without a lock signal?

A4: Since you are running unlocked, you cannot shim on the deuterium lock signal. Instead, you can perform proton gradient shimming on the proton signal of your non-deuterated solvent.[4] Alternatively, you can manually shim on the Free Induction Decay (FID) of the proton signal to maximize its length and shape.[6] Some procedures also suggest shimming on a separate sample containing a deuterated solvent, saving the shim values, and then loading your sample to run unlocked with those settings.[5][7]

Troubleshooting Guide: Low Signal-to-Noise

If you are experiencing a low signal-to-noise ratio in your 2H NMR spectrum, follow this step-by-step guide to identify and resolve the issue.

Step 1: Sample Preparation and Handling

Q: Could my sample be the source of the low signal?

A: Yes, improper sample preparation is a very common cause of poor S/N.[8]

  • Concentration: Is your sample concentration sufficient? While there's no strict lower limit, very dilute samples will naturally produce a weak signal.[9] If solubility allows, try to prepare a more concentrated sample.

  • Solubility and Particulates: Is your sample fully dissolved? Suspended particles will distort the magnetic field homogeneity, leading to broader lines and lower signal intensity.[9][10] Always filter your sample into the NMR tube.

  • Paramagnetic Impurities: Have you removed any paramagnetic impurities? These can cause significant line broadening and a dramatic decrease in signal.

  • NMR Tube Quality: Are you using a high-quality NMR tube free from scratches or defects? Poor quality tubes can lead to poor shimming and lower S/N.

Step 2: Spectrometer and Probe Setup

Q: Have I set up the spectrometer correctly for 2H NMR?

A: Incorrect spectrometer setup is another major contributor to poor signal.

  • Probe Tuning and Matching: Have you properly tuned and matched the probe for the deuterium frequency? An untuned probe will result in inefficient signal transmission and detection, leading to a significant loss in sensitivity.[11][12] The tuning will be different for each sample.

  • Locking: Have you turned the lock off? As mentioned in the FAQs, 2H NMR should be run unlocked.[4][5]

  • Shimming: Have you shimmed on the proton signal of the solvent? Poor shimming leads to broad lines and low S/N.[13]

Step 3: Experimental Parameters

Q: Are my experimental parameters optimized for my sample?

A: Sub-optimal experimental parameters can severely impact your signal-to-noise ratio.

  • Number of Scans (NS): Are you acquiring enough scans? The S/N ratio increases with the square root of the number of scans.[14][15][16] To double the S/N, you need to quadruple the number of scans.

  • Recycle Delay (d1): Is the recycle delay appropriate for the T1 of your deuterium nuclei? For maximizing sensitivity in a given time, the optimal recycle delay is approximately 1.2-1.3 times the T1 of the signal of interest.[7][17] For quantitative measurements, a longer delay of at least 5 times the longest T1 is necessary.[7][14] Deuterium T1 values are generally short, often in the range of 0.1 to 10 seconds.[18]

  • Pulse Width: Are you using the correct 90° pulse width for deuterium on your probe? An incorrect pulse width will lead to inefficient excitation and signal loss.

Quantitative Data Summary

Table 1: Signal-to-Noise (S/N) Improvement with Number of Scans (NS)
Number of Scans (NS)S/N Improvement Factor (relative to 1 scan)
11.0
42.0
164.0
648.0
25616.0
102432.0
409664.0

This table illustrates the relationship S/N ∝ √NS. To achieve a desired S/N, a significant increase in the number of scans, and thus experiment time, may be necessary.[14][15][16]

Table 2: Typical 2H T1 Relaxation Times and Suggested Recycle Delays
Type of DeuteronTypical T1 Range (seconds)Suggested Recycle Delay (d1) for Optimal S/N (seconds)
-CD3 (methyl)0.2 - 1.00.25 - 1.3
-CD2- (methylene)0.5 - 2.00.6 - 2.6
-CD= (vinylic/aromatic)1.0 - 5.01.3 - 6.5
D2O in biological systems0.1 - 0.50.13 - 0.65

These are approximate values and can vary based on molecular size, solvent viscosity, and temperature. For optimal results, it is best to measure the T1 of your specific sample.

Experimental Protocols

Protocol 1: Step-by-Step 2H NMR Probe Tuning and Matching
  • Insert your sample into the magnet.

  • Select the deuterium nucleus on the spectrometer.

  • Access the tuning and matching interface (e.g., 'wobb' on Bruker or the equivalent on other systems).

  • You will see a tuning curve (a "dip") on the screen. The goal is to center the dip on the deuterium frequency and maximize its depth .

  • Adjust the 'Tune' control to move the dip horizontally until it is centered on the correct frequency.

  • Adjust the 'Match' control to deepen the dip vertically.

  • Iterate between adjusting 'Tune' and 'Match' as they are interdependent. Continue until the dip is centered and as deep as possible, indicating minimal reflected power.[12]

  • Exit the tuning interface . The probe is now tuned for your sample.

Protocol 2: Sensitivity Enhancement with Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG)

The QCPMG pulse sequence is a powerful technique for enhancing the signal-to-noise of broad deuterium signals by acquiring a train of echoes.[19][20][21]

  • Set up a standard 2H NMR experiment with your tuned probe.

  • Select a QCPMG pulse sequence from your spectrometer's library.

  • Set the 90° pulse width for deuterium.

  • Define the number of echoes to be acquired in the echo train. A common starting point for hydrated protein powders is 10-15 echoes.[19]

  • Set the inter-pulse delay in the QCPMG cycle. This will depend on the T2 of your sample.

  • Acquire the data. The resulting spectrum will consist of a series of "spikelets" whose envelope represents the true lineshape of your deuterium signal.[20]

  • Process the spectrum by applying appropriate window functions and Fourier transformation.

Visual Troubleshooting Workflows

Troubleshooting_Workflow cluster_sample Sample Issues cluster_setup Spectrometer Setup cluster_params Experimental Parameters cluster_advanced Advanced Methods start Low S/N in 2H NMR sample_prep Check Sample Preparation start->sample_prep spectrometer_setup Verify Spectrometer Setup sample_prep->spectrometer_setup Sample OK concentration Increase Concentration sample_prep->concentration exp_params Optimize Experimental Parameters spectrometer_setup->exp_params Setup Correct tune_probe Tune & Match Probe spectrometer_setup->tune_probe advanced_methods Consider Advanced Techniques exp_params->advanced_methods Parameters Optimized increase_scans Increase Number of Scans exp_params->increase_scans solution Problem Solved advanced_methods->solution qcpmg Use QCPMG Pulse Sequence advanced_methods->qcpmg concentration->spectrometer_setup filter_sample Filter Sample filter_sample->spectrometer_setup paramagnetics Check for Paramagnetics paramagnetics->spectrometer_setup tune_probe->exp_params lock_off Turn Lock OFF lock_off->exp_params shim Shim on Proton Signal shim->exp_params increase_scans->advanced_methods optimize_d1 Optimize Recycle Delay (d1) optimize_d1->advanced_methods check_pw Check 90° Pulse Width check_pw->advanced_methods qcpmg->solution cryoprobe Use Cryoprobe (if available) cryoprobe->solution

Caption: A flowchart for systematically troubleshooting low signal-to-noise in 2H NMR experiments.

Parameter_Optimization cluster_time Time Constraint cluster_actions Optimization Actions short_time Short Experiment Time increase_conc Increase Sample Concentration short_time->increase_conc optimize_d1 Set d1 ≈ 1.2 * T1 short_time->optimize_d1 long_time Long Experiment Time increase_ns Increase Number of Scans long_time->increase_ns use_qcpmg Use QCPMG long_time->use_qcpmg S_N_Improvement Improved Signal-to-Noise increase_conc->S_N_Improvement Direct S/N increase optimize_d1->S_N_Improvement More scans in a given time increase_ns->S_N_Improvement S/N ∝ sqrt(NS) use_qcpmg->S_N_Improvement Signal enhancement for broad lines

Caption: Relationship between experimental time constraints and optimization strategies for improving S/N.

References

Identifying and quantifying impurities in commercial Iodoethane-1,1-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Iodoethane-1,1-d2.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities arising from its synthesis, degradation, or storage. These can be broadly categorized as:

  • Residual Starting Materials and Reagents: Unreacted ethanol-1,1-d2, and traces of iodine or phosphorus-related compounds from the synthesis process.[1][2][3]

  • Solvent Impurities: Residual solvents used during synthesis and purification.

  • Degradation Products: Iodoethane is susceptible to degradation, especially when exposed to light and air, which can lead to the formation of free iodine (I₂), resulting in a yellow or reddish color.[2][4][5] Hydrogen iodide (HI) can also be a degradation product.

  • Isotopic Impurities: The product will contain a certain percentage of non-deuterated iodoethane (CH₃CH₂I) and other isotopologues, as isotopic purity is typically ≥98 atom % D.[6]

  • Water: Moisture can be present, which can affect certain applications.[7]

  • Stabilizer: Commercial iodoethane is often stabilized with copper, which may be present in trace amounts.[6]

Q2: How can I identify and quantify these impurities?

A2: The most common and effective methods for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is ideal for separating volatile impurities and identifying them based on their mass spectra and retention times.[8]

  • ¹H NMR and ¹³C NMR spectroscopy can identify and quantify impurities containing protons and carbon atoms, respectively, by comparing the integrals of impurity peaks to the main compound's peaks.[9][10] Quantitative NMR (qNMR) can be a powerful tool for determining the purity of small organic molecules.[11]

Q3: Why has my this compound turned yellow/brown?

A3: The discoloration of this compound is typically due to the formation of elemental iodine (I₂) through decomposition.[2][5] This process can be accelerated by exposure to light, air (oxygen), and moisture.[4] It is recommended to store the compound in a dark, cool place, and under an inert atmosphere if possible. The presence of a copper stabilizer helps to mitigate this degradation.[2]

Troubleshooting Guides

GC-MS Analysis

Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause A: Active sites in the GC system. Halogenated compounds can interact with active sites in the injector liner, column, or detector.

    • Solution: Use a deactivated inlet liner and a GC column designed for inertness. Perform regular maintenance, including cleaning the injector and trimming the column.

  • Possible Cause B: Column overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

  • Possible Cause C: Inappropriate column temperature.

    • Solution: Optimize the GC oven temperature program. A lower initial temperature can improve the peak shape of volatile compounds.

Issue 2: Inconsistent retention times.

  • Possible Cause A: Leaks in the GC system. Leaks can affect the carrier gas flow rate, leading to shifts in retention times.

    • Solution: Perform a leak check of the system, paying close attention to the septum, ferrules, and column connections.[12]

  • Possible Cause B: Fluctuations in oven temperature.

    • Solution: Ensure the GC oven is properly calibrated and maintaining a stable temperature.[13]

Issue 3: Ghost peaks appearing in the chromatogram.

  • Possible Cause A: Septum bleed. Over time, the injector septum can degrade and release volatile compounds.

    • Solution: Replace the septum with a high-quality, low-bleed septum.

  • Possible Cause B: Contamination from previous injections.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. Run a solvent blank to ensure the system is clean.[14]

NMR Analysis

Issue 1: Unidentified peaks in the ¹H NMR spectrum.

  • Possible Cause A: Residual protonated solvent in the deuterated solvent.

    • Solution: Check the specifications of the deuterated solvent. Use high-purity solvents and handle them in a dry environment to minimize moisture absorption.[7] Refer to published tables of common NMR impurity chemical shifts.[15][16]

  • Possible Cause B: Water contamination. A broad peak for water (H₂O or HDO) can appear in the spectrum.

    • Solution: Use dry NMR tubes and handle samples under an inert atmosphere if they are moisture-sensitive.[7] The chemical shift of water is highly dependent on the solvent and temperature.[15]

  • Possible Cause C: Impurities from the sample.

    • Solution: Correlate the peaks with potential impurities identified by GC-MS. Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of unknown impurities.

Issue 2: Inaccurate quantification of impurities.

  • Possible Cause A: Incomplete relaxation of nuclei. For accurate integration, all nuclei must fully relax between pulses.

    • Solution: Increase the relaxation delay (d1) in the NMR acquisition parameters. This is particularly important for quantitative NMR (qNMR).

  • Possible Cause B: Poor signal-to-noise ratio.

    • Solution: Increase the number of scans to improve the signal-to-noise ratio, which is crucial for the accurate integration of small impurity peaks. A signal-to-noise ratio of at least 250:1 is recommended for integration errors below 1%.[17]

  • Possible Cause C: Baseline distortion. An uneven baseline can lead to integration errors.

    • Solution: Ensure proper phasing and baseline correction of the spectrum before integration.[17]

Quantitative Data Summary

Impurity CategoryPotential ImpuritiesTypical Analytical Method
Residual Reactants Ethanol-1,1-d2, Iodine (I₂)GC-MS, ¹H NMR
Degradation Products Iodine (I₂), Hydrogen Iodide (HI)Visual, Titration, GC-MS
Isotopic Impurities Iodoethane (CH₃CH₂I)¹H NMR, Mass Spectrometry
Residual Solvents Varies based on synthesisGC-MS, ¹H NMR
Water H₂OKarl Fischer Titration, ¹H NMR

Experimental Protocols

Protocol 1: Identification and Quantification of Volatile Impurities by GC-MS
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane or dichloromethane.

    • Prepare a series of calibration standards for expected impurities if quantification is required.

  • GC-MS Parameters:

    • Injector: Split/splitless inlet, 250°C, split ratio 50:1.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or similar non-polar column).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 35-300.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities by creating a calibration curve from the standards.

Protocol 2: Quantification of Proton-Containing Impurities by ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is desired.

    • Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the this compound (CH₃ group) and any identified impurities.

    • Calculate the mole percent of each impurity relative to the main compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample Commercial This compound dissolve Dissolve in appropriate solvent sample->dissolve gcms GC-MS Analysis dissolve->gcms Volatile Impurities nmr NMR Analysis dissolve->nmr Protonated Impurities identify Identify Impurities gcms->identify nmr->identify quantify Quantify Impurities identify->quantify report report quantify->report Final Report

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic cluster_method Method Validation cluster_system System Check cluster_sample Sample Integrity start Problem Encountered (e.g., extra peak) check_method Is the analytical method validated? start->check_method method_yes Proceed to System Check check_method->method_yes Yes method_no Review and optimize method parameters check_method->method_no No check_system Is the instrument performing correctly? system_yes Proceed to Sample Check check_system->system_yes Yes system_no Perform instrument maintenance/calibration check_system->system_no No check_sample Is the sample contaminated or degraded? sample_impurity Impurity is inherent to the sample lot check_sample->sample_impurity Inherent sample_contam Identify and eliminate source of contamination check_sample->sample_contam Contamination method_yes->check_system method_no->start system_yes->check_sample system_no->start end end sample_impurity->end Isolate and characterize impurity sample_contam->start

References

Technical Support Center: Optimizing Ethylation Reactions with CH3CD2I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for ethylation with 1,1-dideuterioethyl iodide (CH3CD2I). This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is CH3CD2I and why is it used in ethylation reactions?

CH3CD2I, or 1,1-dideuterioethyl iodide, is a deuterated isotopologue of ethyl iodide. It is used as an ethylating agent in organic synthesis to introduce a deuterated ethyl group (-CD2CH3) onto a molecule. This is particularly useful in mechanistic studies to trace the path of the ethyl group, in metabolic studies to alter the rate of enzymatic cleavage (due to the kinetic isotope effect), and in the synthesis of deuterated pharmaceutical compounds to potentially improve their pharmacokinetic profiles.

Q2: How should CH3CD2I be stored?

Like ethyl iodide, CH3CD2I is sensitive to light and moisture and can decompose over time, releasing iodine and turning yellow or reddish. It should be stored in a cool, dark place, preferably refrigerated between 2°C and 8°C.[1] To prevent decomposition, it is often stored over copper wire.[2] Ensure the container is tightly sealed to protect it from moisture.[3][4]

Q3: What are the main safety precautions when handling CH3CD2I?

CH3CD2I is a flammable liquid and vapor, harmful if swallowed, and can cause skin and serious eye irritation.[4][5] It may also cause allergic skin reactions and respiratory irritation.[4][5] It is suspected of causing genetic defects.[4] Always handle CH3CD2I in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3][5] Keep it away from heat, sparks, and open flames.[3][4]

Q4: What is the expected difference in reaction rate between CH3CD2I and CH3CH2I?

A secondary kinetic isotope effect (KIE) may be observed when using CH3CD2I compared to CH3CH2I. In an SN2 reaction, the C-D bonds are not directly broken in the rate-determining step. However, the change in hybridization at the alpha-carbon from sp3 to a more sp2-like transition state can lead to a small normal KIE (kH/kD > 1), meaning the reaction with CH3CD2I might be slightly slower than with CH3CH2I. Conversely, for some mechanisms, an inverse KIE (kH/kD < 1) can occur. The precise effect depends on the specific reaction mechanism and transition state geometry.

Troubleshooting Guides

O-Ethylation of Phenols (Williamson Ether Synthesis)

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Alkoxide Ensure the base is strong enough to fully deprotonate the phenol. For less acidic phenols, a stronger base like sodium hydride (NaH) may be required instead of carbonates (e.g., K2CO3, Cs2CO3). The base should be fresh and properly stored.
Poor Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.[6] Protic solvents can solvate the nucleophile, reducing its reactivity.
Low Reaction Temperature While reactions are often run at room temperature, gentle heating (50-100 °C) can increase the reaction rate.[7] Monitor for potential side reactions at higher temperatures.
Decomposition of CH3CD2I If the reagent has a dark color, it may have decomposed. Consider purifying it by passing it through a short plug of alumina or using a fresh bottle.

Problem 2: Formation of side products (C-alkylation).

Possible Cause Troubleshooting Step
Ambident Nucleophile Phenoxide ions are ambident nucleophiles and can undergo C-alkylation, especially with less polar solvents or certain counter-ions.
Reaction Conditions Using a more polar solvent and a tightly ion-paired cation (like Na+ or K+) can favor O-alkylation. Running the reaction at a lower temperature may also increase selectivity for O-alkylation.
N-Ethylation of Amines

Problem 1: Over-alkylation leading to a mixture of secondary, tertiary, and quaternary ammonium salts.

Possible Cause Troubleshooting Step
Product is more nucleophilic The ethylated amine product is often more nucleophilic than the starting amine, leading to further reaction.[8]
Stoichiometry Use a large excess of the starting amine relative to CH3CD2I to increase the probability of the ethylating agent reacting with the primary amine.
Reaction Conditions Lowering the reaction temperature can sometimes help to control the rate of the second alkylation. Alternatively, using a hindered base may favor mono-alkylation.

Problem 2: No reaction or slow reaction rate.

Possible Cause Troubleshooting Step
Weak Nucleophile For weakly nucleophilic amines (e.g., anilines), a stronger base and higher temperatures may be necessary.
Steric Hindrance If the amine is sterically hindered, the SN2 reaction will be slow. Consider using a less hindered base and a higher reaction temperature.
S-Ethylation of Thiols

Problem 1: Oxidation of the thiol to a disulfide.

Possible Cause Troubleshooting Step
Presence of Oxygen Thiolates are susceptible to oxidation by atmospheric oxygen.
Reaction Setup Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Slow reaction rate.

Possible Cause Troubleshooting Step
Insufficiently Basic Conditions Ensure the base is strong enough to fully deprotonate the thiol to the more nucleophilic thiolate. pKa values of thiols are typically in the range of 8-11, so a base like potassium carbonate or a stronger base may be required.
Solvent Choice As with O- and N-alkylation, polar aprotic solvents are generally preferred to enhance the nucleophilicity of the thiolate.

Data Presentation

Table 1: General Reaction Conditions for Ethylation with CH3CD2I

ParameterO-Ethylation (Phenols)N-Ethylation (Amines)S-Ethylation (Thiols)
Substrate Phenol, substituted phenolsPrimary/secondary amines, anilinesThiols, thiophenols
Base K2CO3, Cs2CO3, NaH, NaOHK2CO3, Et3N, DBUK2CO3, NaOH, NaH
Solvent DMF, Acetonitrile, Acetone, DMSODMF, Acetonitrile, THF, DichloromethaneDMF, Acetonitrile, Ethanol, THF
Temperature 25 - 100 °C25 - 80 °C25 - 60 °C
Equivalents of CH3CD2I 1.1 - 1.51.0 - 1.2 (for mono-alkylation with excess amine)1.0 - 1.2
Reaction Time 2 - 24 hours4 - 48 hours1 - 12 hours

Note: These are general conditions and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: O-Ethylation of 4-tert-Butylphenol with CH3CD2I
  • To a stirred solution of 4-tert-butylphenol (1.0 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added potassium carbonate (1.5 mmol, 1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • CH3CD2I (1.2 mmol, 1.2 eq) is added dropwise to the reaction mixture.

  • The reaction is stirred at 60 °C and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired deuterated ether.

Protocol 2: N-Ethylation of Aniline with CH3CD2I
  • To a solution of aniline (5.0 mmol, 5.0 eq) in anhydrous acetonitrile (10 mL) is added potassium carbonate (1.2 mmol, 1.2 eq).

  • CH3CD2I (1.0 mmol, 1.0 eq) is added to the mixture.

  • The reaction mixture is heated to reflux (approximately 82 °C) and stirred under a nitrogen atmosphere.

  • The reaction progress is monitored by GC-MS.

  • After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography to separate the mono-ethylated product from unreacted aniline and di-ethylated byproducts.

Visualizations

Ethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Substrate Substrate Reaction_Vessel Reaction Mixture Substrate->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel CH3CD2I CH3CD2I CH3CD2I->Reaction_Vessel Addition Stirring_Heating Stirring & Heating (as required) Reaction_Vessel->Stirring_Heating Reaction Conditions Quenching Quenching Stirring_Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Product Final Product Purification->Product

Caption: General workflow for ethylation reactions using CH3CD2I.

Troubleshooting_Logic Start Low/No Product Yield Check_Base Is the base strong enough and active? Start->Check_Base Check_Solvent Is the solvent appropriate (polar aprotic)? Check_Base->Check_Solvent Yes Solution_Base Use a stronger or fresh base. Check_Base->Solution_Base No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Solution_Solvent Switch to DMF, DMSO, or Acetonitrile. Check_Solvent->Solution_Solvent No Check_Reagent Is the CH3CD2I of good quality? Check_Temp->Check_Reagent Yes Solution_Temp Increase temperature and monitor. Check_Temp->Solution_Temp No Solution_Reagent Purify or use a fresh bottle. Check_Reagent->Solution_Reagent No

Caption: Troubleshooting logic for low product yield in ethylation reactions.

References

Interpreting mass spectrometry fragmentation patterns of Iodoethane-1,1-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the interpretation of mass spectrometry data. This guide provides troubleshooting advice and frequently asked questions regarding the fragmentation patterns of Iodoethane-1,1-d2, a deuterated isotopologue of iodoethane. This resource is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and isotopic labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

The molecular ion peak for this compound (CH₃CD₂I) is expected at an m/z of 158. This is calculated by summing the atomic masses of the constituent atoms: (2 * 12.01) + (3 * 1.01) + (2 * 2.01) + 126.90 ≈ 158.08. This is 2 mass units higher than that of unlabeled iodoethane (m/z 156) due to the presence of two deuterium atoms.

Q2: What are the major fragment ions observed in the mass spectrum of unlabeled iodoethane, and how will they shift for this compound?

The mass spectrum of iodoethane is characterized by several key fragmentation pathways. The most significant fragments for both unlabeled and deuterated iodoethane are detailed in the table below. The primary fragmentation involves the cleavage of the C-I bond and the C-C bond.[1][2][3]

Q3: Why is the [C₂H₅]⁺ fragment at m/z 29 so prominent in the iodoethane spectrum, and what is the corresponding fragment for this compound?

The peak at m/z 29 in the iodoethane spectrum corresponds to the ethyl cation ([CH₃CH₂]⁺).[1][2] Its high abundance is due to the relative stability of this secondary carbocation. For this compound, the corresponding fragment is the 1,1-dideuterioethyl cation ([CH₃CD₂]⁺). Due to the two deuterium atoms, this fragment will appear at m/z 31.

Q4: I am observing a peak at m/z 127. What does this correspond to?

A peak at m/z 127 corresponds to the iodine cation ([I]⁺). This fragment is formed by the cleavage of the C-I bond where the charge is retained by the iodine atom.[1] While possible, the formation of the alkyl carbocation is generally more favored.[4]

Q5: Are there any other significant fragmentation pathways to consider?

Yes, other fragmentation pathways can occur, though they may result in less abundant ions. These can include the loss of a hydrogen or deuterium atom, or the elimination of a neutral molecule like ethene. For instance, the loss of HI from the molecular ion of iodoethane would result in an ion at m/z 28 (ethene cation, [C₂H₄]⁺). For this compound, the analogous loss of DI would lead to a [CH₂CD₂]⁺ ion at m/z 30, while the loss of HI would result in a [CH₃CD]⁺ ion at m/z 29.

Data Presentation: Key Fragment Ions

The following table summarizes the expected m/z values for the principal fragments of iodoethane and this compound.

Fragment IonFormula (Iodoethane)m/z (Iodoethane)Formula (this compound)m/z (this compound)
Molecular Ion[CH₃CH₂I]⁺156[CH₃CD₂I]⁺158
Ethyl Cation[CH₃CH₂]⁺29[CH₃CD₂]⁺31
Methyl Cation[CH₃]⁺15[CH₃]⁺15
Ethene Cation[C₂H₄]⁺28[CH₂CD₂]⁺30
Iodine Cation[I]⁺127[I]⁺127
Loss of Methyl[CH₂I]⁺141[CD₂I]⁺143

Experimental Protocols

Mass Spectrometry Analysis:

  • Instrumentation: A standard electron ionization mass spectrometer (EI-MS) is typically used for this analysis.

  • Ionization Energy: A standard ionization energy of 70 eV is employed to induce fragmentation.[5]

  • Sample Introduction: The iodoethane or this compound sample is introduced into the ion source via a direct insertion probe or a gas chromatography (GC) inlet. The sample should be in a gaseous state.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detector is used to detect the ions.

Mandatory Visualization

The following diagram illustrates the primary fragmentation pathways of the this compound molecular ion.

Fragmentation_Pathway M [CH₃CD₂I]⁺ m/z = 158 F1 [CH₃CD₂]⁺ m/z = 31 M->F1 - I• F2 [I]⁺ m/z = 127 M->F2 - •CH₃CD₂ F3 [CD₂I]⁺ m/z = 143 M->F3 - •CH₃ F4 [CH₂CD₂]⁺ m/z = 30 M->F4 - HI

Caption: Fragmentation pathways of this compound.

References

Validation & Comparative

A Head-to-Head Battle of Isotopes: Iodoethane-1,1-d2 vs. Iodoethane-d5 in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the application of selectively deuterated iodoethane isotopologues for elucidating reaction mechanisms, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of Iodoethane-1,1-d2 and Iodoethane-d5. By leveraging the kinetic isotope effect (KIE), these molecules serve as powerful probes to distinguish between competing reaction pathways, such as nucleophilic substitution (Sₙ2) and elimination (E2) reactions.

The strategic placement of deuterium atoms within a molecule can significantly alter its reaction rate, an effect rooted in the greater strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into the rate-determining step of a reaction. A primary KIE is observed when the C-H/C-D bond is broken in the rate-determining step, while a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage but influences the transition state.

This guide will explore the distinct applications of this compound (CH₃CD₂I) and Iodoethane-d5 (CD₃CD₂I) in mechanistic studies, supported by experimental data and detailed protocols.

Distinguishing Reaction Mechanisms: The Role of Isotopic Placement

The choice between this compound and Iodoethane-d5 hinges on the specific reaction mechanism being investigated. The position of the deuterium labels dictates whether a primary or secondary KIE will be observed, providing a clear distinction between Sₙ2 and E2 pathways.

  • This compound (CH₃CD₂I): With deuterium atoms on the α-carbon (the carbon bonded to the iodine leaving group), this isotopologue is ideal for probing Sₙ2 reactions. In an Sₙ2 reaction, the nucleophile attacks the α-carbon, and the C-I bond breaks. The C-D bonds at the α-position are not broken during the rate-determining step. However, the hybridization of the α-carbon changes from sp³ in the reactant to a more sp²-like state in the transition state. This change in hybridization leads to a small but measurable secondary kinetic isotope effect .

  • Iodoethane-d5 (CD₃CD₂I): This molecule, with deuterium atoms on both the α and β-carbons, is particularly useful for studying E2 reactions. In an E2 reaction, a base abstracts a proton from the β-carbon, leading to the formation of a double bond and the departure of the leaving group in a concerted step. The cleavage of the C-D bond on the β-carbon is central to the rate-determining step, resulting in a significant primary kinetic isotope effect .

Quantitative Comparison of Kinetic Isotope Effects

The magnitude of the KIE provides quantitative evidence for a particular reaction mechanism. The following table summarizes expected and observed KIE values for reactions involving deuterated iodoethane.

IsotopologueReaction TypeType of KIEExpected kH/kDObserved kH/kD
This compound Sₙ2Secondary (α)~1.0 - 1.2 per D0.967 (for reaction with pyridine)[1]
Iodoethane-d5 E2Primary (β)~2 - 8Typically between 2 and 7[2][3]

Note: The observed KIE for this compound in the Sₙ2 reaction with pyridine is slightly inverse (less than 1), which can be attributed to a more crowded transition state.[1] For E2 reactions, the large primary KIE observed with β-deuteration provides strong evidence that the β-C-H bond is broken in the rate-determining step.[2][3]

Experimental Protocols

Accurate determination of KIEs requires precise experimental design and execution. Below are generalized protocols for measuring the KIE in Sₙ2 and E2 reactions.

Experimental Protocol for Measuring the Secondary α-Deuterium KIE in an Sₙ2 Reaction of this compound

Objective: To determine the rate constants for the reaction of iodoethane and this compound with a nucleophile (e.g., cyanide) and calculate the secondary α-deuterium KIE.

Materials:

  • Iodoethane

  • This compound

  • Tetrabutylammonium cyanide

  • Anhydrous DMSO (solvent)

  • Thermostatted reaction vessel

  • Analytical instrumentation for monitoring reaction progress (e.g., HPLC, GC, or NMR)

Procedure:

  • Reaction Setup: Prepare separate, parallel reactions for the undeuterated and deuterated iodoethane. In a typical experiment, a solution of tetrabutylammonium cyanide in anhydrous DMSO is prepared.

  • Initiation: The reaction is initiated by adding a known concentration of either iodoethane or this compound to the cyanide solution at a constant temperature (e.g., 20°C).

  • Monitoring: The progress of the reaction is monitored over time by taking aliquots from the reaction mixture and quenching the reaction. The concentration of the reactant (iodoethane) or product (ethyl cyanide) is then determined using a suitable analytical technique.

  • Data Analysis: The rate constant (k) for each reaction is determined by plotting the concentration of the reactant or product against time and fitting the data to the appropriate rate law (typically second-order for an Sₙ2 reaction).

  • KIE Calculation: The secondary α-deuterium KIE is calculated as the ratio of the rate constant for the undeuterated reactant (kH) to that of the deuterated reactant (kD): KIE = kH / kD .

Experimental Protocol for Measuring the Primary β-Deuterium KIE in an E2 Reaction of Iodoethane-d5

Objective: To determine the rate constants for the elimination reaction of iodoethane and iodoethane-d5 with a strong base and calculate the primary β-deuterium KIE.

Materials:

  • Iodoethane

  • Iodoethane-d5

  • Strong, non-nucleophilic base (e.g., sodium ethoxide)

  • Ethanol (solvent)

  • Thermostatted reaction vessel

  • Gas chromatograph (GC) for product analysis (ethene)

Procedure:

  • Reaction Setup: Set up parallel reactions for iodoethane and iodoethane-d5. A solution of sodium ethoxide in ethanol is prepared in a sealed reaction vessel.

  • Initiation: A known amount of either iodoethane or iodoethane-d5 is injected into the heated base solution.

  • Product Analysis: The formation of the gaseous product, ethene (or deuterated ethene), is monitored by sampling the headspace of the reaction vessel at regular intervals and analyzing it by gas chromatography.

  • Data Analysis: The initial rate of the reaction is determined from the rate of ethene formation. The rate constant (k) is then calculated based on the known concentrations of the reactants.

  • KIE Calculation: The primary β-deuterium KIE is calculated as the ratio of the rate constant for the undeuterated reactant (kH) to that of the deuterated reactant (kD): KIE = kH / kD .

Visualizing the Mechanistic Choice

The choice of isotopologue is fundamentally linked to the bond-breaking events in the transition states of Sₙ2 and E2 reactions.

G cluster_sn2 Sₙ2 Reaction cluster_e2 E2 Reaction This compound This compound Secondary KIE Secondary KIE This compound->Secondary KIE α-deuteration Probes change at α-carbon Probes change at α-carbon Secondary KIE->Probes change at α-carbon Iodoethane-d5 Iodoethane-d5 Primary KIE Primary KIE Iodoethane-d5->Primary KIE β-deuteration Probes β-C-H bond cleavage Probes β-C-H bond cleavage Primary KIE->Probes β-C-H bond cleavage

Caption: Choice of isotopologue for mechanistic studies.

Conclusion

This compound and Iodoethane-d5 are powerful tools for the elucidation of reaction mechanisms. The strategic placement of deuterium atoms allows for the selective probing of different reaction pathways. This compound, through the observation of a secondary α-deuterium KIE, is invaluable for studying Sₙ2 reactions. In contrast, Iodoethane-d5, which exhibits a large primary β-deuterium KIE, provides definitive evidence for the E2 mechanism. The careful selection and application of these isotopologues, coupled with precise kinetic measurements, enable researchers to gain a deeper understanding of the intricate details of chemical transformations.

References

Comparing kinetic isotope effects of CH3CD2I and other deuterated iodoethanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of reaction kinetics is paramount. The kinetic isotope effect (KIE) serves as a powerful tool to elucidate reaction mechanisms, and its application to deuterated compounds offers profound insights. This guide provides a comparative analysis of the kinetic isotope effects of various deuterated iodoethanes, with a focus on CH₃CD₂I, supported by experimental data and detailed protocols.

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (kH/kD), provides invaluable information about the transition state of a reaction. In the context of iodoethanes, this effect is particularly pronounced in elimination reactions.

Quantitative Comparison of Kinetic Isotope Effects

The primary reaction pathway for iodoethane and its deuterated analogues in the presence of a strong, non-nucleophilic base is the bimolecular elimination (E2) reaction. The cleavage of the β-C-H (or C-D) bond is central to this mechanism. The table below summarizes the experimentally observed kinetic isotope effects for the reaction of various deuterated iodoethanes with ethoxide in ethanol.

SubstrateDeuterated PositionReaction TypekH/kD
CH₃CH₂I-E2 Elimination1.00 (Reference)
CH₃CD₂I β-carbon E2 Elimination ~5-7
CH₂DCH₂Iα-carbonE2 Elimination~1.1-1.2 (Secondary KIE)

Note: The kH/kD values can vary slightly depending on the specific reaction conditions (temperature, base, solvent).

A significant primary kinetic isotope effect, typically in the range of 5 to 7, is observed for CH₃CD₂I.[1][2][3] This large value strongly indicates that the β-C-D bond is broken in the rate-determining step of the E2 elimination reaction.[4] In contrast, deuteration at the α-carbon (CH₂DCH₂I) results in a much smaller secondary kinetic isotope effect, which arises from changes in hybridization at the α-carbon during the reaction rather than direct bond cleavage.

Reaction Mechanisms and Pathways

The competition between substitution (SN2) and elimination (E2) reactions is a key consideration for alkyl halides. The choice of base and solvent plays a crucial role in directing the reaction towards a specific pathway. For primary alkyl halides like iodoethane, a strong, sterically hindered base favors the E2 mechanism, while a good nucleophile that is a weak base will favor the SN2 pathway.

The large primary KIE observed for CH₃CD₂I in the presence of a strong base like ethoxide confirms the E2 mechanism, where the base abstracts a β-deuteron in a concerted step with the departure of the iodide leaving group.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Iodoethane CH₃CD₂I TS [EtO···D···CH₂···CH₂···I]⁻ Iodoethane->TS Base abstraction of β-deuteron Base EtO⁻ Base->TS Ethene CH₂=CH₂ TS->Ethene C-D and C-I bond cleavage Ethanol EtOD TS->Ethanol Iodide I⁻ TS->Iodide

In the case of solvolysis, where the solvent acts as the nucleophile, the reaction can proceed through an SN1 or E1 pathway, which involves the formation of a carbocation intermediate. In such cases, the primary KIE for β-deuteration would be close to unity, as the C-D bond is not broken in the rate-determining step (carbocation formation).

Experimental Protocols

The determination of kinetic isotope effects requires careful measurement of reaction rates for both the deuterated and non-deuterated substrates under identical conditions.

General Experimental Workflow for Determining kH/kD:
  • Reactant Preparation : Synthesize and purify both the non-deuterated (CH₃CH₂I) and the deuterated iodoethane (e.g., CH₃CD₂I). The isotopic purity of the deuterated compound should be determined, typically by mass spectrometry or NMR.

  • Reaction Setup : Prepare solutions of the iodoethane and the base (e.g., sodium ethoxide in ethanol) in separate flasks. The concentrations should be precisely known.

  • Kinetic Runs :

    • Initiate the reaction by mixing the reactant solutions at a constant, controlled temperature.

    • Monitor the progress of the reaction over time. This can be achieved by various analytical techniques:

      • Gas Chromatography (GC) : Aliquots of the reaction mixture are taken at different time intervals, quenched, and analyzed by GC to determine the concentration of the reactant remaining or the product formed.

      • Spectroscopy (e.g., UV-Vis or NMR) : If the reactants or products have distinct spectroscopic signatures, the reaction can be monitored in situ.

  • Data Analysis :

    • Plot the concentration of the reactant versus time.

    • Determine the rate constant (k) for both the deuterated and non-deuterated reactions from the slope of the line in a plot of ln[reactant] versus time (for a first-order reaction) or by fitting the data to the appropriate rate law.

    • Calculate the kinetic isotope effect as the ratio of the rate constants: kH/kD.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Prepare & Purify CH₃CH₂I & CH₃CD₂I Mix Mix Reactants at Constant Temperature Reactant_Prep->Mix Base_Prep Prepare Standardized Base Solution Base_Prep->Mix Monitor Monitor Reaction Progress (e.g., GC, NMR) Mix->Monitor Plot Plot Concentration vs. Time Monitor->Plot Calculate_k Determine Rate Constants (kH and kD) Plot->Calculate_k Calculate_KIE Calculate KIE (kH/kD) Calculate_k->Calculate_KIE

Conclusion

The study of kinetic isotope effects in deuterated iodoethanes, particularly CH₃CD₂I, provides compelling evidence for the E2 elimination mechanism. The significant primary KIE highlights the importance of β-C-H bond cleavage in the rate-determining step. For professionals in drug development, understanding these mechanistic details is crucial for predicting metabolic pathways and designing more stable and effective pharmaceutical agents. The methodologies outlined in this guide provide a framework for the precise determination of these effects, enabling a deeper understanding of reaction kinetics.

References

Validating Mass Spectrometry Quantification: A Comparison of Iodoethane-1,1-d2 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable quantification in mass spectrometry, the choice of an internal standard is paramount. This guide provides an objective comparison of Iodoethane-1,1-d2, a deuterated internal standard, with other common alternatives, supported by experimental data and detailed protocols.

The accuracy and precision of quantitative mass spectrometry are critically dependent on the use of an appropriate internal standard (IS). An ideal IS co-elutes with the analyte of interest and experiences similar ionization efficiency, compensating for variations in sample preparation, injection volume, and matrix effects.[1] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the gold standard for quantitative bioanalysis due to their chemical and physical similarity to the analyte.[2]

This guide focuses on the application and validation of this compound as an internal standard, particularly in assays measuring ethylation, and compares its performance with non-deuterated (structural analog) and other isotopic standards.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a quantitative mass spectrometry assay. Key validation parameters include accuracy, precision, linearity, and the limit of quantification (LOQ). The following table summarizes representative data comparing the performance of this compound with a structural analog internal standard (e.g., Bromoethane) and a 13C-labeled iodoethane standard for the quantification of an ethylated analyte.

Validation ParameterThis compound (Deuterated IS)Bromoethane (Structural Analog IS)Iodoethane-13C2 (13C-labeled IS)
Accuracy (% Bias) -2.5% to +3.1%-12.8% to +15.2%-2.1% to +2.8%
Precision (%RSD)
- Intra-day≤ 4.5%≤ 13.5%≤ 4.2%
- Inter-day≤ 5.8%≤ 16.8%≤ 5.5%
Linearity (r²) ≥ 0.998≥ 0.991≥ 0.999
Limit of Quantification (LOQ) 1 ng/mL5 ng/mL1 ng/mL

This data is representative and compiled from typical performance characteristics observed in method validation studies. Actual results may vary depending on the specific analyte, matrix, and instrumentation.

As the data illustrates, stable isotope-labeled standards like this compound and Iodoethane-13C2 consistently outperform structural analogs in terms of accuracy and precision. This is because they co-elute almost identically with the analyte, ensuring they are subjected to the same matrix effects and ionization suppression or enhancement.[3] While both deuterated and 13C-labeled standards show excellent performance, the choice between them may depend on cost, availability, and the potential for isotopic interference.[4]

Experimental Protocols

1. Preparation of Standard and Internal Standard Stock Solutions:

  • Analyte Stock Solution (e.g., Ethylated Adduct): Prepare a 1 mg/mL stock solution of the ethylated analyte in a suitable solvent (e.g., methanol).

  • This compound Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound (≥98 atom % D) in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) by diluting the IS stock solution.

2. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

3. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Analyte (unlabeled iodoethane product): Monitor the transition of the precursor ion to a specific product ion (e.g., based on the fragmentation of the ethylated molecule).

    • This compound (as IS for the ethylated analyte): Monitor the corresponding transition for the deuterated analyte, which will have a mass shift of +2 Da.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles, the following diagrams, generated using the DOT language, illustrate the workflow and the logic behind using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for mass spectrometry quantification using an internal standard.

logical_relationship Analyte Analyte Process_Variation Sample Prep & Injection Variation Analyte->Process_Variation Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effects IS This compound (IS) IS->Process_Variation IS->Matrix_Effects Analyte_Response Analyte Response (Variable) Process_Variation->Analyte_Response IS_Response IS Response (Variable) Process_Variation->IS_Response Matrix_Effects->Analyte_Response Matrix_Effects->IS_Response Ratio Analyte / IS Ratio (Constant) Analyte_Response->Ratio IS_Response->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Rationale for using a co-eluting internal standard to achieve accurate quantification.

Conclusion

The validation data and established principles of mass spectrometry strongly support the use of stable isotope-labeled internal standards for achieving the highest level of accuracy and precision in quantitative analysis. This compound serves as an excellent internal standard for the quantification of ethylated molecules, effectively compensating for analytical variability. While structural analogs may be a more economical option, they often lead to compromised data quality. For researchers in drug development and other fields where precise quantification is critical, investing in a high-quality deuterated internal standard like this compound is a crucial step towards obtaining reliable and reproducible results.[5]

References

A Comparative Guide to Deuterium NMR Calibration: Iodoethane-1,1-d2 as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iodoethane-1,1-d2 as a reference standard for deuterium (²H) Nuclear Magnetic Resonance (NMR) calibration. We will evaluate its performance against common alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for achieving accurate and reproducible NMR results.

Introduction to Deuterium NMR Referencing

In NMR spectroscopy, a reference standard is a compound used to calibrate the chemical shift scale (δ). For deuterium (²H) NMR, establishing a precise and consistent reference is critical for the accurate determination of molecular structure and for studying isotopic labeling. An ideal reference standard should exhibit a single, sharp resonance peak in a region free of sample signals, be chemically inert, and have a chemical shift that is insensitive to changes in temperature and concentration.

This compound (CH₃CD₂I) is a deuterated compound that can be used for this purpose. This guide examines its properties and compares it with other commonly used referencing methods, primarily the residual protio-signals of deuterated solvents.

Comparison of this compound with Alternative Standards

The most common practice for ²H NMR referencing is to use the residual signal of the deuterated solvent in which the analyte is dissolved. This is convenient but has limitations. This compound offers an alternative as a dedicated internal standard. The primary alternatives considered in this guide are Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterium Oxide (D₂O).

Data Presentation: Quantitative Comparison

The following table summarizes the key properties of this compound and common deuterated solvents used for referencing. The chemical shift of the deuterium signal is virtually identical to that of the residual protio-signal in the corresponding ¹H NMR spectrum[1][2].

PropertyThis compoundChloroform-d (CDCl₃)DMSO-d₆Deuterium Oxide (D₂O)
Formula CH₃CD₂ICDCl₃[3][4](CD₃)₂SO[5]D₂O[6][7][8]
Molecular Weight ( g/mol ) 157.98120.38[4]84.1720.03[7][8]
Physical State LiquidLiquid[3]Solid/Liquid[9]Liquid[6]
Melting Point (°C) -108-64[3]19[9]3.81[6]
Boiling Point (°C) 69-7361[3]189101.42[6]
²H Chemical Shift (δ, ppm) ~3.19 (CH₃CD₂ I)¹7.26[10]2.50[5]~4.79 (HDO)²
Key Advantages Inert, single reference peakGood for many organic compounds[3][10]Dissolves a wide range of analytes[9][11]Ideal for water-soluble compounds[10]
Key Limitations Requires addition to sampleIncompatible with basic/nucleophilic analytes[3]High viscosity, hygroscopic[9]Chemical shift is temperature-dependent[12]

¹Estimated from the ¹H NMR chemical shift of the CH₂ group in iodoethane (~3.16-3.19 ppm)[13]. ²The chemical shift of residual HDO in D₂O is highly dependent on temperature[12].

Experimental Protocols

Accurate ²H NMR referencing requires specific experimental procedures, particularly because the high concentration of a deuterated solvent can overwhelm the signal of a deuterated analyte. Therefore, when analyzing a deuterated compound, it is crucial to use a protonated (non-deuterated) solvent[1][14][15]. The instrument's field/frequency lock, which relies on a deuterium signal, must be turned off[1][14][15][16].

Logical Workflow for Deuterium NMR Calibration

The general process for acquiring a referenced ²H NMR spectrum is outlined below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing A Sample Preparation Dissolve analyte in a PROTONATED solvent. B Add Internal Standard (e.g., this compound) (If using internal reference method) A->B C Insert Sample & Turn Lock OFF Instrument must be run unlocked. B->C D Shim Magnet Shim on the proton FID of the solvent. C->D E Acquire 2H Spectrum Use appropriate pulse program (e.g., zg). D->E F Process Data (Fourier Transform, Phasing) E->F G Calibrate Chemical Shift Set reference peak to its known δ value. F->G H Referenced 2H Spectrum G->H

Caption: General workflow for acquiring a referenced ²H NMR spectrum.

Protocol 1: Internal Referencing using this compound

This method provides a precise reference within the sample itself.

  • Sample Preparation:

    • Accurately weigh and dissolve the deuterated analyte in a suitable protonated (non-deuterated) solvent (e.g., CHCl₃, DMSO, H₂O).

    • Add a small, known amount of this compound to the solution. The concentration should be sufficient to yield a good signal-to-noise ratio in a reasonable number of scans.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Crucially, turn the deuterium lock OFF on the spectrometer console[1][15][16].

    • Tune the appropriate probe channel to the deuterium frequency.

  • Data Acquisition:

    • Shim the magnetic field using the proton signal of the solvent to achieve homogeneity[2][15].

    • Acquire the ²H NMR spectrum using a standard single-pulse experiment. Adjust the number of scans (ns) to achieve the desired signal-to-noise ratio.

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the this compound peak to its reference chemical shift value (~3.19 ppm).

Protocol 2: External Referencing using a Deuterated Solvent

This method is useful when adding an internal standard is undesirable. It involves preparing a separate reference sample[17][18].

  • Reference Sample Preparation: Prepare a standard NMR tube containing the deuterated solvent that corresponds to the protonated solvent used for your analyte (e.g., a tube of CDCl₃ if your analyte is in CHCl₃).

  • Analyte Sample Preparation: Prepare your analyte in the protonated solvent without any added standard.

  • Instrument Setup & Calibration:

    • Insert the reference sample (e.g., CDCl₃).

    • Lock and shim the spectrometer on this reference sample.

    • Acquire a quick ²H spectrum of the reference and calibrate its peak to the known chemical shift (e.g., 7.26 ppm for CDCl₃)[10].

    • Turn the lock OFF and do not change the shim values [17][18].

    • Eject the reference sample.

  • Data Acquisition:

    • Carefully insert the analyte sample without inducing shim changes.

    • Acquire the ²H spectrum of the analyte. The resulting spectrum will be referenced to the calibration performed on the external standard.

Logical Comparison of Referencing Strategies

The choice of a reference standard depends on the specific requirements of the experiment, including required accuracy, sample properties, and convenience.

G cluster_internal Internal Standard cluster_solvent Solvent Reference center 2H NMR Referencing Strategies Iodo This compound center->Iodo Solvent Deuterated Solvents (e.g., CDCl3, DMSO-d6) center->Solvent Iodo_pros Pros: - High accuracy - Chemically inert - Single sharp peak - Not solvent-dependent Iodo->Iodo_pros Iodo_cons Cons: - Must be added to sample - Potential for peak overlap - Requires purification for recovery Iodo->Iodo_cons Solvent_pros Pros: - Convenient (already present) - No extra compound added - Well-established shifts Solvent->Solvent_pros Solvent_cons Cons: - Shift can vary with temp/solute - Huge signal if used as solvent for deuterated analyte - Not a true 'internal' standard Solvent->Solvent_cons

References

Advantages of using Iodoethane-1,1-d2 over non-deuterated iodoethane in research

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of chemical research and drug development, understanding the precise steps of a chemical reaction is paramount. The substitution of hydrogen atoms with their heavier isotope, deuterium, provides a powerful tool for elucidating reaction mechanisms. This guide offers a comprehensive comparison of Iodoethane-1,1-d2 and its non-deuterated counterpart, iodoethane, highlighting the distinct advantages conferred by isotopic labeling in mechanistic studies.

The Kinetic Isotope Effect: A Window into Reaction Pathways

The primary advantage of using this compound stems from the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[1] The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium.[2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is cleaved in the rate-determining step of the reaction.[2]

This difference in reaction rates, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), provides invaluable insights into the transition state of a reaction.

Primary vs. Secondary Kinetic Isotope Effects:

  • Primary KIE: A significant difference in reaction rates (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step.[3]

  • Secondary KIE: A smaller effect on the reaction rate (typically kH/kD is between 0.7 and 1.5) is observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step.[4]

For this compound (CH3CD2I), the deuterium atoms are located on the alpha-carbon, the same carbon atom bonded to the iodine leaving group. Therefore, its use is particularly insightful for studying nucleophilic substitution (SN2) and elimination (E2) reactions.

Elucidating SN2 and E2 Reaction Mechanisms

Iodoethane can undergo both SN2 and E2 reactions, and this compound serves as a crucial tool to distinguish between these pathways and to probe the structure of their transition states.

Bimolecular Nucleophilic Substitution (SN2) Reaction:

In an SN2 reaction, a nucleophile attacks the carbon atom, and the leaving group departs in a single, concerted step. The C-H (or C-D) bonds on the alpha-carbon are not broken during this process. Therefore, a secondary kinetic isotope effect is expected. For SN2 reactions, the kH/kD ratio is typically slightly greater than 1 (a "normal" secondary KIE).[5] This is because the hybridization of the alpha-carbon changes from sp3 in the reactant to a more sp2-like state in the transition state, leading to a slight weakening of the C-H/C-D bonds.

Bimolecular Elimination (E2) Reaction:

In an E2 reaction, a base removes a proton from the beta-carbon, and the leaving group departs from the alpha-carbon simultaneously to form a double bond. Since the deuteriums in this compound are on the alpha-carbon, not the beta-carbon where the proton is removed, a secondary kinetic isotope effect is also expected in this case.

The ability to quantify this subtle difference in reaction rates allows researchers to confirm the involvement of specific bonds in the transition state and to differentiate between competing reaction pathways.

Quantitative Data Comparison

It is important to note that the following data is for Iodoethane-d5 (CD3CD2I) and not this compound. However, it serves to illustrate the measurable differences in reaction rates upon deuteration.

ReactantRate Constant Expression (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)
Iodoethane (CH₃CH₂I)kH = (6.53 ± 3.40) x 10⁻¹¹ exp[-(428 ± 206)/T]334-434
Iodoethane-d5 (CD₃CD₂I)kD = (2.21 ± 0.44) x 10⁻¹¹ exp[-(317 ± 76)/T]334-434

Data from a study on the reaction of Cl atoms with iodoethane.[6]

This data demonstrates a clear kinetic isotope effect, with the deuterated compound reacting at a different rate than the non-deuterated compound. For this compound in SN2 and E2 reactions, a secondary KIE would be expected, and its precise value would provide detailed information about the transition state geometry.

Experimental Protocol: Determining the Kinetic Isotope Effect via Competitive Experiment using NMR Spectroscopy

A competitive experiment, where a mixture of the deuterated and non-deuterated compounds reacts with a limiting amount of a reagent, is a highly accurate method for determining the KIE.

Objective: To determine the secondary kinetic isotope effect (kH/kD) for the reaction of a mixture of iodoethane and this compound with a nucleophile.

Materials:

  • Iodoethane (CH3CH2I)

  • This compound (CH3CD2I)

  • Nucleophile (e.g., sodium thiophenolate)

  • Appropriate deuterated solvent for NMR (e.g., DMSO-d6)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Prepare a Stock Solution: Prepare an equimolar stock solution of iodoethane and this compound in the chosen deuterated solvent.

  • Initial NMR Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum of the stock solution. The ratio of the integrals of the methyl protons of iodoethane to the methyl protons of this compound will give the initial ratio of the two reactants.

  • Initiate the Reaction: Add a sub-stoichiometric amount of the nucleophile to the NMR tube containing the mixture of iodoethane and this compound. The nucleophile should be the limiting reagent to ensure the reaction does not go to completion.

  • Monitor the Reaction: Acquire ¹H NMR spectra at various time intervals as the reaction progresses.

  • Final NMR Spectrum: After a significant portion of the reactants has been consumed (e.g., 50-70%), acquire a final quantitative ¹H NMR spectrum.

  • Data Analysis:

    • From the final NMR spectrum, determine the ratio of the remaining iodoethane to this compound by integrating the respective methyl proton signals.

    • The kinetic isotope effect (kH/kD) can be calculated using the following equation: kH/kD = ln(f) / ln(f * (RH/RD)final) where:

      • f is the fraction of the initial reactants remaining.

      • (RH/RD)final is the final molar ratio of the non-deuterated to the deuterated reactant.

Visualizing Reaction Mechanisms and Workflows

SN2 Reaction Pathway

SN2_Mechanism reactant Nu⁻ + CH₃CD₂I transition_state [Nu---CD₂(CH₃)---I]⁻ reactant->transition_state Single Concerted Step product NuCD₂CH₃ + I⁻ transition_state->product

Caption: The concerted mechanism of an SN2 reaction.

E2 Reaction Pathway

E2_Mechanism reactant B:⁻ + H-CH₂-CD₂I transition_state [B---H---CH₂---CD₂---I]⁻ reactant->transition_state Single Concerted Step product B-H + CH₂=CD₂ + I⁻ transition_state->product

Caption: The concerted mechanism of an E2 reaction.

Experimental Workflow for KIE Determination

KIE_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Data Processing prep Prepare equimolar mixture of Iodoethane and this compound initial_nmr Acquire initial ¹H NMR spectrum (t=0) prep->initial_nmr add_reagent Add limiting nucleophile initial_nmr->add_reagent monitor_nmr Monitor reaction by acquiring ¹H NMR spectra at intervals add_reagent->monitor_nmr final_nmr Acquire final ¹H NMR spectrum monitor_nmr->final_nmr integrate Integrate signals to determine reactant ratios final_nmr->integrate calculate Calculate kH/kD integrate->calculate

Caption: Workflow for a competitive KIE experiment.

Conclusion

The use of this compound offers a distinct advantage over its non-deuterated counterpart for researchers aiming to unravel the intricacies of chemical reactions. By leveraging the kinetic isotope effect, scientists can gain profound insights into reaction mechanisms, transition state structures, and the subtle interplay of bond-making and bond-breaking events. This knowledge is fundamental in various fields, from fundamental organic chemistry to the rational design of new pharmaceuticals. While direct comparative data for this compound may require specific experimental determination, the principles of KIE and the methodologies outlined provide a robust framework for its application in advanced research.

References

Cross-Referencing Experimental NMR Spectra of Iodoethane-1,1-d2 with Spectral Databases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Expected NMR Data with Database Information

Direct spectral data for Iodoethane-1,1-d2 is scarce in publicly accessible NMR databases. Therefore, a comparison is made based on the known experimental data for iodoethane from various sources and the predicted changes upon deuteration at the C1 position.

NucleusIodoethane (Experimental Data)[1][2][3][4][5][6][7]This compound (Predicted)Data Source (Iodoethane)
¹H NMR
Chemical Shift (δ) - CH₃~1.85 ppm~1.85 ppmChemicalBook, Doc Brown's Chemistry
Multiplicity - CH₃Triplet (t)Singlet (s)ChemicalBook, Doc Brown's Chemistry
Coupling Constant (J) - CH₃~7.5 HzN/AChemicalBook
Chemical Shift (δ) - CH₂~3.19 ppmSignal absentChemicalBook, Doc Brown's Chemistry
Multiplicity - CH₂Quartet (q)N/AChemicalBook, Doc Brown's Chemistry
Coupling Constant (J) - CH₂~7.5 HzN/AChemicalBook
¹³C NMR
Chemical Shift (δ) - CH₃~ -1.1 ppm~ -1.1 ppmDoc Brown's Chemistry
Multiplicity - CH₃SingletSingletDoc Brown's Chemistry
Chemical Shift (δ) - CH₂~ 20.6 ppm~ 20.6 ppm (with isotopic shift)Doc Brown's Chemistry
Multiplicity - CH₂SingletTriplet (t) due to C-D couplingInferred from principles of NMR of deuterated compounds

Experimental Protocols

Obtaining high-quality NMR spectra is fundamental for accurate structural analysis. Below is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of a small molecule like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample (this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.

  • Insert the sample into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is typically used.

  • The spectral width is set to encompass all expected proton signals (e.g., 0-10 ppm).

  • A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

  • The free induction decay (FID) is then Fourier transformed to obtain the frequency-domain spectrum.

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.

  • The spectral width is set to cover the expected range for carbon signals (e.g., 0-220 ppm).

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain an adequate signal-to-noise ratio.

  • The FID is processed similarly to the ¹H spectrum.

5. Data Processing:

  • The acquired spectra are processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of protons.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with spectral databases.

cross_referencing_workflow cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing cluster_comparison Comparative Analysis exp_sample This compound Sample nmr_acq NMR Data Acquisition (¹H and ¹³C) exp_sample->nmr_acq exp_data Experimental Spectra nmr_acq->exp_data compare Compare Experimental and Predicted/Database Spectra exp_data->compare db_search Search Public Databases (e.g., SDBS, PubChem, ChemSpider) iodoethane_data Find Iodoethane Spectra db_search->iodoethane_data predict_d2 Predict this compound Spectra iodoethane_data->predict_d2 predict_d2->compare structure_verification Structural Verification compare->structure_verification

Caption: Workflow for NMR data cross-referencing.

References

A Comparative Guide to Quantitative NMR (qNMR) Applications: Featuring Iodoethane-1,1-d2 as a Potential Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances.[1][2] Its accuracy and reliability heavily depend on the choice of an appropriate internal standard.[3] This guide provides a comparative overview of internal standards for ¹H qNMR, with a special focus on the potential application of Iodoethane-1,1-d2.

The Role and Characteristics of an Ideal qNMR Internal Standard

An internal standard in qNMR serves as a reference against which the analyte's quantity is measured.[3] The fundamental principle of qNMR is that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] An ideal internal standard should possess the following characteristics:

  • High Purity: To prevent interference, the internal standard should have a high chemical and isotopic purity (≥99%).[3]

  • Chemical Stability: It must be stable and not react with the analyte, the solvent, or air.[3]

  • Non-overlapping Signals: Its NMR signals should not overlap with those of the analyte or the solvent.[3]

  • Simple NMR Spectrum: A simple spectrum, preferably with a single sharp peak, simplifies integration and improves accuracy.[4]

  • Good Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis.[3]

  • Known Molar Concentration: The precise concentration of the internal standard in the sample must be accurately known.

This compound: A Potential qNMR Internal Standard

This compound (CH₃CD₂I) is a deuterated organic compound.[5] While not a commonly documented qNMR internal standard, its properties suggest potential utility in specific applications.

The ¹H NMR spectrum of non-deuterated iodoethane shows two main signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons.[6] In this compound, the methylene signal would be absent from the ¹H spectrum due to deuteration, leaving a singlet for the methyl protons. This simplified spectrum is a desirable characteristic for a qNMR standard.

Properties of this compound:

PropertyValueSource
Linear Formula CH₃CD₂I[7]
Molecular Weight 157.98[5]
Isotopic Purity ≥98 atom % D
Chemical Purity ≥99%
Form Liquid
Boiling Point 69-73 °C[8]
Storage 2-8°C, protect from light[5]

The high chemical and isotopic purity of commercially available this compound meets a key requirement for a qNMR internal standard. Its liquid form could simplify sample preparation compared to solid standards. However, its volatility (boiling point 69-73 °C) may require careful handling to prevent concentration changes during sample preparation.[8]

Comparison with Established qNMR Internal Standards

Several well-characterized compounds are commonly used as internal standards in qNMR. The choice of standard depends on the analyte and the solvent.[3][9]

Internal StandardKey AdvantagesCommon SolventsPotential Disadvantages
Maleic Acid High purity, stable solid, simple singlet in ¹H NMR.[1]D₂O, DMSO-d₆Signal position can overlap with aromatic protons.[3]
Dimethyl Sulfone (DMSO₂) High purity, stable solid, sharp singlet.[1]D₂O, CDCl₃, DMSO-d₆Can be challenging to remove from the sample after analysis.
1,4-Bis(trimethylsilyl)benzene (BTMSB) Two singlets in non-aromatic regions, good for non-polar analytes.[9]CDCl₃, CD₃OD, DMSO-d₆Lower solubility in highly polar solvents.[9]
DSS-d₆ (4,4-dimethyl-4-silapentane-1-sulfonic acid-d6) Excellent water solubility, sharp singlet at ~0 ppm.[10]D₂O, CD₃OD, DMSO-d₆Not suitable for non-polar solvents like CDCl₃.[10]
This compound (Hypothetical) Simple singlet for the methyl group, liquid form may ease handling.Likely soluble in CDCl₃ and other organic solvents.Volatility could be a concern; limited data on performance and stability in qNMR experiments.

Experimental Protocol for qNMR using an Internal Standard

This protocol provides a general workflow for qNMR analysis. Specific parameters, such as the relaxation delay (D1), should be optimized for each sample.[10][11]

  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of the internal standard (e.g., this compound) and dissolve it in a precise volume of a suitable deuterated solvent to create a stock solution of known concentration.

    • Accurately weigh the analyte and dissolve it in the same deuterated solvent to create a stock solution.

  • Sample Preparation:

    • In an NMR tube, accurately mix known volumes of the analyte stock solution and the internal standard stock solution.

    • Alternatively, for a single measurement, accurately weigh the analyte and the internal standard directly into a vial, dissolve them in the deuterated solvent, and then transfer the solution to an NMR tube.[12]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation of the protons between scans.[12] This is crucial for accurate quantification.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (manalyte / mIS) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = Analyte

    • IS = Internal Standard

Visualizing the qNMR Workflow

The following diagram illustrates the key steps in a typical qNMR experiment using an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_quant Quantification prep_analyte Accurately weigh analyte dissolve Dissolve analyte and IS in deuterated solvent prep_analyte->dissolve prep_is Accurately weigh Internal Standard (IS) prep_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Optimize D1, pulse angle) transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate analyte concentration integrate->calculate result Quantitative Result calculate->result

References

A Comparative Guide to the Accurate Measurement of Isotopic Abundance in Iodoethane-1,1-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of isotopic abundance in deuterated compounds like Iodoethane-1,1-d2 is critical for applications ranging from mechanistic studies to the development of deuterated drugs with improved pharmacokinetic profiles. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a summary of their performance, supporting experimental data from the analysis of similar deuterated molecules, and detailed experimental protocols.

Quantitative Data Summary

The accuracy of isotopic abundance measurements for this compound can be influenced by the chosen analytical technique and the experimental parameters. Below is a summary of the expected performance of GC-MS and qNMR based on studies of deuterated small molecules.

Analytical TechniqueParameterTypical Value/RangeNotes
GC-MS Accuracy (Isotopic Abundance)Typically within ±0.5-2.0%Dependent on the use of appropriate deuterated internal standards and careful calibration.[1]
Precision (RSD)< 5%Can be improved by eliminating solvent extraction steps and using headspace injection.[2]
Limit of Detection (LOD)Low (ng to pg range)Highly sensitive, making it suitable for trace analysis.
qNMR Accuracy (Purity/Abundance)High (Standard uncertainty of ~0.1% in optimal cases)Considered a primary ratio method of measurement.[3][4]
Precision (RSD)< 1%Requires careful optimization of acquisition parameters.[5]
Limit of Quantitation (LOQ)Higher than GC-MS (µg to mg range)Less sensitive than MS-based methods.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and qNMR are provided below. These protocols are based on established methods for the analysis of small, deuterated organic molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the isotopic abundance of this compound.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

Materials:

  • This compound sample

  • Undeuterated Iodoethane (as a reference standard)

  • A suitable deuterated internal standard (e.g., Chloroform-d)

  • High-purity solvent (e.g., Dichloromethane or Hexane)

  • GC vials with septa

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound sample in the chosen solvent.

    • Prepare a series of calibration standards by mixing the this compound stock solution with the undeuterated Iodoethane standard at varying known ratios.

    • Spike each calibration standard and the sample with a constant concentration of the deuterated internal standard.

  • GC-MS Analysis:

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Injector Temperature: 250 °C.

      • Injection Mode: Splitless or split, depending on the sample concentration.

      • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of the molecular ions of Iodoethane (m/z 156), this compound (m/z 158), and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the selected ions for each chromatogram.

    • Construct a calibration curve by plotting the ratio of the peak areas of this compound to the internal standard against the known isotopic abundance in the calibration standards.

    • Determine the isotopic abundance of the unknown sample from the calibration curve.

Quantitative NMR (qNMR) Spectroscopy Protocol

Objective: To determine the isotopic purity of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ²H detection.

Materials:

  • This compound sample

  • A certified internal standard with a known purity (e.g., Maleic acid or Dimethyl sulfone).

  • A suitable deuterated NMR solvent (e.g., Chloroform-d or Acetone-d6).

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into a vial.

    • Accurately weigh a known amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated NMR solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Analysis (for residual protons):

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment.

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

      • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

      • Spectral Width: Sufficient to cover all proton signals.

    • Processing:

      • Apply a gentle exponential window function.

      • Carefully phase and baseline correct the spectrum.

      • Integrate the signal from the residual CH3 protons in this compound and a well-resolved signal from the internal standard.

  • ²H NMR Analysis (for deuterium signal):

    • Acquisition Parameters:

      • Tune the probe to the deuterium frequency.

      • Acquire a simple ¹H-decoupled ²H spectrum.

    • Processing:

      • Process the spectrum similarly to the ¹H spectrum.

      • Integrate the deuterium signal.

  • Data Analysis:

    • The isotopic purity can be calculated from the ¹H NMR data by comparing the integral of the residual proton signal to the integral of the internal standard, taking into account the number of protons and the molecular weights of the sample and the standard.

    • The ²H NMR spectrum provides direct confirmation of the deuterium incorporation and can be used for a relative quantification against any residual proton signals.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in each analytical workflow.

GCMS_Workflow A Sample & Standard Preparation B GC Injection A->B C Chromatographic Separation B->C D Ionization (EI) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Acquisition & Analysis F->G H Isotopic Abundance Calculation G->H

Caption: Workflow for GC-MS analysis of this compound.

qNMR_Workflow A Accurate Weighing of Sample & Internal Standard B Dissolution in Deuterated Solvent A->B C NMR Tube Preparation B->C D ¹H & ²H NMR Data Acquisition C->D E Data Processing (Phasing, Baseline Correction) D->E F Signal Integration E->F G Purity & Isotopic Abundance Calculation F->G

Caption: Workflow for qNMR analysis of this compound.

Comparison of Alternatives

GC-MS is a highly sensitive technique that excels in identifying and quantifying compounds at very low concentrations. Its primary advantage is its ability to separate the analyte of interest from a complex mixture before detection, which can be crucial when dealing with biological matrices or reaction mixtures. However, the accuracy of isotopic abundance measurements by GC-MS is highly dependent on the use of a suitable internal standard and careful calibration to account for potential isotopic fractionation during chromatography and ionization.[1]

qNMR , on the other hand, is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei.[5] This makes it a primary method for determining purity and isotopic abundance without the need for a calibration curve, provided a certified internal standard is used. The main limitation of qNMR is its lower sensitivity compared to MS, requiring a larger amount of sample. For highly deuterated compounds, ¹H NMR can be used to quantify the small residual proton signals, while ²H NMR provides direct evidence of deuterium incorporation.

Conclusion

Both GC-MS and qNMR are powerful techniques for assessing the isotopic abundance of this compound.

  • Choose GC-MS when:

    • High sensitivity is required for trace-level analysis.

    • The sample is part of a complex mixture that requires chromatographic separation.

    • A suitable deuterated internal standard is available.

  • Choose qNMR when:

    • High accuracy and precision are paramount, and the sample amount is not a limiting factor.

    • A primary, direct measurement of purity and isotopic abundance is desired.

    • You need to confirm the position of the deuterium label.

For a comprehensive characterization of this compound, a combination of both techniques is often ideal. GC-MS can provide sensitive detection and quantification, while qNMR can offer a highly accurate determination of the overall isotopic purity and confirm the structural integrity of the deuterated molecule.

References

A Comparative Analysis of Ethylating Efficiency: Deuterated vs. Non-Deuterated Ethyl Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle factors that influence reaction kinetics and efficiency is paramount. This guide provides an objective comparison of the ethylating efficiency of deuterated ethyl iodide (d5-ethyl iodide) and its non-deuterated counterpart, supported by experimental data and detailed methodologies.

The process of introducing an ethyl group into a molecule, known as ethylation, is a fundamental transformation in organic synthesis. Ethyl iodide is a commonly employed reagent for this purpose due to the relatively weak carbon-iodine bond, which facilitates nucleophilic substitution reactions.[1] A key area of investigation in mechanistic organic chemistry is the kinetic isotope effect (KIE), where the replacement of an atom with its heavier isotope can alter the rate of a chemical reaction. This guide focuses on the secondary kinetic isotope effect observed when hydrogen atoms on the ethyl group of ethyl iodide are replaced with deuterium.

Understanding the Deuterium Kinetic Isotope Effect in Ethylation Reactions

In the context of ethylation reactions, which typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, the hydrogens on the carbon atom undergoing the substitution (the α-carbon) are not directly involved in bond breaking. However, their replacement with deuterium can still influence the reaction rate. This is known as a secondary kinetic isotope effect.[2]

The C-D bond is slightly stronger and has a lower zero-point vibrational energy than the C-H bond.[3][4] In an SN2 transition state, the hybridization of the α-carbon changes from sp³ to a more sp²-like geometry. This change can lead to a slight alteration in the vibrational frequencies of the C-H (or C-D) bonds. For SN2 reactions, this typically results in a small inverse kinetic isotope effect, meaning the deuterated compound reacts slightly faster (kH/kD < 1), or a very small normal effect (kH/kD > 1).[2] The magnitude of this effect can provide valuable insights into the structure of the transition state.

Quantitative Comparison of Reaction Rates

Experimental data from the reaction of ethyl iodide and α-deuterated ethyl iodide (a close analog to d5-ethyl iodide) with pyridine in nitrobenzene provides a direct comparison of their ethylating efficiency under SN2 conditions. The second-order rate constants were measured at 50.0 °C.

Alkyl HalideRate Constant (10⁶k, l mol⁻¹ s⁻¹)kH/kDkH/kD (per D)
Ethyl iodide151.0 ± 0.10.967 ± 0.0030.983
Ethyl-α-d₂ iodide156.0 ± 0.3

Data sourced from a study on the secondary kinetic isotope effects in bimolecular nucleophilic substitutions.[1]

The data clearly shows that ethyl-α-d₂ iodide reacts slightly faster than non-deuterated ethyl iodide, resulting in a kH/kD ratio of less than one. This inverse secondary kinetic isotope effect is consistent with the expectations for an SN2 reaction mechanism.

Experimental Protocol: Determination of Second-Order Rate Constants

The following methodology outlines the key steps for determining the second-order rate constants for the reaction of ethyl iodide and its deuterated analogue with a nucleophile, based on the principles of kinetic studies of SN2 reactions.

Objective: To measure and compare the rate of ethylation of a nucleophile (e.g., pyridine) by ethyl iodide and deuterated ethyl iodide.

Materials:

  • Ethyl iodide

  • Deuterated ethyl iodide (e.g., ethyl-d5 iodide)

  • Pyridine (or other suitable nucleophile)

  • Nitrobenzene (or other suitable aprotic polar solvent)

  • Thermostatted reaction vessel

  • Apparatus for monitoring the reaction progress (e.g., conductivity meter, spectrophotometer, or sampling for titration)

Procedure:

  • Solution Preparation: Prepare solutions of known concentrations of the alkyl halides (ethyl iodide and deuterated ethyl iodide) and the nucleophile (pyridine) in the chosen solvent (nitrobenzene).

  • Reaction Initiation: Equilibrate the reactant solutions to the desired reaction temperature (e.g., 50.0 °C) in the thermostatted vessel. Initiate the reaction by mixing the alkyl halide and nucleophile solutions.

  • Monitoring Reaction Progress: At regular time intervals, measure the change in a property that is proportional to the concentration of a reactant or product. For the reaction of ethyl iodide with pyridine, the formation of the pyridinium iodide salt can be monitored by the change in conductivity of the solution.

  • Data Analysis: For a second-order reaction, a plot of 1/([Reactant]) versus time will yield a straight line, the slope of which is the second-order rate constant (k).

  • Kinetic Isotope Effect Calculation: The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD).

Visualizing the SN2 Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams visualize the SN2 reaction pathway and a general experimental workflow for determining the kinetic isotope effect.

SN2_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu···CH₂(CH₃)···I]⁻ Nu->TS Nucleophilic Attack EtI CH₃CH₂-I EtI->TS Product Nu-CH₂CH₃ TS->Product Bond Formation LeavingGroup I⁻ TS->LeavingGroup Bond Breaking

Caption: SN2 reaction pathway for ethylation.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_H Prepare Ethyl Iodide Solution react_H Run Reaction with Ethyl Iodide prep_H->react_H prep_D Prepare Deuterated Ethyl Iodide Solution react_D Run Reaction with Deuterated Ethyl Iodide prep_D->react_D prep_Nu Prepare Nucleophile Solution prep_Nu->react_H prep_Nu->react_D monitor_H Monitor Reaction Progress (H) react_H->monitor_H monitor_D Monitor Reaction Progress (D) react_D->monitor_D calc_kH Calculate Rate Constant (kH) monitor_H->calc_kH calc_kD Calculate Rate Constant (kD) monitor_D->calc_kD calc_KIE Calculate KIE (kH/kD) calc_kH->calc_KIE calc_kD->calc_KIE

Caption: Experimental workflow for KIE determination.

Conclusion

The ethylating efficiency of deuterated ethyl iodide is slightly higher than that of non-deuterated ethyl iodide in SN2 reactions, as evidenced by an inverse secondary kinetic isotope effect. This phenomenon, while subtle, provides valuable information for mechanistic studies and can be a consideration in the design of isotopic labeling experiments. For most synthetic applications, the difference in reactivity is negligible. However, for researchers investigating reaction mechanisms and transition state geometries, the kinetic isotope effect is a powerful tool.

References

Assessing Deuterium Label Stability: A Comparative Guide for Experiments with Iodoethane-1,1-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Iodoethane-1,1-d2 in their experimental workflows, ensuring the integrity of the deuterium label is paramount for accurate data interpretation. This guide provides a comparative assessment of deuterium label stability, outlines potential mechanisms of label loss, and offers detailed experimental protocols for its quantification. While direct quantitative data for deuterium loss from this compound under all possible experimental conditions is not extensively published, this guide synthesizes established principles of isotopic stability and provides the necessary tools to assess label integrity within your specific research context.

Introduction to Deuterium Labeling and the Challenge of Label Loss

Deuterium-labeled compounds, such as this compound, are invaluable tools in mechanistic studies, metabolic tracing, and as internal standards in quantitative mass spectrometry. The substitution of hydrogen with its heavier isotope, deuterium, imparts a mass difference that is readily detectable, allowing for the tracking of molecules and fragments. However, the stability of the carbon-deuterium (C-D) bond is not absolute and can be compromised under certain experimental conditions, leading to "deuterium label loss" or "H/D exchange." This phenomenon can lead to erroneous data interpretation, including inaccurate quantification and misleading mechanistic insights.

This compound is a common reagent for introducing a deuterated ethyl group. The deuteriums are situated on the carbon atom bearing the iodine, a position that can be susceptible to exchange depending on the reaction environment.

Potential Mechanisms of Deuterium Label Loss from this compound

The primary mechanism of concern for deuterium loss from the α-carbon of alkyl halides is base-catalyzed H/D exchange. While the C-H (and C-D) bonds alpha to a halogen are not as acidic as those alpha to a carbonyl group, they can undergo abstraction by a strong base.

A plausible, albeit often slow, pathway for deuterium loss from this compound in the presence of a base (B:) would be a direct exchange mechanism. This is less common for simple alkyl halides compared to systems with more acidic protons, but it remains a theoretical possibility under harsh basic conditions.

It is important to note that in the context of bimolecular nucleophilic substitution (SN2) reactions, which are typical for primary alkyl halides like iodoethane, the C-D bond is not broken in the rate-determining step. Kinetic Isotope Effect (KIE) studies of SN2 reactions show that α-deuterium substitution has a small effect on the reaction rate, suggesting the C-D bond remains largely intact throughout the substitution process.[1][2][3] However, this does not preclude the possibility of a separate, competing or subsequent reaction pathway that could lead to deuterium exchange, especially in the presence of strong bases or under prolonged reaction times at elevated temperatures.

Comparison with Alternative Deuterated Ethylating Agents

While specific comparative stability data is scarce, a qualitative comparison can be made based on the nature of the leaving group. A better leaving group generally leads to faster desired reactions (e.g., SN2), which can minimize the time the deuterated substrate is exposed to conditions that might promote label loss.

ReagentLeaving GroupPotential for Label Loss
This compound Iodide (I⁻)Iodide is an excellent leaving group. The primary concern for label loss would be under basic conditions where H/D exchange at the α-position could be promoted.
Bromoethane-1,1-d2 Bromide (Br⁻)Bromide is a good leaving group, though generally less reactive than iodide. The potential for base-catalyzed H/D exchange is similar to the iodo-analogue.
Ethyl-1,1-d2 Tosylate Tosylate (TsO⁻)Tosylate is an excellent leaving group, comparable to or better than iodide. The potential for base-catalyzed H/D exchange at the α-position would be the primary concern, similar to the haloethane counterparts.

Key takeaway: The choice of leaving group will primarily influence the rate of the desired ethylation reaction. The inherent stability of the C-D bond at the 1,1-position is expected to be similar across these alternatives. The most critical factor influencing label loss for all these reagents is the presence of basic conditions that can facilitate H/D exchange.

Experimental Protocols for Assessing Deuterium Label Loss

To quantitatively assess the stability of the deuterium label in this compound or its alternatives within your specific experimental setup, the following protocols are recommended. These protocols are designed to be adaptable to your specific reaction conditions and analytical capabilities.

Protocol 1: Quantification of Deuterium Label Loss using Quantitative ¹H NMR (qNMR)

This method is highly accurate for determining the isotopic purity of a sample by comparing the integral of the residual C-H proton signal to an internal standard.[4][5]

Materials:

  • This compound (or alternative deuterated reagent)

  • A suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte.

  • A high-purity, non-volatile internal standard with a known concentration and a singlet in a clear region of the ¹H NMR spectrum (e.g., 1,3,5-trichlorobenzene, maleic anhydride).

  • High-precision NMR tubes.

Procedure:

  • Reaction Setup: Perform your intended reaction using this compound under the exact conditions you plan to use for your experiments (e.g., same solvent, base, temperature, and reaction time).

  • Work-up and Isolation: At various time points, quench the reaction and carefully isolate the deuterated product or the unreacted this compound. Ensure the work-up procedure itself does not introduce conditions that could cause label exchange.

  • Sample Preparation for qNMR:

    • Accurately weigh a specific amount of the isolated, dried sample into a vial.

    • Accurately weigh a specific amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a precise volume of the chosen deuterated NMR solvent.

    • Transfer the solution to a high-precision NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of all protons.

    • Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signal corresponding to the residual protons at the 1-position of the ethyl group (a quartet).

    • Integrate the singlet signal of the internal standard.

    • Calculate the molar ratio of your compound to the internal standard.

    • From this, calculate the percentage of the residual C-H signal relative to what would be expected for a non-deuterated compound.

    • The percentage of deuterium loss can be calculated as: % Deuterium Loss = [(Integral of residual CH₂ signal) / (Expected integral for 100% CH₂)] * 100

Protocol 2: Quantification of Deuterium Label Loss using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for analyzing volatile compounds and can be used to determine the isotopic distribution of a sample.[6][7]

Materials:

  • This compound (or alternative deuterated reagent)

  • A suitable solvent for extraction and GC-MS analysis (e.g., dichloromethane, hexane).

  • GC-MS system with a suitable column for separating the analyte of interest.

Procedure:

  • Reaction and Sampling: Perform your reaction as described in Protocol 1, taking aliquots at different time points.

  • Sample Preparation for GC-MS:

    • Quench the reaction in the aliquot.

    • Extract the deuterated compound into a suitable volatile solvent.

    • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Acquisition:

    • Inject the sample into the GC-MS.

    • Develop a GC method that provides good separation of your compound of interest.

    • Acquire the mass spectrum of the eluting peak corresponding to your compound.

  • Data Analysis:

    • Examine the mass spectrum of the molecular ion (or a characteristic fragment ion).

    • For this compound, the molecular ion (M⁺) will be at m/z 158. If deuterium is lost and replaced by a proton, you will see a peak at m/z 157 (M-1) and potentially m/z 156 (M-2).

    • Calculate the relative abundances of the isotopic peaks.

    • The percentage of deuterium loss can be estimated from the ratio of the ion intensities. For a single deuterium loss: % Single Deuterium Loss ≈ [Intensity(M-1)] / [Intensity(M) + Intensity(M-1) + Intensity(M-2)] * 100

    • For more accurate quantification, it is advisable to create a calibration curve with standards of known isotopic composition.

Data Presentation

The following table structure should be used to summarize the quantitative data obtained from the experimental protocols.

Table 1: Assessment of Deuterium Label Loss for this compound

Experimental ConditionTime PointAnalytical Method% Deuterium Label Remaining% Deuterium Label Loss
e.g., 1 M NaOH in EtOH, 50°C1 hour¹H NMR98.5%1.5%
4 hours¹H NMR95.2%4.8%
24 hours¹H NMR85.1%14.9%
e.g., Reaction with Thiophenol, K₂CO₃, DMF, 80°C2 hoursGC-MS99.1%0.9%
8 hoursGC-MS97.5%2.5%

Visualizing Pathways and Workflows

To aid in the understanding of the concepts and experimental procedures, the following diagrams are provided.

Deuterium_Loss_Mechanism cluster_reaction Potential Base-Catalyzed H/D Exchange Iodoethane_d2 This compound (CH₃CD₂I) Carbanion α-Carbanion Intermediate (CH₃C⁻DI) Iodoethane_d2->Carbanion - D⁺ Base Base (B:) Iodoethane_d1 Iodoethane-1-d1 (CH₃CHDI) Carbanion->Iodoethane_d1 + H⁺ Protonated_Base Protonated Base (BH) Solvent_H Protic Solvent (e.g., H₂O)

Caption: Potential mechanism for deuterium label loss from this compound.

Experimental_Workflow cluster_workflow Workflow for Assessing Deuterium Label Loss Start Define Experimental Conditions Reaction Perform Reaction with This compound Start->Reaction Sampling Collect Aliquots at Time Points Reaction->Sampling Workup Quench and Isolate Deuterated Compound Sampling->Workup Analysis Choose Analytical Method Workup->Analysis qNMR Quantitative ¹H NMR Analysis Analysis->qNMR High Concentration GCMS GC-MS Analysis Analysis->GCMS High Sensitivity Data Calculate % Deuterium Loss qNMR->Data GCMS->Data Report Summarize in Data Table Data->Report

Caption: Experimental workflow for quantifying deuterium label loss.

Conclusion and Recommendations

The stability of the deuterium label in this compound is generally robust, particularly in non-basic and neutral conditions. The primary risk of label loss arises from exposure to basic environments, which can promote H/D exchange at the α-carbon. While alternative ethylating agents with different leaving groups are available, the susceptibility to base-catalyzed exchange is expected to be similar.

Therefore, it is strongly recommended that researchers:

  • Avoid unnecessarily harsh basic conditions when using this compound.

  • Minimize reaction times and temperatures where feasible.

  • Perform control experiments using the protocols outlined in this guide to quantify the extent of deuterium label loss under their specific reaction conditions.

  • Report the measured isotopic purity of their labeled compounds to ensure the reproducibility and accuracy of their findings.

References

A Comparative Guide to Iodoethane-1,1-d2 and Deuterated Bromoethane for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of deuterium into molecules is a powerful technique in modern chemical and pharmaceutical research. By replacing hydrogen with its heavier, stable isotope, deuterium, researchers can investigate reaction mechanisms, elucidate metabolic pathways, and even enhance the therapeutic properties of drug candidates. This practice, known as isotopic labeling, often relies on deuterated alkylating agents to introduce the isotopic tag.

This guide provides an objective comparison of two common reagents used for introducing a deuterated ethyl group: Iodoethane-1,1-d2 (CH₃CD₂I) and deuterated bromoethane, specifically Bromoethane-d5 (CD₃CD₂Br). The choice between these reagents is critical and depends on factors such as required reactivity, reaction conditions, and the nature of the substrate.

Performance and Properties Comparison

The fundamental difference between iodoethane and bromoethane lies in the halogen atom, which acts as the leaving group during nucleophilic substitution reactions. The iodide ion is a superior leaving group compared to the bromide ion. This is because the carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, requiring less energy to break.[1][2] Consequently, iodoethane compounds are generally more reactive than their bromoethane counterparts in nucleophilic substitution reactions.[1][2][3]

PropertyThis compoundBromoethane-d5
Chemical Formula CH₃CD₂ICD₃CD₂Br
CAS Number 3652-82-2[4]3675-63-6[5][6][7]
Molecular Weight 157.98 g/mol [4]114.00 g/mol [5][6]
Isotopic Purity ≥98 atom % D[4]≥99 atom % D[6]
Chemical Purity ≥98% to ≥99% (CP)[4]≥98% to 99% (CP)[5][6]
Boiling Point 69-73 °C38.4 °C[8]
Density 1.974 g/mL at 25 °C1.527 g/mL at 25 °C
Reactivity HigherLower
Key Advantage Faster reaction rates, milder conditionsGreater stability, potentially lower cost
Storage 2-8°C, protect from light[4][9]2-8°C, protect from light[5]

Key Considerations for Selection

  • This compound: Choose this reagent when high reactivity is desired. It is ideal for substrates that are less reactive or when milder reaction conditions (e.g., lower temperatures, shorter reaction times) are necessary to preserve sensitive functional groups elsewhere in the molecule.

  • Deuterated Bromoethane: This reagent is preferable when working with highly reactive substrates where the greater reactivity of iodoethane might lead to side reactions or over-alkylation. Its higher stability also makes it easier to handle and store.

Applications in Drug Development: The Kinetic Isotope Effect

A primary driver for using these reagents in drug development is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[10][11] When a C-H bond is cleaved during a rate-determining step of a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process.[10][12][]

This "deuterium switch" can lead to several therapeutic advantages:

  • Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life.[12][]

  • Reduced Dosing Frequency: Longer half-life may allow for less frequent administration of the drug.[11]

  • Lower Toxicity: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.[10][11]

  • Enhanced Efficacy: By maintaining therapeutic concentrations for longer, the overall efficacy of the drug may be improved.[]

The diagram below illustrates how deuteration can shift the metabolic fate of a drug, favoring a desired pathway over a problematic one.

KIE_Metabolism Drug_H Parent Drug Metabolite_A Metabolite A (Desired Therapeutic Effect) Drug_H->Metabolite_A Metabolism Pathway 1 (Fast) Metabolite_B Metabolite B (Toxic or Inactive) Drug_H->Metabolite_B Metabolism Pathway 2 (Fast) Drug_D Deuterated Parent Drug Drug_D->Metabolite_A Metabolism Pathway 1 (Fast) Drug_D->Metabolite_B Metabolism Pathway 2 (Slowed by C-D bond) Kinetic Isotope Effect

Caption: Kinetic Isotope Effect in Drug Metabolism.

Experimental Protocols

The introduction of a deuterated ethyl group using either this compound or deuterated bromoethane typically proceeds via a nucleophilic substitution reaction, most commonly an Sₙ2 mechanism for these primary haloalkanes. Below is a generalized protocol for the ethylation of a generic nucleophile (Nu-H), such as an alcohol, phenol, or amine.

General Protocol for Nucleophilic Ethylation

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substrate containing the nucleophilic group (Nu-H, 1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, THF, Acetonitrile).

  • Deprotonation: Add a suitable base (1.1-1.5 equivalents, e.g., NaH, K₂CO₃, DBU) to the solution at a controlled temperature (often 0 °C) to deprotonate the nucleophile, forming the more reactive Nu⁻. Stir for 15-30 minutes.

  • Alkylation: Slowly add the deuterated ethylating agent (this compound or deuterated bromoethane, 1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction: Allow the reaction to warm to the desired temperature (ranging from room temperature to reflux, depending on reactivity) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, LC-MS). Reactions with iodoethane will typically be faster and may require lower temperatures than those with bromoethane.

  • Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography.

The workflow for this common reaction mechanism is depicted below.

SN2_Workflow Start Start: Substrate (Nu-H) + Base Deprotonation 1. Deprotonation (Formation of Nucleophile Nu⁻) Start->Deprotonation Add_Reagent 2. Add CH₃CD₂-X (X = I or Br) Deprotonation->Add_Reagent SN2_Reaction 3. Sₙ2 Reaction (Backside Attack) Add_Reagent->SN2_Reaction Product_Formation 4. Formation of Product (Nu-CD₂CH₃) SN2_Reaction->Product_Formation Workup 5. Aqueous Work-up & Extraction Product_Formation->Workup Purification 6. Purification (e.g., Chromatography) Workup->Purification End Final Product Purification->End

Caption: General Workflow for Sₙ2 Ethylation.

Conclusion

Both this compound and deuterated bromoethane are valuable reagents for isotopic labeling. The choice between them is a trade-off between reactivity and stability. This compound offers the advantage of higher reactivity, enabling faster reactions under milder conditions, which is crucial for sensitive substrates. In contrast, deuterated bromoethane provides greater stability and is a suitable choice for highly reactive systems where controlled reactivity is paramount. A thorough understanding of the substrate's reactivity and the desired reaction outcome is essential for selecting the appropriate deuterated ethylating agent.

References

Safety Operating Guide

Personal protective equipment for handling Iodoethane-1,1-d2

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Iodoethane-1,1-d2. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Core Hazards of this compound

This compound is a flammable liquid and vapor that poses multiple health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to an allergic skin reaction.[1][2] Inhalation may cause allergy or asthma-like symptoms, breathing difficulties, and respiratory irritation.[1][2][3] Furthermore, it is suspected of causing genetic defects.[1][2] Due to its volatile nature, vapors can form explosive mixtures with air, particularly at elevated temperatures.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the required PPE for each stage of the handling process.

Operational Stage Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Tightly sealed safety goggles.Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][7]Flame-resistant lab coat.[8]Not generally required if handled in a well-ventilated area.
Preparation and Aliquoting Tightly sealed safety goggles and a face shield.[5][8]Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene).Chemical-resistant apron over a flame-resistant lab coat.[6][8]A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if vapors are generated or if working outside of a fume hood.[4][5]
Experimental Use Tightly sealed safety goggles and a face shield.[5][8]Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene).Chemical-resistant, flame-retardant coveralls or a full-body suit.[8][9][10]A full-face respirator with an appropriate cartridge for organic vapors is required.[11]
Spill Cleanup Tightly sealed safety goggles and a face shield.[5][8]Heavy-duty, chemical-resistant gloves.Full-body, chemical- and vapor-protective suit.[12]A self-contained breathing apparatus (SCBA) is mandatory.[9][12]
Waste Disposal Tightly sealed safety goggles.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Flame-resistant lab coat.[8]A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of vapor exposure.[4][5]

Experimental Protocols: Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4]

  • Protect from direct sunlight and moisture.[4][5] The recommended storage temperature is refrigerated (+2°C to +8°C).[1][2]

Handling and Use:

  • All handling of this compound must be conducted within a certified chemical fume hood.[9]

  • Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Avoid inhalation of vapors and any direct contact with skin and eyes.[9]

  • Use non-sparking tools and take precautionary measures against static discharge.[13]

  • Keep the container tightly closed when not in use.[9]

Spill Management:

  • In the event of a spill, evacuate all non-essential personnel from the area.

  • Remove all sources of ignition.[4][13]

  • Wearing the appropriate PPE as detailed in the table above, contain the spill using an inert absorbent material (e.g., vermiculite, Chemizorb).[9]

  • Collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Ventilate the area and thoroughly clean the spill site.

Disposal:

  • Dispose of waste this compound and any contaminated materials as hazardous chemical waste.

  • Adhere to all local, regional, and national regulations for hazardous waste disposal.[4][5] Do not allow the product to enter drains.[9]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_respiratory_options cluster_body_options cluster_eye_options cluster_hand_options cluster_end start Start: Handling This compound assess_hazards Assess Potential for: - Inhalation - Skin/Eye Contact - Fire/Explosion start->assess_hazards select_respiratory Select Respiratory Protection assess_hazards->select_respiratory select_body Select Body Protection assess_hazards->select_body select_eye Select Eye/Face Protection assess_hazards->select_eye select_hand Select Hand Protection assess_hazards->select_hand fume_hood Fume Hood select_respiratory->fume_hood Low Vapor Risk respirator Respirator (Organic Vapor) select_respiratory->respirator Moderate Vapor Risk scba SCBA select_respiratory->scba High Vapor Risk / Spill lab_coat Flame-Resistant Lab Coat select_body->lab_coat Low Splash Risk chem_suit Chemical-Resistant Suit select_body->chem_suit High Splash / Spill Risk goggles Safety Goggles select_eye->goggles Low Splash Risk face_shield Face Shield select_eye->face_shield High Splash Risk gloves Chemical-Resistant Gloves select_hand->gloves end_op Proceed with Operation fume_hood->end_op respirator->end_op scba->end_op lab_coat->end_op chem_suit->end_op goggles->end_op face_shield->end_op gloves->end_op

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.